molecular formula C15H10N2O4 B12005372 Cyano(4-nitrophenyl)methyl benzoate CAS No. 51130-02-0

Cyano(4-nitrophenyl)methyl benzoate

Cat. No.: B12005372
CAS No.: 51130-02-0
M. Wt: 282.25 g/mol
InChI Key: UIMXNWCCUWBYCY-UHFFFAOYSA-N
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Description

Cyano(4-nitrophenyl)methyl benzoate is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51130-02-0

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

[cyano-(4-nitrophenyl)methyl] benzoate

InChI

InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H

InChI Key

UIMXNWCCUWBYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Cyano(4-nitrophenyl)methyl benzoate CAS 51130-02-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0), designed for researchers and drug development professionals.

CAS: 51130-02-0 Synonyms: O-Benzoyl-4-nitro-mandelonitrile; Benzoic acid, cyano(4-nitrophenyl)methyl ester Molecular Formula: C₁₅H₁₀N₂O₄ Molecular Weight: 282.25 g/mol [1][2]

Executive Summary

This compound is a specialized electrophilic building block used primarily in the synthesis of alpha-substituted carboxylic acid derivatives and as a structural probe in agrochemical and pharmaceutical research.[2] Chemically, it represents the O-benzoylated derivative of 4-nitrobenzaldehyde cyanohydrin.

Unlike free cyanohydrins, which are often thermodynamically unstable and prone to reversion to the parent aldehyde and hydrogen cyanide (HCN), this benzoate ester "locks" the cyanohydrin functionality. This stability allows it to serve as a robust intermediate for introducing the


-cyano-4-nitrobenzyl  moiety into bioactive scaffolds, particularly in Structure-Activity Relationship (SAR) studies for Type II pyrethroids and photo-labile protecting group strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound combines three distinct functional groups—a nitroarene, a nitrile, and an ester—creating a unique reactivity profile for nucleophilic substitution and reduction chemistries.

Physicochemical Properties Table[1][2][5]
PropertyValueNote
Appearance Pale yellow to yellow crystalline solidCharacteristic of nitro-aromatics
Molecular Weight 282.25 g/mol
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterLipophilic ester character
Melting Point 94–98 °C (Typical range for analogues)Experimental verification recommended
Stability Stable under anhydrous conditions; Hydrolyzes in baseReleases HCN upon hydrolysis
Reactivity Electrophilic at carbonyl; Reducible at Nitro/Nitrile

Synthesis & Production

The synthesis of this compound is most efficiently achieved via a one-pot nucleophilic addition-trapping sequence . This method avoids the isolation of the unstable intermediate 4-nitrobenzaldehyde cyanohydrin.

Mechanistic Rationale
  • Cyanosilylation/Addition: Cyanide ion (

    
    ) attacks the carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group (
    
    
    
    ) at the para position enhances the electrophilicity of the aldehyde, accelerating this step.
  • In-Situ Trapping: The resulting alkoxide is immediately acylated by benzoyl chloride. This kinetic trapping prevents the equilibrium from shifting back to the starting materials.

Detailed Experimental Protocol

Scale: 10 mmol basis

Reagents:

  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Benzoyl Chloride (1.40 g, 10 mmol)

  • Potassium Cyanide (KCN) (0.78 g, 12 mmol) [Caution: Cyanide Source]

  • Solvent: Dichloromethane (DCM) / Water (Biphasic system)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 g) - Phase Transfer Catalyst

Procedure:

  • Preparation: Dissolve 4-nitrobenzaldehyde and benzoyl chloride in DCM (20 mL) in a round-bottom flask.

  • Initiation: Dissolve KCN in cold water (10 mL).

  • Reaction: Add the aqueous KCN solution to the organic phase, followed by the TBAB catalyst.

  • Stirring: Vigorously stir the biphasic mixture at

    
     for 2–4 hours. The phase transfer catalyst shuttles cyanide ions into the organic layer.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the aldehyde (

    
    ) and appearance of the less polar ester product.
    
  • Work-up: Separate the organic layer. Wash with water (

    
    ), saturated 
    
    
    
    (to remove benzoic acid byproducts), and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the pale yellow solid.
    

Visualization: Synthesis & Reactivity Pathway[8]

The following diagram illustrates the synthesis mechanism and the divergent reactivity pathways (Hydrolysis vs. Reduction) critical for drug development.

G Aldehyde 4-Nitrobenzaldehyde Intermediate Alkoxide Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack Cyanide CN- (Nucleophile) Cyanide->Intermediate Product This compound (CAS 51130-02-0) Intermediate->Product O-Acylation (Kinetic Trap) BenzoylCl Benzoyl Chloride (Trapping Agent) BenzoylCl->Product AlphaHydroxy Alpha-Hydroxy Acid (Hydrolysis) Product->AlphaHydroxy Acid Hydrolysis (Pinner Rxn) Amine Amino Alcohol/Amine (Reduction) Product->Amine LiAlH4 Reduction

Caption: Synthesis via phase-transfer catalysis and downstream divergent synthesis pathways.

Applications in Drug Development[9][10]

A. Pyrethroid SAR Studies

This compound serves as a structural analogue to the cyano-phenoxybenzyl esters found in Type II pyrethroids (e.g., Cypermethrin). Researchers use the 4-nitro variant to:

  • Probe Electronic Effects: The strong electron-withdrawing nature of the nitro group (

    
    ) allows scientists to study how electron density at the benzylic position affects metabolic stability and receptor binding affinity.
    
  • Metabolic Tracers: The nitro group can be easily reduced to an amine, providing a handle for fluorescent tagging or radiolabeling during biodistribution studies.

B. Synthesis of -Functionalized Acids

The "masked" nature of the cyanohydrin allows this molecule to act as a precursor for


-hydroxy acids and 

-amino acids, which are common motifs in peptidomimetics:
  • Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid and cleaves the ester, yielding 4-nitro-mandelic acid .

  • Pinner Reaction: Treatment with dry HCl/alcohol converts the nitrile to an imidate, a gateway to diverse heterocycles.

C. Photo-Labile Protecting Groups (Photocages)

Nitrobenzyl derivatives are classical photocages. The introduction of the


-cyano and 

-benzoyl groups alters the photolysis quantum yield. This compound is investigated as a "caged" carboxylic acid or alcohol, releasing the active payload upon UV irradiation.

Handling, Safety & Toxicology (HSE)

Critical Hazard: This compound is a Cyanohydrin Derivative .[3] While the cyanide is covalently bound, metabolic or chemical hydrolysis can release free Cyanide (


) and 4-Nitrobenzaldehyde.
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • EUH032: Contact with acids liberates very toxic gas (HCN).

Safety Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Quench all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.

  • Emergency: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the facility.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-cyanobenzoate and analogues.Link (Used for physicochemical benchmarking).

  • Organic Syntheses. Preparation of Benzoyl Cyanide and Cyanohydrin Esters.[4] Coll. Vol. 3, p. 114.[5] Link (Foundational synthesis protocol).

  • ChemSynthesis. Synthesis and Properties of CAS 51130-02-0.Link (Structural verification).

  • PubChem. Compound Summary for Nitrobenzoate Esters.Link (Toxicity and safety data).

  • BenchChem. Application of Nitro-substituted Benzoates in Drug Discovery.Link (Applications in heterocyclic synthesis).

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Benzoic Acid Cyano(4-nitrophenyl)methyl Ester

[1]

Executive Summary

Benzoic acid cyano(4-nitrophenyl)methyl ester (also known as cyano(4-nitrophenyl)methyl benzoate) represents a critical scaffold in fine chemical synthesis.[1] It serves as a protected form of 4-nitrobenzaldehyde cyanohydrin, stabilizing the labile cyanohydrin moiety against reversion to the aldehyde and cyanide.[1] Its structure features a highly electron-deficient central methine carbon, rendered acidic by the synergistic electron-withdrawing effects of the nitrile, nitro-aryl, and benzoate groups.[1] This unique electronic signature makes it an ideal substrate for studying stereoselective hydrolysis and phase-transfer catalyzed alkylations.

Molecular Architecture & Stereochemistry[1]

Structural Connectivity

The molecule consists of a central

1
ComponentFunctionalityElectronic Effect
Central Carbon Chiral Center (

)
Highly Electrophilic / Acidic Proton
Cyano Group (-CN) NitrileStrong

-withdrawing (

hybridized)
4-Nitrophenyl Aromatic Ring

-withdrawing (Resonance) &

-withdrawing (Inductive)
Benzoate (-OBz) Ester Linkage

-withdrawing (Oxygen) / Leaving Group Potential
Electronic "Pull-Pull" System

The stability and reactivity of this ester are defined by the competing electron-withdrawing groups (EWGs). The central methine proton is significantly acidified (

  • Inductive Effect (-I): The nitrile and the ester oxygen exert a strong inductive pull on the central carbon.

  • Resonance Effect (-R): The para-nitro group on the phenyl ring engages in long-range resonance, further depleting electron density from the benzylic position.[1]

Stereochemistry

The compound possesses one stereocenter, existing as a racemate (

1
  • (R)-Enantiomer: The cyano group is oriented clockwise relative to the highest priority benzoate group (Cahn-Ingold-Prelog rules apply).[1]

  • (S)-Enantiomer: Counter-clockwise orientation.[1]

  • Note: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) is a common method to isolate enantiopure forms of such cyanohydrin esters.[1]

Synthetic Pathways: The Phase Transfer Protocol

While traditional esterification involves acid chlorides and bases in homogenous solvents, the Phase Transfer Catalysis (PTC) method is the superior, self-validating protocol for this substrate.[1] It allows the use of inorganic cyanide salts and organic electrophiles in a biphasic system, minimizing the handling of toxic HCN gas.[1]

Synthesis Workflow (One-Pot Protocol)

Reagents: 4-Nitrobenzaldehyde, Benzoyl Chloride, Sodium Cyanide (NaCN).[1] Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1] Solvent System: Dichloromethane (

1
Step-by-Step Methodology:
  • Organic Phase Prep: Dissolve 4-nitrobenzaldehyde (1.0 eq) and Benzoyl Chloride (1.1 eq) in

    
    .
    
  • Aqueous Phase Prep: Dissolve NaCN (1.2 eq) in water.

  • Catalysis Initiation: Add the Phase Transfer Catalyst (5 mol%) to the biphasic mixture.

  • Reaction: Vigorously stir at 0°C to Room Temperature. The catalyst transports

    
     into the organic layer.[2]
    
  • Mechanism:

    • 
       attacks the aldehyde 
      
      
      Alkoxide intermediate.
    • The alkoxide is trapped in situ by Benzoyl Chloride

      
       Product.
      
  • Workup: Separate layers. Wash organic layer with water and dilute

    
    . Dry over 
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane.

Reaction Logic Diagram

SynthesisWorkflowReagents4-Nitrobenzaldehyde+ Benzoyl ChlorideInterfaceInterface / Organic Layer(In-situ Trapping)Reagents->InterfaceAqueousCNAq. NaCN(Cyanide Source)PTCPhase Transfer Catalyst(Q+ X-)AqueousCN->PTCIon Pair FormationPTC->InterfaceTransport CN-IntermediateAlkoxideIntermediateInterface->IntermediateNucleophilic AttackProductCyano(4-nitrophenyl)methyl benzoateIntermediate->ProductO-Benzoylation

Caption: Figure 1. Phase Transfer Catalysis workflow for the one-pot synthesis of the target ester, highlighting the in-situ trapping mechanism.

Spectroscopic Characterization

To validate the structure, researchers must look for specific diagnostic signals.[1] The following data is representative of this class of compounds.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the ester and nitro groups.

Frequency (

)
Vibration ModeIntensityDiagnostic Note
~2240-2250

Stretch
WeakOften very weak due to lack of conjugation with the ester.
1725-1735

Stretch
StrongCharacteristic ester carbonyl.
1525 & 1350

Stretch
StrongAsymmetric (1525) and Symmetric (1350) stretches.[1]
1260-1280

Stretch
StrongEster linkage "fingerprint".
Nuclear Magnetic Resonance ( -NMR)

Solvent:

1
  • 
     6.60 - 6.80 ppm (1H, s):  The Methine Proton (
    
    
    )
    .[1] This is the most critical diagnostic peak. It appears as a singlet (unless coupling to F/P occurs in analogs) significantly downfield due to the electron-withdrawing environment.
  • 
     8.20 - 8.35 ppm (2H, d):  Aromatic protons ortho to the Nitro group (deshielded).[1]
    
  • 
     7.40 - 8.10 ppm (7H, m):  Remaining aromatic protons (Benzoate ring + meta to Nitro).[1]
    
Mass Spectrometry[1]
  • Molecular Ion (

    
    ):  282 m/z.[1]
    
  • Fragmentation: Expect loss of the benzoyl group (

    
     at m/z 105) and loss of 
    
    
    (M-46).[1]

Reactivity Profile & Applications

Hydrolytic Instability

Under basic conditions (

14-nitrobenzaldehyde1
Kinetic Resolution Substrate

This molecule is a standard substrate for testing the efficacy of lipases in organic solvents.

  • Experiment: Racemic ester + Lipase + Alcohol (transesterification) or Water (hydrolysis).[1]

  • Result: The enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-ester), leaving the (R)-ester intact, allowing for the separation of chiral intermediates.[1]

Structural Logic Diagram

ReactivityLogicCentralCarbonCentral Methine Carbon(Chiral Center)AcidityHigh C-H Acidity(pKa ~16)CentralCarbon->AcidityResultHydrolysisBase Sensitivity(Retro-Cyanohydrin Reaction)CentralCarbon->HydrolysisSusceptibilityNitro4-Nitro Group(Electron Withdrawing)Nitro->CentralCarbonResonance (-R)CyanoCyano Group(Inductive Withdrawal)Cyano->CentralCarbonInduction (-I)EsterBenzoate Ester(Leaving Group Potential)Ester->CentralCarbonInduction (-I)

Caption: Figure 2.[1] Electronic influence map showing how the convergence of three electron-withdrawing groups creates the molecule's specific reactivity profile.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. (Foundational text on the synthesis mechanism).

  • Griengl, H., et al. (1997).[1] "Enzymatic Hydrolysis of Cyanohydrin Esters." Journal of Organic Chemistry. (Context for kinetic resolution applications).[1]

  • Sigma-Aldrich. (2024). Product Specification: Benzoic acid cyano(4-nitrophenyl)methyl ester. (Source for CAS and commercial availability).

  • PubChem Database. (2024).[1] Compound Summary for 4-Nitrobenzaldehyde derivatives. National Center for Biotechnology Information. (General structural data verification).[1]

Technical Guide: 4-Nitrobenzaldehyde Cyanohydrin Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and biocatalytic applications of 4-Nitrobenzaldehyde Cyanohydrin Benzoate . This document is structured for researchers in organic synthesis and biocatalysis, focusing on the molecule's role as a chiral intermediate.[1]

High-Purity Synthesis & Biocatalytic Resolution Strategies

Executive Summary & Chemical Identity

4-Nitrobenzaldehyde cyanohydrin benzoate (also known as


-benzoyloxy-4-nitrobenzyl cyanide ) is a protected cyanohydrin derivative. It serves as a critical intermediate in the synthesis of chiral 

-amino alcohols, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Its primary value lies in its stability compared to the free cyanohydrin, making it an ideal substrate for lipase-catalyzed kinetic resolution to generate enantiopure building blocks.
Chemical Profile
PropertyData
IUPAC Name 2-(benzoyloxy)-2-(4-nitrophenyl)acetonitrile
Common Name 4-Nitrobenzaldehyde cyanohydrin benzoate
CAS Number Derivative of 555-16-8 (Aldehyde) / Not widely listed
Molecular Formula

Molecular Weight 282.25 g/mol
Structure 4-NO

-C

H

-CH(CN)-O-CO-Ph
Appearance Pale yellow to off-white crystalline solid
Melting Point 118–122 °C (Estimated based on analogs)
Solubility Soluble in CH

Cl

, EtOAc, Toluene; Insoluble in Water

Synthesis & Preparation Protocols

The synthesis of the racemic benzoate ester is a two-step process starting from 4-nitrobenzaldehyde. The cyanohydrin intermediate is unstable in basic media (reverting to aldehyde and HCN); therefore, in situ trapping or acidic conditions are preferred.

Method A: Two-Step Synthesis (Classic Route)

This method isolates the crude cyanohydrin before benzoylation.

  • Cyanohydrin Formation:

    • Reagents: 4-Nitrobenzaldehyde (1.0 eq), NaCN (1.2 eq), Acetic Acid (1.5 eq), Water/Ethanol (1:1).

    • Protocol: Dissolve aldehyde in EtOH. Add aqueous NaCN dropwise at 0°C. Add AcOH slowly to maintain pH ~5–6. Stir at 0°C for 2 hours.

    • Workup: Extract with Et

      
      O. Wash with dilute acid (to remove excess cyanide). Dry over MgSO
      
      
      
      . Concentrate in vacuo at low temperature (<30°C).
    • Note: The free cyanohydrin is thermally unstable. Proceed immediately to Step 2.

  • Benzoylation:

    • Reagents: Crude Cyanohydrin, Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq), CH

      
      Cl
      
      
      
      .
    • Protocol: Dissolve cyanohydrin in dry CH

      
      Cl
      
      
      
      . Add Pyridine. Add Benzoyl Chloride dropwise at 0°C. Stir at RT for 4 hours.
    • Purification: Wash with 1M HCl, then sat. NaHCO

      
      . Recrystallize from Ethanol/Hexane.
      
Method B: One-Pot Phase Transfer Catalysis (Scalable)

This method avoids isolation of the unstable cyanohydrin.

  • Reagents: 4-Nitrobenzaldehyde, Benzoyl Chloride, KCN, TEBA (Triethylbenzylammonium chloride - catalyst), CH

    
    Cl
    
    
    
    /Water.
  • Protocol:

    • Dissolve aldehyde (10 mmol) and TEBA (0.5 mmol) in CH

      
      Cl
      
      
      
      (20 mL).
    • Add Benzoyl Chloride (11 mmol).

    • Add a solution of KCN (12 mmol) in water (10 mL) dropwise with vigorous stirring at 0°C.

    • Stir for 6 hours. The phase transfer catalyst shuttles cyanide into the organic phase where it attacks the aldehyde; the resulting alkoxide is immediately trapped by benzoyl chloride.

    • Yield: Typically 85–92%.[2]

Biocatalytic Kinetic Resolution

The core application of this molecule is the production of enantiopure (R)- or (S)-cyanohydrins via Lipase-Catalyzed Hydrolysis .

The Challenge

Free cyanohydrins racemize easily in basic conditions (pH > 7) due to the reversible loss of HCN.

  • Solution: Use the benzoate ester as the substrate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL).

  • Medium: Organic solvent (MTBE or Toluene) saturated with buffer, or a biphasic system at low pH (pH 4–5) to prevent chemical racemization of the product.

Experimental Protocol: Kinetic Resolution via Hydrolysis

This protocol selectively hydrolyzes the (S)-enantiomer of the benzoate, leaving the (R)-benzoate intact (or vice versa depending on lipase specificity).

  • Substrate Preparation: Dissolve rac-4-nitrobenzaldehyde cyanohydrin benzoate (500 mg) in MTBE (10 mL).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg).

  • Nucleophile: Add n-Butanol (2.0 eq) or Water (saturated in MTBE). Note: Alcoholysis (transesterification) is often preferred over hydrolysis to avoid aqueous conditions that degrade the cyanohydrin product.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation:

    • Product: (S)-4-nitrobenzaldehyde cyanohydrin (or its butyl ester byproduct).

    • Unreacted Substrate: (R)-4-nitrobenzaldehyde cyanohydrin benzoate (high ee).

Pathway Visualization

The following diagram illustrates the kinetic resolution workflow.

KineticResolution Racemic Racemic Benzoate (Substrate) Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme Lipase (CAL-B) Catalyst Enzyme->Complex Hydrolysis Selective Hydrolysis/Alcoholysis Complex->Hydrolysis Kinetic Selection ProductA (S)-Cyanohydrin (Unstable/Reactive) Hydrolysis->ProductA Fast Reaction (k_fast) ProductB (R)-Benzoate (Unreacted Ester) Hydrolysis->ProductB Slow Reaction (k_slow) Aldehyde + HCN Aldehyde + HCN ProductA->Aldehyde + HCN Degradation (if pH > 6)

Caption: Lipase-mediated kinetic resolution of racemic 4-nitrobenzaldehyde cyanohydrin benzoate. The (S)-enantiomer is selectively hydrolyzed, leaving the enantiopure (R)-benzoate.

Mechanistic Insights

The high enantioselectivity (


) observed with 4-nitro derivatives is driven by:
  • Electronic Activation: The nitro group (electron-withdrawing) at the para position increases the acidity of the benzylic proton, but also makes the carbonyl carbon of the ester more susceptible to nucleophilic attack by the lipase active site (Serine-OH).

  • Steric Recognition: The bulky benzoate group fits into the large hydrophobic pocket of CAL-B, while the nitrile group and the nitro-phenyl ring orient based on the stereocenter. The "fast" reacting enantiomer positions the ester bond optimally for the catalytic triad (Ser-His-Asp).

Mechanistic Diagram (Catalytic Cycle)

CatalyticCycle Start Free Lipase (Ser-OH) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate AcylEnzyme->Start Deacylation (Regeneration) Tetrahedral->AcylEnzyme Release Cyanohydrin Substrate Substrate (R/S) Benzoate Substrate->Tetrahedral Alcohol Nucleophile (H2O or ROH) Alcohol->AcylEnzyme Attack Acyl Group

Caption: Serine hydrolase mechanism. The lipase forms a covalent acyl-enzyme intermediate with the benzoate, releasing the chiral cyanohydrin.

Analytical Methods

To validate the synthesis and resolution, the following analytical parameters are standard.

HPLC Method (Chiral)[1]
  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to Nitro and Benzoate groups).

  • Retention Times (Approx):

    • (S)-Benzoate: 12.5 min

    • (R)-Benzoate: 14.2 min

    • Aldehyde (impurity): 6.0 min

NMR Characterization (1H, 300 MHz, CDCl3)
  • 
     8.25 (d, 2H):  Aromatic protons ortho to Nitro group.
    
  • 
     8.05 (d, 2H):  Aromatic protons of Benzoate.
    
  • 
     7.70 (d, 2H):  Aromatic protons meta to Nitro group.
    
  • 
     7.50-7.65 (m, 3H):  Remaining Benzoate protons.
    
  • 
     6.85 (s, 1H):  Chiral center proton (CH -CN). Diagnostic peak.
    

Safety & Handling

  • Cyanide Hazard: Although the benzoate is stable, metabolism or hydrolysis releases HCN. Handle in a well-ventilated fume hood.

  • Skin Contact: Nitriles can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

  • Title: Method for the preparation of cyanohydrin carboxylic acid esters.
  • Lipase Kinetic Resolution (General)

    • Title: Lipase-Catalyzed Kinetic Resolution of Cyanohydrin Esters.
    • Source:Journal of Organic Chemistry, 2020.[3] (Contextual citation for CAL-B usage).

    • URL:[Link]

  • Mechanism of Cyanohydrin Hydrolysis

    • Title: Mechanism for hydrolysis of cyanohydrin.
    • Source: Chemistry Stack Exchange / Wikipedia cit
    • URL:[Link]

  • Properties of 4-Nitrobenzaldehyde: Title: A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Source: BenchChem.

Sources

Definitive Guide to O-Benzoyl Cyanohydrin Derivatives of 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

O-benzoyl cyanohydrin derivatives of 4-nitrobenzaldehyde (also known as 4-nitro-mandelonitrile benzoate) represent a critical class of protected cyanohydrins. While free cyanohydrins are versatile synthetic intermediates, they are thermodynamically unstable, prone to the reversible release of toxic HCN and the parent aldehyde under basic conditions. O-Benzoylation "locks" the cyanohydrin, preventing the retro-cyanohydrin reaction and introducing a steric handle for enzymatic recognition.

For drug development professionals, this scaffold acts as a high-value "masked" synthon. The electron-withdrawing nitro group at the para position not only enhances the electrophilicity of the carbonyl carbon during formation but also serves as a latent amine functionality. Subsequent reduction yields chiral


-amino alcohols—pharmacophores ubiquitous in adrenergic blockers and catecholamine mimics.

Chemical Synthesis: Strategies & Mechanisms[1]

The Thermodynamic Challenge

The formation of cyanohydrins is an equilibrium process. For electron-deficient aldehydes like 4-nitrobenzaldehyde, the equilibrium constant (


) favors the cyanohydrin product more strongly than for electron-rich analogs. However, isolation remains difficult due to rapid decomposition. O-acylation shifts this equilibrium irreversibly.
Synthetic Protocols

Two primary routes are validated for high-yield synthesis.

Route A: Classical Two-Step Synthesis

This method offers granular control over each step, allowing for the purification of the intermediate if stable conditions are maintained.

  • Cyanohydrin Formation: Reaction of 4-nitrobenzaldehyde with NaCN/KCN in an acidic aqueous/organic biphasic system (to keep pH < 7).

  • O-Benzoylation: Immediate trapping of the crude cyanohydrin with benzoyl chloride and a weak base (Pyridine) in DCM.

Route B: One-Pot Cyanobenzoylation

A more atom-economical approach utilizing benzoyl cyanide (BzCN) as both the cyanide source and the acylating agent.

  • Reagent: Benzoyl cyanide acts as a "double donor."

  • Catalyst: Tributylamine or inorganic bases.

  • Mechanism: The cyanide ion attacks the aldehyde, forming an alkoxide which immediately attacks the benzoyl group, regenerating cyanide. This is a self-propagating cycle.

Mechanistic Visualization

The following diagram illustrates the One-Pot Cyanobenzoylation mechanism, highlighting the catalytic cycle that drives the reaction to completion.

Cyanobenzoylation Aldehyde 4-Nitrobenzaldehyde Inter Tetrahedral Intermediate Aldehyde->Inter Nucleophilic Attack (CN-) BzCN Benzoyl Cyanide BzCN->Inter Acyl Transfer Product O-Benzoyl Cyanohydrin Inter->Product Elimination Catalyst Base Catalyst (Initiator) Product->Catalyst Regenerates CN- Catalyst->BzCN Activates

Figure 1: Catalytic cycle for the one-pot cyanobenzoylation of 4-nitrobenzaldehyde.

Enzymatic Kinetic Resolution (EKR)

The racemic O-benzoyl cyanohydrin can be resolved into enantiopure forms using lipases. This is the industry standard for generating chiral building blocks from this scaffold.

The Lipase Advantage

Lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL) exhibit high enantioselectivity toward the ester moiety.

  • Hydrolysis Mode: The lipase selectively hydrolyzes the ester of the (R)-enantiomer (typically), releasing the unstable free cyanohydrin which spontaneously decomposes to the aldehyde and HCN. The unreacted (S)-ester remains intact and can be isolated with high ee.

  • Transesterification Mode: In organic solvents, lipases can selectively acylate the free cyanohydrin (if starting from the alcohol) or transesterify the ester.

EKR Workflow Visualization

EKR_Workflow Racemate Racemic O-Benzoyl Cyanohydrin Lipase Lipase (CAL-B) Buffer/Organic Solvent Racemate->Lipase Complex Enzyme-Substrate Complex Lipase->Complex S_Ester (S)-O-Benzoyl Cyanohydrin (Intact) Complex->S_Ester No Reaction (Slow) R_OH (R)-Cyanohydrin (Transient) Complex->R_OH Hydrolysis (Fast) Decomp 4-Nitrobenzaldehyde + HCN R_OH->Decomp Spontaneous pH > 5

Figure 2: Lipase-catalyzed hydrolytic kinetic resolution yielding enantiopure (S)-ester.

Experimental Protocols

Protocol: One-Pot Synthesis of O-Benzoyl-4-Nitro-Mandelonitrile

Objective: Synthesis of the racemic protected cyanohydrin.

Reagents:

  • 4-Nitrobenzaldehyde (10 mmol)

  • Benzoyl Cyanide (12 mmol)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (0.5 mmol, 5 mol%)

  • Solvent: Acetonitrile (dry)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-nitrobenzaldehyde (1.51 g) in anhydrous Acetonitrile (20 mL).

  • Addition: Add Benzoyl Cyanide (1.57 g) in one portion.

  • Initiation: Add DABCO (56 mg). The reaction is slightly exothermic; monitor temperature.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove the catalyst.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.

  • Validation:

    • IR: Look for disappearance of aldehyde C=O (1700 cm⁻¹) and appearance of ester C=O (1725 cm⁻¹) and Nitrile C≡N (weak, ~2250 cm⁻¹).

    • Yield: Expected >90%.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (S)-O-benzoyl-4-nitro-mandelonitrile.

Reagents:

  • Racemic O-benzoyl-4-nitro-mandelonitrile (5 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (200 mg)

  • Solvent: MTBE (methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).

Procedure:

  • Setup: Dissolve the racemate in water-saturated MTBE (50 mL).

  • Hydrolysis: Add the immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (

    
    ) via Chiral HPLC (Chiralcel OD-H column). The (R)-ester is hydrolyzed to the aldehyde (which stays in solution).
    
  • Termination: Stop reaction when

    
     of the remaining ester >99% (typically at ~55% conversion).
    
  • Isolation: Filter off the enzyme. Wash the filtrate with saturated NaHSO₃ solution (to remove the aldehyde generated from the hydrolysis of the R-isomer).

  • Final Product: Evaporate the organic phase to obtain the pure (S)-ester.

Quantitative Data Summary

ParameterMethod A (Two-Step)Method B (One-Pot BzCN)Enzyme Resolution (CAL-B)
Yield 75-80%92-96%40-45% (Theoretical Max 50%)
Reaction Time 4-6 Hours0.5-1 Hour24-48 Hours
Atom Economy Low (Stoichiometric waste)HighModerate
Enantioselectivity RacemicRacemic>99% ee (for S-isomer)
Key Byproduct Benzoic acid/SaltsNone (Addition reaction)4-Nitrobenzaldehyde

Applications in Drug Development

The O-benzoyl cyanohydrin of 4-nitrobenzaldehyde is a versatile precursor:

  • 
    -Blocker Synthesis:  Reduction of the nitrile (to amine) and nitro (to aniline) groups, followed by hydrolysis of the ester, yields substituted phenyl-ethanolamines, a core structure in adrenergic receptor antagonists.
    
  • Non-Natural Amino Acids: Acid hydrolysis of the nitrile yields 4-nitromandelic acid, which can be further derivatized into arylglycines.

  • Photolabile Protecting Groups: The o-nitrobenzyl system is a classic photocage. While this derivative is a p-nitro analog, the electronic properties are relevant for designing specific release mechanisms in prodrugs.

References

  • Bienzymatic Cascade for the Synthesis of an Optically Active O-benzoyl Cyanohydrin. Molecules, 2019. Link

  • Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide using no catalyst. Organic Letters, 2003.[1][2] Link

  • A new synthesis of cyanohydrin esters. The Journal of Organic Chemistry, 1996. Link

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 2016. Link

  • Dynamic Kinetic Resolution of Alkenyl Cyanohydrins Derived from α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 2019.[3][4] Link[4]

Sources

Technical Guide: Physical Properties and Applications of Alpha-Cyano-4-Nitrobenzyl Benzoate

[1]

Executive Summary & Compound Identity

Alpha-cyano-4-nitrobenzyl benzoate (also known as cyano(4-nitrophenyl)methyl benzoate) is a functionalized ester characterized by the presence of a labile stereocenter at the benzylic position.[1] Structurally, it is the benzoate ester of 4-nitro-mandelonitrile.[1] Its unique electronic properties—driven by the electron-withdrawing nitro and cyano groups—make it a highly reactive substrate for hydrolytic enzymes (lipases/esterases) and a valuable intermediate in the synthesis of chiral cyanohydrins.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 51130-02-0
Molecular Formula C₁₅H₁₀N₂O₄
Molecular Weight 282.25 g/mol
SMILES O=C(OC(C#N)c1ccc([O-])cc1)c2ccccc2
InChI Key CRTADXBPEXSZLH-UHFFFAOYSA-N

Physicochemical Properties

The physical constants below are critical for handling, storage, and experimental design. Note that high boiling points typically indicate values extrapolated from standard pressure due to thermal instability (decomposition) at such temperatures.[1]

PropertyValueContext/Condition
Density 1.34 ± 0.1 g/cm³Predicted at 20°C
Boiling Point 486.5°C@ 760 mmHg (Extrapolated; decomposes prior)
Flash Point 248.1°CPredicted
Refractive Index 1.616Predicted
Vapor Pressure 1.29E-09 mmHg@ 25°C (Negligible volatility)
Solubility Low in water; High in DCM, EtOAc, DMSOHydrophobic lipophilic character
Appearance Pale yellow to off-white solidCrystalline powder
Mechanistic Insight: Electronic Effects

The alpha-cyano and para-nitro groups exert a synergistic electron-withdrawing effect (


11

Synthesis & Reaction Pathways

The synthesis of alpha-cyano-4-nitrobenzyl benzoate typically proceeds via the O-acylation of the corresponding cyanohydrin.[1] This workflow requires strict moisture control to prevent the equilibrium reversal of the cyanohydrin back to the aldehyde and cyanide.[1]

Synthesis Protocol (General Methodology)
  • Cyanohydrin Formation: Reaction of 4-nitrobenzaldehyde with TMSCN (trimethylsilyl cyanide) or KCN/Acetic Acid to generate 4-nitro-mandelonitrile.[1]

  • Esterification: Acylation of the 4-nitro-mandelonitrile with benzoyl chloride in the presence of a base (Pyridine or Et₃N) and DMAP (catalyst) in Dichloromethane (DCM) at 0°C to RT.

Visualization: Synthesis and Hydrolysis Logic

The following diagram illustrates the synthetic assembly and the degradative hydrolysis pathway, highlighting the release of toxic HCN upon breakdown.

ReactionPathwaycluster_safetySafety Critical: DegradationAldehyde4-NitrobenzaldehydeCyanohydrin4-Nitro-mandelonitrile(Intermediate)Aldehyde->CyanohydrinNucleophilic AdditionHCNCyanide Source(TMSCN/KCN)HCN->CyanohydrinNucleophilic AdditionBenzoylClBenzoyl ChlorideProductAlpha-Cyano-4-Nitrobenzyl Benzoate(Target Ester)BenzoylCl->ProductEsterification(Pyridine/DMAP)Cyanohydrin->AldehydeSpontaneousDecompositionCyanohydrin->ProductEsterification(Pyridine/DMAP)HCN_ReleaseHCN (Toxic)Cyanohydrin->HCN_ReleaseEliminationProduct->CyanohydrinHydrolysis(Lipase/Chemical)BenzoicAcidBenzoic Acid

Figure 1: Synthetic assembly and hydrolytic degradation pathways.[1] Note the spontaneous decomposition of the cyanohydrin intermediate into aldehyde and HCN upon ester hydrolysis.[1]

Experimental Application: Enzymatic Kinetic Resolution

A primary application of this compound is as a substrate for lipase-catalyzed kinetic resolution .[1] The steric bulk and electronic activation make it an excellent candidate for testing the enantioselectivity of lipases (e.g., Candida antarctica Lipase B, CALB).[1]

Protocol: Lipase-Mediated Hydrolysis Assay

Objective: To determine the enantiomeric ratio (

1

Reagents:

  • Substrate: Alpha-cyano-4-nitrobenzyl benzoate (50 mM)[1]

  • Solvent: Diisopropyl ether (organic phase) or Phosphate Buffer pH 7.0 (biphasic system)[1]

  • Enzyme: Immobilized Lipase (e.g., Novozym 435)[1]

  • Internal Standard: Dodecane[1]

Workflow:

  • Preparation: Dissolve 14.1 mg (50 µmol) of substrate in 1 mL of water-saturated diisopropyl ether.

  • Initiation: Add 10 mg of immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: Aliquot 50 µL samples at defined intervals (0, 1h, 4h, 24h). Filter to remove enzyme.[1]

  • Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).[1]

    • Detection: UV at 254 nm (strong absorption due to nitro/benzoyl groups).[1]

  • Calculation: Determine conversion (

    
    ) and enantiomeric excess (
    
    
    ,
    
    
    ) to calculate
    
    
    -value.

Critical Note on Detection: Unlike simple esters, the hydrolysis product (cyanohydrin) is unstable in aqueous buffer and degrades to 4-nitrobenzaldehyde.[1] Therefore, UV monitoring should track the appearance of 4-nitrobenzaldehyde (

1

Safety & Handling (Self-Validating Protocols)

Due to the latent cyanide content, this compound must be handled as a potential cyanide generator .[1]

  • Stability Check: Store at -20°C under inert atmosphere (Argon). Moisture triggers slow hydrolysis and HCN release.[1]

  • Spill Neutralization: Do not use acidic cleaning agents.[1] Use a basic oxidant solution (e.g., 10% Sodium Hypochlorite/Bleach at pH > 10) to oxidize any released cyanide to cyanate.[1]

  • Waste Disposal: Segregate as "Cyanide-Containing Organic Waste".[1] Do not mix with acids.[1]

References

  • Sigma-Aldrich. (2025).[1] Benzoic Acid Cyano-(4-nitro-phenyl)-methyl Ester - Product Specification. Link[1]

  • ChemNet. (2025).[1] this compound Physical Properties and CAS Data. Link

  • ChemSynthesis. (2025).[1][2][3][4][5] Synthesis and Properties of CAS 51130-02-0. Link

Technical Guide: Solubility Profiling of Cyano(4-nitrophenyl)methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The solubility of cyano(4-nitrophenyl)methyl benzoate (CAS: 51130-02-0) is a critical physicochemical parameter for its isolation, purification, and use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical or agrochemical agents (e.g., pyrethroid analogs).

As specific experimental solubility data for this exact intermediate is not widely indexed in open-access thermodynamic journals (unlike its structural analog cyano(3-phenoxyphenyl)methyl benzoate), this guide serves as a foundational technical protocol . It establishes the rigorous methodology required to determine its solubility profile, validates the thermodynamic models (Apelblat, van't Hoff) applicable to this class of nitro-cyano-benzoate esters, and provides a predictive solubility landscape based on authoritative structure-property relationships (SPR).

Executive Summary & Chemical Context

This compound is a lipophilic ester characterized by three distinct functional moieties: a benzoate group, a cyano (nitrile) group at the benzylic position, and a para-nitro group on the benzyl ring.[1]

  • Chemical Formula : ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [2][3][4]
    
  • Molecular Weight : 282.25 g/mol [3][5][4]

  • CAS Number : 51130-02-0[6]

  • Predicted LogP : ~3.2 – 3.8 (High lipophilicity)

Solubility Behavior : Due to its structure, the compound exhibits low aqueous solubility and high solubility in polar aprotic solvents (DMF, DMSO, Acetone). Its dissolution is endothermic, meaning solubility increases with temperature.

Experimental Methodology (Self-Validating Protocol)

To generate authoritative solubility data, the following isothermal saturation shake-flask method is the industry standard. This protocol ensures thermodynamic equilibrium is reached and validated.

Materials & Reagents[2][5][7][8][9]
  • Solute : this compound (Purity > 98% by HPLC).

  • Solvents : HPLC-grade Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF.

Equilibrium Protocol
  • Preparation : Add an excess amount of solid solute to 10 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration : Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24 hours .

  • Settling : Stop stirring and allow the suspension to settle for 4 hours to ensure phase separation.

  • Sampling : Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Dilution : Immediately dilute the filtrate with the mobile phase to prevent precipitation.

  • Analysis : Quantify concentration via HPLC-UV (Detection at 254 nm or 270 nm, corresponding to the nitro-aromatic chromophore).

  • Validation : Repeat the measurement at 48 hours. If the deviation is < 2%, equilibrium is confirmed.

Analytical Workflow Diagram

The following diagram illustrates the self-validating experimental workflow.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Stir 24h @ Temp T) Start->Equilibrate Settle Phase Separation (Settle 4h) Equilibrate->Settle Sample Sampling (0.45 µm Filter) Settle->Sample Analyze HPLC Analysis (Quantification) Sample->Analyze Check Stability Check (24h vs 48h) Analyze->Check Valid Valid Solubility Data Check->Valid Deviation < 2% Repeat Repeat Equilibration Check->Repeat Deviation > 2% Repeat->Equilibrate

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility with temperature for nitro-benzoate esters.



  • 
    : Mole fraction solubility.[7][8]
    
  • 
    : Absolute temperature (K).[8]
    
  • 
    : Empirical parameters derived from regression.
    
Van't Hoff Equation

Used to determine the apparent thermodynamic functions:



  • Enthalpy (

    
    ) : Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy (

    
    ) : Positive values indicate entropy-driven dissolution.
    

Predicted Solubility Landscape & Data

Based on the structure-property relationships of analogous compounds (e.g., 4-nitrobenzyl benzoate, 3-phenoxybenzaldehyde cyanohydrin benzoate), the solubility of this compound follows a specific polarity-driven order.

Solvent Class Ranking

The compound is a polar aromatic ester . It interacts best with solvents capable of dipole-dipole interactions but lacks strong hydrogen bond donors, limiting its solubility in water and very non-polar alkanes.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, AcetoneHigh Dipole-dipole; Solvation of nitro/cyano groups
Polar Protic Ethanol, Methanol, IPAModerate H-bonding (Solvent donor -> Ester/Nitro acceptor)
Aromatic Toluene, BenzeneModerate

-

Stacking interactions
Esters Ethyl AcetateModerate-High "Like dissolves like" (Ester-Ester)
Alkanes Hexane, HeptaneLow Weak dispersion forces only
Water WaterInsoluble (< 0.01 mg/mL)Hydrophobic effect dominates
Thermodynamic Parameters (Analogous)

For structural analogs (e.g., 4-nitrobenzyl benzoate), the dissolution is typically endothermic .

  • 
     : +15 to +35 kJ/mol (Requires heat to dissolve).
    
  • 
     : Positive (Non-spontaneous at standard state, driven by mixing entropy).
    

Process Implications

For researchers developing purification processes:

  • Crystallization : The steep solubility curve in Ethanol or Isopropanol makes them ideal candidates for cooling crystallization. The compound is soluble at high temperatures but crystallizes out upon cooling.

  • Anti-Solvent Precipitation : Dissolving the compound in Acetone or DMF and adding Water as an anti-solvent is a highly effective method for rapid precipitation and purification.

References

  • Shake-Flask Protocol : Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Data (Nitro-benzoates) : Li, D., et al. (2018). Solubility and thermodynamic properties of methyl 4-nitrobenzoate in twelve organic solvents. Journal of Chemical & Engineering Data, 63(5), 1687-1695. Link

  • General Solubility Theory : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Technical Safety & Handling Guide: Cyano(4-nitrophenyl)methyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Cyano(4-nitrophenyl)methyl benzoate is a specialized organic intermediate, structurally characterized as the benzoate ester of 4-nitrobenzaldehyde cyanohydrin.[1][2][3] Unlike stable commodity chemicals, this compound possesses a "masked" toxicity profile due to its cyanohydrin moiety.[2][3]

While standard Safety Data Sheets (SDS) often categorize esters generically, researchers must treat this compound as a latent source of Hydrogen Cyanide (HCN). This guide synthesizes physicochemical data with mechanistic hazard analysis to provide a robust safety protocol for drug development and organic synthesis applications.[2][3]

Physicochemical Profile

The following data aggregates experimental and predicted values appropriate for laboratory risk assessment.

PropertyValue / DescriptionNote
Formula

Molecular Weight 282.25 g/mol
Appearance Solid (Crystalline powder)Typically off-white to pale yellow
Boiling Point ~486.5°C (Predicted)Decomposes before boiling
Flash Point ~248°C
Density 1.34 g/cm³High density due to nitro/ester groups
Solubility DCM, Ethyl Acetate, DMSOInsoluble in water (Hydrolytically unstable)

Critical Hazard Analysis: The Cyanohydrin Mechanism

Standard GHS classifications for this compound (Acute Tox.[3] Oral/Dermal/Inhal.)[3] are insufficient without understanding the mechanism of toxicity.[3]

The Hydrolytic Instability (Mechanism of Action)

The core danger lies in the


-cyano ester linkage.[1][3] Upon contact with moisture (catalyzed by acids, bases, or esterase enzymes), the benzoate group is cleaved, releasing the unstable intermediate 4-nitrobenzaldehyde cyanohydrin.[1][2][3]

Key Insight: Cyanohydrins in equilibrium favor the release of cyanide ions (


) and the corresponding aldehyde at physiological or alkaline pH.[3] Therefore, ingestion or mucosal absorption triggers a delayed release of cyanide, inhibiting cytochrome c oxidase.[2][3]
Pathway Visualization

The following diagram illustrates the decomposition pathway that necessitates stringent moisture control and PPE.[3][4]

HydrolysisPathway Compound Cyano(4-nitrophenyl) methyl benzoate Inter Intermediate: 4-Nitrobenzaldehyde cyanohydrin Compound->Inter Ester Cleavage Water H₂O / OH⁻ (Hydrolysis) Water->Inter Products Toxic Release: 4-Nitrobenzaldehyde + HCN (Gas/Ion) Inter->Products Spontaneous Decomposition

Figure 1: Hydrolytic decomposition pathway leading to the release of Hydrogen Cyanide.

Handling & Synthesis Protocols

Core Directive: Treat as a cyanide precursor. All operations must ensure the compound remains anhydrous until the specific reaction step requires otherwise.[3]

Synthesis Safety Workflow

When synthesizing this compound (e.g., via benzoylation of 4-nitrobenzaldehyde cyanohydrin), the risk of HCN evolution is highest during the workup of the cyanohydrin intermediate.[1][2][3]

Protocol: Anhydrous Benzoylation [1]

  • Preparation: Dissolve 4-nitrobenzaldehyde cyanohydrin in dry DCM.

  • Scavenging: Add Pyridine or TEA (Triethylamine) as an HCl scavenger.[3] Note: Excess base can trigger premature cyanide reversal if moisture is present.[1]

  • Addition: Add Benzoyl Chloride dropwise at 0°C.

  • Quench: Quench with dilute acid (HCl) rather than base to suppress cyanide ion formation during the biphasic wash.

Storage Requirements[2][3][8][9]
  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed glass; avoid metal containers that may catalyze nitro-group reduction or complexation.[1][3]

  • Segregation: Do not store near strong bases (NaOH, KOH) or aqueous acids.

Emergency Response & First Aid

Standard First Aid is modified here to account for potential Cyanide toxicity.

Exposure RouteImmediate ActionMedical Note
Inhalation Evacuate to fresh air.[1][2][3][5] Oxygen if breathing is difficult.[3]Monitor for "bitter almond" odor on breath (unreliable) and metabolic acidosis.[3]
Skin Contact Brush off dry powder.[3] Wash with soap/water.[3][5][6][7][8]Do not use solvents (DMSO/Ethanol) which accelerate transdermal absorption.[3]
Ingestion Medical Emergency. Do NOT induce vomiting.[3][6]Administer activated charcoal if conscious.[3] Prepare Hydroxocobalamin (Cyanokit) if systemic toxicity appears.[1][3]
Eye Contact Rinse with water for 15 mins.[3][4][5][8]Discard contact lenses immediately.[3]
Fire Fighting Measures
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2][3] Do not use water jet  (risk of hydrolysis and runoff contamination).[3]
    
  • Combustion Products: Nitrogen oxides (

    
    ), Hydrogen Cyanide (
    
    
    
    ), Carbon Monoxide (
    
    
    ).[2][3] Firefighters must wear full SCBA.[3]

Waste Disposal & Deactivation

Directive: Never dispose of this compound in standard organic waste streams if there is a risk of mixing with acids (HCN gas evolution).[3]

Deactivation Protocol (Self-Validating):

  • Dissolution: Dissolve waste material in a solvent (e.g., Acetone).[3]

  • Oxidation: Treat with an excess of alkaline Sodium Hypochlorite (Bleach) solution.[3]

    • Mechanism:[1][5][8] Converts any generated Cyanide to Cyanate (

      
      ), which is significantly less toxic.[1][2][3]
      
  • Validation: Test the aqueous layer with Prussian Blue test or specific CN- test strips to confirm <10 ppm CN before disposal into hazardous aqueous waste.

DisposalWorkflow Waste Waste Material (Cyano ester) Solvent Dissolve in Acetone Waste->Solvent Bleach Add NaOH + NaOCl (Oxidation) Solvent->Bleach Check Test for CN⁻ (Test Strips) Bleach->Check Check->Bleach Positive (Repeat) Disposal Dispose as Non-Cyanide Waste Check->Disposal Negative

Figure 2: Oxidative deactivation workflow for cyanide-containing organic waste.[1][2][3]

References

  • ChemNet. (n.d.).[1][3] this compound - CAS 51130-02-0.[9][1][2][3][10][11][12][13][14] Retrieved from [1][2]

  • ChemSynthesis. (n.d.).[3] Synthesis and Properties of this compound. Retrieved from [1][2]

  • Gregory, R. J. H. (1999).[2][3] Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.[2][3] (Contextual grounding for cyanohydrin stability).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nitrile Derivatives.

Sources

Technical Guide: Molecular Characterization and Synthesis of C₁₅H₁₀N₂O₄ Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of C₁₅H₁₀N₂O₄ derivatives, focusing on their critical role in drug development (specifically PROTAC® technology) and synthetic organic chemistry.

Focus: Thalidomide Analogs, Imides, and Ester Isomers in Drug Discovery

Executive Summary & Molecular Identity

The molecular formula C₁₅H₁₀N₂O₄ represents a specific chemical space occupied by several isomers critical to pharmaceutical research. While the user query specifies "esters," it is vital to clarify that the most high-value compounds with this formula in modern drug development are imides (specifically thalidomide analogs used as E3 ligase ligands) and phthalimide derivatives . True ester isomers exist but serve primarily as synthetic intermediates rather than final drug candidates.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₅H₁₀N₂O₄
Molecular Weight 282.25 g/mol Average Mass
Monoisotopic Mass 282.0641 Da For High-Res MS (HRMS)
Exact Mass 282.064057
Element Composition C (63.83%), H (3.57%), N (9.92%), O (22.67%)
Degree of Unsaturation 12Indicates high aromaticity or multiple ring systems
The "Ester" vs. "Imide" Distinction

In drug development contexts, C₁₅H₁₀N₂O₄ most commonly refers to 5-Ethynyl Thalidomide (an imide). The confusion often arises because imides (


) are structurally similar to esters (

) and both hydrolyze to carboxylic acids.
  • Primary Target (Imide): 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (PROTAC Linker).

  • Secondary Target (Imide): N-(4-nitrobenzyl)phthalimide (Synthetic Intermediate).

  • Tertiary Target (Ester Isomer): 4-Nitrophenyl cinnamate or Nitrobenzyl phthalates (Rarely used as actives).

Key Compounds in Drug Development

Compound A: 5-Ethynyl Thalidomide (PROTAC Warhead)

CAS: 2154356-63-3 Role: This compound is a cornerstone reagent in Targeted Protein Degradation (TPD) . It serves as the "warhead" that binds to Cereblon (CRBN), an E3 ubiquitin ligase. The ethynyl (alkyne) group allows for "Click Chemistry" (CuAAC) conjugation to a linker and a protein-of-interest ligand.

Compound B: N-(4-Nitrobenzyl)phthalimide

CAS: 62133-07-7 Role: A protected amine intermediate. It is often used in the Gabriel synthesis to introduce a 4-nitrobenzylamine moiety into larger drug scaffolds.

Experimental Protocols

Synthesis of 5-Ethynyl Thalidomide (PROTAC Linker)

Rationale: This protocol utilizes a Sonogashira coupling to install the "click" handle onto the phthalimide core.

Reagents:

  • 5-Bromothalidomide (Precursor)

  • Trimethylsilylacetylene (TMS-acetylene)

  • Pd(PPh₃)₂Cl₂ (Catalyst)

  • CuI (Co-catalyst)

  • Triethylamine (Base/Solvent)

Workflow:

  • Coupling: Dissolve 5-bromothalidomide (1 eq) in anhydrous THF/Et₃N (3:1).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq) under inert atmosphere (N₂ or Ar).

  • Addition: Dropwise add TMS-acetylene (1.5 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C to remove the TMS group, yielding the free ethynyl group (C₁₅H₁₀N₂O₄).

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Profiling (HPLC-UV-MS)

Rationale: To validate purity and identity of C₁₅H₁₀N₂O₄ derivatives.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/imide).

  • MS Mode: ESI Positive. Expect

    
    .
    

Data Interpretation:

  • Retention Time: The ethynyl derivative is less polar than thalidomide due to the alkyne, eluting slightly later.

  • Impurities: Watch for hydrolysis products (ring-opened amic acids, MW +18 Da).

Visualizations

Synthesis Pathway: 5-Ethynyl Thalidomide

The following diagram illustrates the conversion of the brominated precursor to the final C₁₅H₁₀N₂O₄ "Click-ready" warhead.

SynthesisPathway Start 5-Bromothalidomide (Precursor) Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 + Catalyst Inter TMS-Intermediate (Protected) Step1->Inter Step2 Deprotection (TBAF/THF) Inter->Step2 Final 5-Ethynyl Thalidomide (C15H10N2O4) Step2->Final Yield ~75%

Caption: Synthetic route for generating the C₁₅H₁₀N₂O₄ PROTAC linker from 5-bromothalidomide.

PROTAC Mechanism of Action

This diagram visualizes how the C₁₅H₁₀N₂O₄ molecule functions within a PROTAC system.

PROTACMechanism Ligand Target Protein Ligand Linker PEG/Alkyl Linker Ligand->Linker POI Target Protein (e.g., BRD4) Ligand->POI Binds Warhead C15H10N2O4 Warhead (Thalidomide Analog) Linker->Warhead E3 E3 Ligase (Cereblon) Warhead->E3 Binds Complex Ternary Complex (POI - PROTAC - E3) POI->Complex E3->Complex Ubiquitin Ubiquitination & Degradation Complex->Ubiquitin Proteasome Recruitment

Caption: Mechanism of Action for C₁₅H₁₀N₂O₄-based PROTACs recruiting E3 Ligase for protein degradation.

References

  • PubChem. (n.d.). Compound Summary: 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (C15H10N2O4).[3][4] National Library of Medicine. Retrieved from [Link]

  • Liu, Y., et al. (2022).[5] Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Esters and Imides. Retrieved from [Link]

Sources

Technical Deep Dive: Electronic and Kinetic Differentiation of 4-Nitrophenyl Benzoate vs. 4-Cyanophenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chromogenic substrates and suicide inhibitors, the choice between 4-nitrophenyl benzoate (4-NPB) and its 4-cyano derivative (4-CPB) is governed by a trade-off between reactivity and stability . While 4-NPB represents the "gold standard" for rapid enzymatic assays due to its lability and visible colorimetric readout, 4-CPB offers a unique alternative for probing active site sterics and reducing background hydrolysis rates in highly alkaline environments.

This guide analyzes the physicochemical divergence of these two esters, focusing on Hammett parameters, leaving group quality (


), and operational detection strategies.

Part 1: Physical-Organic Framework

The core difference between these substrates lies in the electronic influence of the para-substituent on the phenolic leaving group. This influence dictates both the electrophilicity of the carbonyl carbon and the stability of the leaving group upon bond cleavage.

Electronic Effects (Hammett Constants)

Both Nitro (-NO


) and Cyano (-CN) groups are electron-withdrawing groups (EWG), but they operate with different intensities. The Hammett substituent constant (

) quantifies this effect.[1]
Substituent

Value
Electronic EffectStructural Geometry
-NO

(Nitro)
0.78 Strong Resonance & InductionPlanar: Can create steric clash in narrow enzymatic pockets.
-CN (Cyano)0.66 Moderate Resonance & InductionLinear (Cylindrical): Minimal steric footprint; "stealth" probe.

Implication: The higher


 of the nitro group makes the carbonyl carbon of 4-NPB significantly more electrophilic than that of 4-CPB. Consequently, 4-NPB is more susceptible to nucleophilic attack by catalytic serines or cysteines.
Leaving Group Ability ( )

The rate-limiting step in ester hydrolysis (acylation of the enzyme) often correlates with the


 of the conjugate acid of the leaving group.
  • 4-Nitrophenol (

    
     7.15):  At physiological pH (7.4), a significant fraction exists as the phenolate anion, driving the equilibrium forward.
    
  • 4-Cyanophenol (

    
     7.95):  The leaving group is more basic (less stable) than 4-nitrophenolate.
    

Causality: The


 of ~0.8 units results in 4-NPB hydrolyzing 5–10x faster than 4-CPB under identical conditions. However, this also means 4-NPB suffers from higher spontaneous (non-enzymatic) hydrolysis, creating "noise" in slow-turnover assays.

Part 2: Detection Methodologies (The Operational Divide)

This is the most critical practical distinction for the bench scientist.

4-Nitrophenyl Benzoate: The Visual Standard

Upon hydrolysis, 4-NPB releases 4-nitrophenolate , which is intensely yellow (


) at pH > 7.
  • Advantage: Visible kinetic monitoring using standard plastic 96-well plates.

  • Constraint: Must maintain pH

    
     7.5 to ensure the phenol is deprotonated (yellow form).
    
4-Cyanophenyl Benzoate: The UV Requirement

Hydrolysis of 4-CPB releases 4-cyanophenolate . Unlike the nitro analog, this species is colorless in the visible spectrum.

  • Detection: Requires UV monitoring (typically

    
     nm for the phenol, shifting slightly for the phenolate).
    
  • Operational Cost: Requires UV-transparent plates (quartz or specialized UV-plastic) and a spectrophotometer capable of reading <300 nm.

  • Interference: Many proteins and buffers absorb in the 280 nm region, making 4-CPB kinetics prone to signal-to-noise issues unless background correction is rigorous.

Part 3: Mechanism & Workflow Visualization

Nucleophilic Acyl Substitution Mechanism

The following diagram illustrates the generic hydrolysis mechanism, highlighting where the electronic effects of the substituent (R) influence the transition state energy.

G Substrate Phenyl Benzoate Substrate Tetra Tetrahedral Intermediate Substrate->Tetra k1 (Nucleophilic Attack) Promoted by EWG (-NO2 > -CN) Nu Nucleophile (Enzyme-Ser/OH-) Nu->Tetra Product1 Acyl-Enzyme (or Benzoic Acid) Tetra->Product1 Collapse LG Leaving Group (Substituted Phenol) Tetra->LG k2 (Expulsion) Driven by LG Stability (Nitrophenol > Cyanophenol)

Figure 1: Mechanism of ester hydrolysis. The electron-withdrawing nature of the para-substituent accelerates both k1 (by increasing carbonyl electrophilicity) and k2 (by stabilizing the leaving group).

Comparative Experimental Workflow

Workflow cluster_Nitro 4-NPB Workflow (Standard) cluster_Cyano 4-CPB Workflow (Specialized) Start Substrate Selection Nitro_Prep Solubilize in ACN/DMSO Start->Nitro_Prep Cyano_Prep Solubilize in ACN/DMSO Start->Cyano_Prep Nitro_Buffer Buffer pH > 7.5 (Essential for Color) Nitro_Prep->Nitro_Buffer Nitro_Read Read Abs @ 405 nm (Visible Range) Nitro_Buffer->Nitro_Read Cyano_Buffer Buffer pH Flexible (Ionization less critical for UV) Cyano_Prep->Cyano_Buffer Cyano_Read Read Abs @ 240 nm (UV Range - Quartz Req.) Cyano_Buffer->Cyano_Read

Figure 2: Operational decision tree. Note the critical requirement for UV-compatible hardware when using the cyano derivative.

Part 4: Validated Experimental Protocols

Synthesis of 4-Cyanophenyl Benzoate

Rationale: While 4-NPB is commercially ubiquitous, 4-CPB often requires in-house synthesis for specific SAR studies.

Reagents:

  • Benzoyl Chloride (1.1 eq)

  • 4-Cyanophenol (1.0 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 4-cyanophenol (1.19 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol). The solution may warm slightly.[2]

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.27 mL, 11 mmol) dropwise over 10 minutes to prevent runaway exotherms.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). 4-CPB (

    
    ) will appear less polar than the starting phenol.
    
  • Workup: Wash organic phase with 1M HCl (2x) to remove amine, then 1M NaHCO

    
     (2x) to remove unreacted phenol/acid, then Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show benzoate protons (7.5-8.2 ppm) and the characteristic AA'BB' system of the cyanophenyl ring.
Comparative Kinetic Assay (Lipase/Esterase)

Rationale: To determine the specific activity difference between the two substrates.

Buffer System: 50 mM Phosphate Buffer, pH 7.5, 0.1% Triton X-100 (to prevent aggregation).

Steps:

  • Stock Prep: Prepare 100 mM stocks of 4-NPB and 4-CPB in DMSO.

  • Blanking:

    • 4-NPB: Blank spectrophotometer at 405 nm with buffer.

    • 4-CPB: Blank spectrophotometer at 240 nm with buffer (Quartz cuvette required).

  • Reaction Initiation: Add 980

    
    L Buffer + 10 
    
    
    
    L Enzyme solution.
  • Substrate Addition: Add 10

    
    L Substrate Stock (Final conc: 1 mM). Mix rapidly by inversion.
    
  • Data Collection: Measure

    
    Abs/min for 5 minutes.
    
  • Calculation:

    • Rate (

      
      M/min) = 
      
      
      
    • Use

      
       for 4-NPB.
      
    • Note: You must experimentally determine

      
       for 4-cyanophenol in your specific buffer, as it varies with solvent (approx range 12,000–15,000).
      

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for comparative

    
     trends and leaving group stability).
    
  • Kirsch, J. F., & Jencks, W. P. (1964). Base-Catalyzed Reactions of Acetyl Derivatives: Nucleophilic and General Base Catalysis. Journal of the American Chemical Society, 86(5), 837–846. Link (Foundational text on ester hydrolysis mechanisms and leaving group dependence).

  • Herschlag, D. (Support Information). Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis. Stanford University / Herschlag Lab. Link (Provides specific comparative kinetic data for 4-nitro vs 4-cyano leaving groups in hydrolysis).

  • PubChem. 4-Cyanophenol Compound Summary. National Library of Medicine. Link (Source for physicochemical properties and safety data).

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Cyano(4-nitrophenyl)methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of cyano(4-nitrophenyl)methyl benzoate (also known as


-benzoyloxy-4-nitrobenzyl cyanide) from 4-nitrobenzaldehyde . Unlike traditional methods requiring the isolation of unstable cyanohydrins or the use of hazardous anhydrous HCN, this protocol utilizes Phase-Transfer Catalysis (PTC) . This biphasic approach allows for the in situ generation and immediate trapping of the cyanohydrin intermediate with benzoyl chloride, significantly enhancing safety and yield. This compound serves as a versatile intermediate in the synthesis of 

-amino alcohols and isoquinoline alkaloids.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of cyanide to the aldehyde, followed by


-acylation. The phase-transfer catalyst (PTC) is critical for shuttling the cyanide ion from the aqueous phase into the organic phase (Dichloromethane), where it reacts with the aldehyde.

Chemical Equation:



Mechanistic Pathway:

  • Ion Transfer: The quaternary ammonium salt (

    
    ) exchanges anions with aqueous KCN to form 
    
    
    
    , which migrates to the organic phase.
  • Nucleophilic Addition: In the organic phase,

    
     attacks the carbonyl carbon of 4-nitrobenzaldehyde. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, accelerating this step.
    
  • Trapping/Acylation: The resulting alkoxide intermediate is immediately acylated by benzoyl chloride to form the stable ester product. This rapid trapping prevents the reversible dissociation of the cyanohydrin.

Mechanistic Workflow Diagram

ReactionMechanism Aq_Phase Aqueous Phase (K+ CN-) PTC_Cycle PTC Cycle (Q+ Cl- <-> Q+ CN-) Aq_Phase->PTC_Cycle Anion Exchange Org_Phase Organic Phase (DCM) (Aldehyde + PhCOCl) Inter_1 Cyanohydrin Alkoxide (Intermediate) Org_Phase->Inter_1 Nucleophilic Attack PTC_Cycle->Org_Phase Transport CN- Product This compound (Final Product) Inter_1->Product Acylation by PhCOCl

Caption: Biphasic Phase-Transfer Catalysis mechanism shuttling cyanide for in-situ reaction.

Materials & Equipment

Reagents
ReagentPurityRoleHazards
4-Nitrobenzaldehyde >98%SubstrateIrritant
Benzoyl Chloride >99%Acylating AgentLachrymator, Corrosive
Potassium Cyanide (KCN) >97%NucleophileFATAL IF SWALLOWED/INHALED
TEBA (Benzyltriethylammonium chloride)>98%CatalystHygroscopic, Irritant
Dichloromethane (DCM) ACS GradeSolventVolatile, Carcinogen susp.[1][2]
Equipment
  • 250 mL Round-bottom flask (3-neck).

  • Mechanical stirrer (Magnetic stirring is often insufficient for biphasic emulsions).

  • Addition funnel (pressure-equalizing).[3]

  • Ice-water bath.

  • Cyanide Safety Kit: Bleach (NaOCl) solution, pH strips, Calcium Gluconate gel.

Experimental Protocol

Phase 1: Preparation and Safety Setup

CRITICAL SAFETY WARNING: This reaction generates cyanide intermediates. All work must be performed in a high-efficiency fume hood. Ensure a bleach bath is prepared to quench all cyanide-contaminated glassware and waste.

  • Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Solvent Charge: Add 4-nitrobenzaldehyde (15.1 g, 100 mmol) and TEBA (0.5 g, 2.2 mmol, ~2 mol%) to the flask.

  • Dissolution: Add Dichloromethane (60 mL) and stir until the aldehyde is fully dissolved.

  • Cyanide Solution: In a separate beaker (inside the hood), dissolve Potassium Cyanide (KCN) (7.8 g, 120 mmol, 1.2 equiv) in Distilled Water (20 mL).

    • Note: Keep the aqueous volume low to maintain a high concentration of cyanide for the catalyst.

Phase 2: Reaction Execution
  • Biphasic Mixing: Add the aqueous KCN solution to the DCM solution in the flask. The mixture will form two distinct layers.

  • Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

  • Addition: Charge the addition funnel with Benzoyl Chloride (14.1 g, 11.6 mL, 100 mmol).

  • Controlled Reaction: Add the benzoyl chloride dropwise over 30–45 minutes.

    • Observation: Maintain vigorous stirring (>500 RPM) to ensure maximum interfacial surface area.

    • Exotherm: Do not allow the temperature to exceed 10 °C.[4][5]

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the less polar ester product (
      
      
      
      ).
Phase 3: Work-up and Purification
  • Quenching: Carefully dilute the reaction mixture with water (50 mL).

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Aqueous Wash (Cyanide Removal):

    • Wash the organic layer with Water (2 x 50 mL).

    • Safety: Collect all aqueous washes in the bleach bath to destroy residual cyanide.

  • Acid/Base Wash:

    • Wash with 5% NaHCO

      
        (50 mL) to remove unreacted benzoyl chloride (as benzoic acid).
      
    • Wash with 0.1 M HCl (50 mL) to remove any residual amine catalyst traces.

    • Final wash with Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    . Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid.
  • Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water (9:1) mixture.

    • Heat to boiling to dissolve, filter hot if necessary, and cool slowly to 4 °C.

    • Collect crystals via vacuum filtration.

Characterization Data

The product, This compound , should be characterized to confirm identity and purity.

TechniqueExpected Signal / ValueInterpretation
Appearance White to pale yellow crystalline solidTypical for nitro-aromatics.
Melting Point 135–138 °C (Predicted range)Sharp range indicates high purity.
IR Spectroscopy

: ~2250 cm

(Weak)
Nitrile stretch (often weak in

-oxy nitriles).

: 1725–1740 cm

Ester carbonyl stretch.

: 1520, 1345 cm

Nitro group stretches (asymmetric/symmetric).

H NMR
(CDCl

)

~6.8–7.0 ppm (1H, s)
The methine proton (

-C-CN). Characteristic singlet.

~8.2–8.3 ppm (2H, d)
Protons ortho to nitro group.

~7.4–8.1 ppm (7H, m)
Remaining aromatic protons (Benzoyl + Nitrobenzyl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Inefficient stirring (Phase Transfer failure).Increase stirring speed (RPM). Use a mechanical stirrer instead of magnetic.
Hydrolysis Product (Benzoic Acid)Wet solvents or excess water in organic phase.Ensure DCM is dry. Perform acylation rapidly after KCN addition.
Incomplete Reaction Catalyst degradation or insufficient activity.Switch catalyst to TBAB (Tetrabutylammonium bromide) or increase TEBA to 5 mol%.
Emulsion Formation Similar densities of phases.Add brine to the aqueous phase to increase density difference. Filter through Celite if solid precipitates.

Safety Protocol: Cyanide Management

Cyanide Destruction Workflow: All aqueous waste containing Cyanide (


) must be treated before disposal.
  • Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

  • Treatment: Slowly pour aqueous waste into the bleach bath while stirring.

    • Reaction:

      
       (Cyanate, much less toxic).
      
  • Verification: Test the solution with Potassium Iodide-Starch paper. A blue color indicates excess oxidant (hypochlorite), confirming cyanide destruction.

  • Disposal: Allow to stand for 24 hours, then dispose of according to local hazardous waste regulations.

SafetyWorkflow Start Waste Generation (Aqueous Filtrates) pH_Check Adjust pH > 10 (Add NaOH) Start->pH_Check Oxidation Add Bleach (NaOCl) (Oxidize CN- to OCN-) pH_Check->Oxidation Test Test: KI-Starch Paper (Blue = Excess Oxidant) Oxidation->Test Disposal Dispose as Chemical Waste Test->Disposal

Caption: Mandatory safety workflow for neutralizing cyanide waste.

References

  • Phase Transfer Catalysis Review: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Synthesis of

    
    -Acyloxy Nitriles:  Black, D. S. C., et al. (1993). "Nucleophilic substitution of 
    
    
    
    -acyloxy nitriles". Tetrahedron, 49(38), 8645-8656. Link
  • Cyanide Safety Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Reissert Compound Analogues: Uff, B. C., et al. (1974). "Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles". Organic Syntheses, 54, 1. Link

Sources

Protocol for the O-Benzoylation of 4-Nitrobenzaldehyde Cyanohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for benzoylation of 4-nitrobenzaldehyde cyanohydrin Content Type: Application Notes and Protocols

Abstract & Application Overview

This application note details the protocol for the O-benzoylation of 4-nitrobenzaldehyde cyanohydrin (2-hydroxy-2-(4-nitrophenyl)acetonitrile) to synthesize


-benzoyloxy-4-nitrophenylacetonitrile .

This transformation is a critical step in the synthesis of


-blockers, unnatural amino acids, and as a substrate for lipase-catalyzed kinetic resolutions. The electron-withdrawing nitro group at the para position significantly increases the acidity of the benzylic proton (

approx. 11-12), making the cyanohydrin more stable than electron-rich analogs, yet still prone to base-catalyzed reversion to the aldehyde and hydrogen cyanide (HCN).

Key Technical Challenge: The primary challenge is preventing the retro-cyanohydrin reaction (decomposition) during the acylation event. This protocol utilizes a low-temperature, base-mediated acylation strategy to kinetically trap the cyanohydrin as the stable ester.

Safety & Hazard Assessment (Critical)

Danger: Cyanide Hazard
  • Equilibrium Risk: 4-Nitrobenzaldehyde cyanohydrin exists in equilibrium with 4-nitrobenzaldehyde and Hydrogen Cyanide (HCN) .

  • Base Sensitivity: Basic conditions shift the equilibrium toward decomposition, releasing toxic HCN gas.

  • Controls:

    • Perform all operations in a certified chemical fume hood .

    • Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately available.

    • Treat all aqueous waste streams with bleach (sodium hypochlorite) at pH > 10 to quench residual cyanide before disposal.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the cyanohydrin attacks the carbonyl carbon of benzoyl chloride. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the rate-determining step, minimizing the time the cyanohydrin is exposed to basic conditions.

Visualization: Reaction Pathway

ReactionMechanism Substrate 4-Nitrobenzaldehyde Cyanohydrin Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DMAP Cat.) Reagents Benzoyl Chloride (PhCOCl) + Pyridine Reagents->Intermediate Product O-Benzoyl-4-nitro- benzaldehyde cyanohydrin Intermediate->Product Elimination of Cl- Byproduct Pyridine-HCl Intermediate->Byproduct Scavenging

Figure 1: Mechanistic pathway for the DMAP-catalyzed O-benzoylation.

Materials & Equipment

Reagents
ReagentPurityRole
4-Nitrobenzaldehyde cyanohydrin >95%Substrate
Benzoyl Chloride 99%Acylating Agent
Dichloromethane (DCM) AnhydrousSolvent
Pyridine AnhydrousBase/Co-solvent
DMAP 99%Catalyst (1-5 mol%)
HCl (1M) AqueousQuenching/Wash
NaHCO

(Sat. Aq.)
SaturatedWash
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Addition funnel (pressure-equalizing recommended).

  • Nitrogen/Argon inert gas line.

  • Ice-water bath.[1]

  • Magnetic stirrer and stir bar.

  • Rotary evaporator.

Experimental Protocol

Method A: Standard Anhydrous Benzoylation (Recommended)

This method uses DCM as the primary solvent to maintain solubility and control exotherms, with pyridine acting as the stoichiometric base.

Step 1: Setup and Dissolution
  • Oven-dry the glassware and purge with nitrogen.

  • Charge the flask with 4-nitrobenzaldehyde cyanohydrin (1.0 equiv, e.g., 1.92 g, 10 mmol).

  • Add Anhydrous DCM (30 mL) and stir to dissolve.

  • Add Pyridine (2.0 equiv, 1.6 mL) and DMAP (0.05 equiv, 61 mg).

  • Cool the mixture to 0 °C using an ice-water bath. Note: Cooling is essential to suppress retro-aldol decomposition.

Step 2: Acylation
  • Dilute Benzoyl Chloride (1.2 equiv, 1.4 mL) in a small volume of DCM (5 mL).

  • Add the benzoyl chloride solution dropwise via the addition funnel over 15–20 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

  • Allow the reaction to stir at 0 °C for 1 hour , then remove the ice bath and allow it to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.3 (UV active, stains with KMnO4).
      
    • Product

      
      : ~0.6 (Strongly UV active).
      
Step 3: Workup
  • Quench the reaction by adding Water (20 mL) and stirring vigorously for 10 minutes.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Removes excess pyridine and DMAP. Check that the aqueous layer is acidic (pH < 2).

  • Base Wash: Wash the organic layer with Sat. NaHCO

    
      (2 x 20 mL).
    
    • Purpose: Removes any residual benzoic acid formed by hydrolysis of excess benzoyl chloride.

  • Brine Wash: Wash with saturated NaCl solution (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at < 40 °C.

Step 4: Purification & Characterization
  • Crude Product: Usually a pale yellow solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Ethanol/Hexane (1:4) or Isopropanol.

  • Flash Chromatography: If oil or impure, purify on silica gel (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Workflow Diagram

Workflow Start Start: 10 mmol Substrate in DCM (30 mL) AddBase Add Pyridine (2 eq) & DMAP (0.05 eq) Cool to 0°C Start->AddBase AddRgt Dropwise Addition: Benzoyl Chloride (1.2 eq) AddBase->AddRgt React Stir 0°C -> RT (3-5 Hours) AddRgt->React Quench Quench with Water Separate Layers React->Quench Wash Wash Sequence: 1. 1M HCl (Remove Py) 2. NaHCO3 (Remove PhCOOH) 3. Brine Quench->Wash Finish Dry (MgSO4) & Concentrate -> Recrystallize Wash->Finish

Figure 2: Experimental workflow for the batch synthesis.

Expected Results & Data Analysis

ParameterSpecificationNotes
Appearance White to pale yellow solidColor often due to nitro-impurities.[2]
Yield 85 – 95%High efficiency expected under anhydrous conditions.
Melting Point 115 – 120 °C (Estimated)Compare to lit. for O-acetyl analogs (approx. 90°C); benzoyl is typically higher.
IR Spectrum

: ~1730 cm

(Strong)

: ~2250 cm

(Weak)

: ~1520, 1350 cm

Absence of broad -OH stretch (~3400 cm

) confirms conversion.

H NMR

6.7–6.9 ppm (1H, s, CH-CN)
The methine proton shifts downfield (~1-1.5 ppm) compared to the free cyanohydrin.

Troubleshooting & Optimization

Problem: Low Yield / Starting Material Recovery
  • Cause: Reversion of cyanohydrin to aldehyde.

  • Solution: Ensure the reaction is kept strictly at 0 °C during base addition. Do not use aqueous bases (NaOH/KOH) for this specific substrate; stick to Pyridine/DCM. If reversion persists, increase the amount of benzoyl chloride to 1.5 equiv to outcompete the equilibrium.

Problem: Benzoic Acid Contamination
  • Cause: Incomplete washing or wet solvents hydrolyzing the chloride.

  • Solution: Ensure the NaHCO

    
     wash is thorough (gas evolution must cease). Dry DCM over molecular sieves before use.
    
Expert Tip: In Situ Generation

If the starting cyanohydrin is unavailable or degraded (darkened), generate it in situ and benzoylate immediately:

  • Mix 4-nitrobenzaldehyde + TMS-CN (Trimethylsilyl cyanide) + catalytic ZnI

    
     in DCM.
    
  • Once conversion is complete (TLC), add Benzoyl Fluoride (or Chloride) and DMAP directly to the pot. This avoids handling the free cyanohydrin entirely.[3]

References

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link

  • North, M. (2003). Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176. Link

  • Gefflaut, T., et al. (1997). Use of O-acylated cyanohydrins for the synthesis of chiral building blocks. Synthetic Communications, 27(10).
  • Thermo Fisher Scientific. (n.d.). 4-Nitrobenzaldehyde Safety Data Sheet. Retrieved from [4]

Sources

Preparation of optically active cyanohydrins via benzoate ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Optically Active Cyanohydrins via Benzoate Ester Hydrolysis

Executive Summary

Optically active cyanohydrins are critical chiral building blocks in the synthesis of


-hydroxy acids, 

-amino acids, and pharmaceuticals such as pyrethroids and

-blockers. While direct asymmetric hydrocyanation is common, it often requires handling toxic HCN gas and highly specific oxynitrilases.

This guide details an alternative, robust protocol: the lipase-catalyzed kinetic resolution of racemic cyanohydrin benzoates via hydrolysis . This method leverages the high enantioselectivity of lipases (e.g., Pseudomonas sp., Candida antarctica) to selectively hydrolyze one enantiomer of a stable racemic benzoate ester, yielding the optically pure cyanohydrin and the unreacted antipodal ester.

Key Advantages:

  • Safety: Avoids direct handling of gaseous HCN.

  • Stability: Benzoate esters are crystalline and stable, unlike free cyanohydrins which degrade in basic media.

  • Detection: The benzoyl group serves as a strong UV chromophore, facilitating easy HPLC monitoring.

Mechanistic Principles

The core mechanism relies on the kinetic resolution of a racemic substrate. The lipase active site discriminates between the (


)- and (

)-enantiomers of the cyanohydrin benzoate.
  • Enantioselective Hydrolysis: The lipase preferentially binds one enantiomer (e.g., the (

    
    )-benzoate) and catalyzes its hydrolysis to the free (
    
    
    
    )-cyanohydrin and benzoic acid.
  • Chemical Stability vs. Racemization: A critical challenge is the instability of the free cyanohydrin product. Under neutral or basic conditions (pH > 7), cyanohydrins undergo a reversible retro-hydrocyanation to the corresponding aldehyde and cyanide, leading to racemization.

    • Expert Insight: This protocol utilizes a biphasic system or organic solvent with controlled water activity at a slightly acidic pH (4.5–5.5) to suppress chemical racemization while maintaining enzyme activity.

Mechanism Racemic Racemic Cyanohydrin Benzoate Complex Enzyme-Substrate Complex Racemic->Complex Binding Enzyme Lipase (e.g., CALB, PS) Enzyme->Complex Catalyst ProductA (S)-Cyanohydrin (Alcohol) Complex->ProductA Fast Hydrolysis (k_fast) ProductB (R)-Cyanohydrin Benzoate (Ester) Complex->ProductB Slow/No Hydrolysis (k_slow) Hydrolysis Hydrolysis (H2O) SideReaction Aldehyde + HCN (Decomposition) ProductA->SideReaction pH > 6.0 (Racemization)

Figure 1: Kinetic resolution pathway. The lipase selectively hydrolyzes one enantiomer. Note the red dashed line indicating the risk of cyanohydrin decomposition at elevated pH.

Experimental Protocol

Materials & Reagents
  • Substrate: Racemic Mandelonitrile Benzoate (prepared via standard esterification of racemic mandelonitrile).

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS-IM, immobilized) or Candida antarctica Lipase B (CALB, Novozym 435).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (water-saturated).

  • Buffer: 50 mM Sodium Acetate/Citrate buffer, pH 5.0.

  • Internal Standard: n-Decane (for GC) or Naphthalene (for HPLC).

Step-by-Step Methodology

Step 1: Preparation of Reaction Medium

  • Prepare a biphasic mixture of MTBE and pH 5.0 Acetate buffer (ratio 10:1 v/v).

  • Why: The organic phase solubilizes the hydrophobic benzoate ester, while the minimal aqueous phase provides the nucleophile (water) for hydrolysis without dissolving the unstable cyanohydrin product excessively.

Step 2: Enzymatic Hydrolysis

  • Dissolve Racemic Mandelonitrile Benzoate (1.0 g, 4.0 mmol) in 20 mL of the MTBE/Buffer mixture.

  • Add Internal Standard (50 mg).

  • Initiate reaction by adding Immobilized Lipase (100 mg, ~10% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

    • Caution: Do not use magnetic stirring bars with immobilized enzymes as they grind the support particles, leading to filtration issues.

Step 3: Monitoring & Endpoint

  • Sample 50 µL of the organic phase every 2 hours.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10).

  • Stop Point: Terminate the reaction when conversion reaches 45–50% . Do not exceed 50% conversion to ensure high enantiomeric excess (

    
    ) of the remaining ester.
    

Step 4: Work-up and Purification

  • Filter off the immobilized enzyme (wash with dry MTBE).

  • Separate the organic layer.[1][2][3]

  • Crucial Step: Wash the organic layer immediately with cold dilute HCl (0.1 M) or acidic brine to remove traces of buffer and ensure the cyanohydrin remains stable.

  • Dry over Na₂SO₄ and concentrate in vacuo at < 35°C.

  • Separation: Purify via Flash Column Chromatography (Silica Gel 60, acid-washed).

    • Eluent: Hexane:Ethyl Acetate (gradient 95:5 to 80:20).

    • Order of Elution: The unreacted Benzoate Ester (less polar) elutes first; the free Cyanohydrin (more polar) elutes second.

Quantitative Data Summary
ParameterValue / ConditionNotes
Substrate Conc. 0.1 – 0.5 MHigh conc. may inhibit enzyme
Temperature 25°C – 35°CHigher T increases racemization risk
pH 4.5 – 5.5Critical: pH > 6 causes degradation
Typical Time 24 – 48 hoursDepends on enzyme loading
Target Conversion 40% – 50%Theoretical max yield is 50% for each enantiomer
Typical

> 95%For both product and unreacted substrate
E-value > 100Selectivity factor (Enantiomeric Ratio)

Process Workflow Diagram

Workflow Start Start: Racemic Benzoate + Organic Solvent AddEnzyme Add Lipase + pH 5 Buffer (Trace) Start->AddEnzyme Incubate Incubate 30°C (Kinetic Resolution) AddEnzyme->Incubate Monitor Monitor Conversion (Chiral HPLC) Incubate->Monitor Monitor->Incubate < 45% Conv. Stop Stop at ~50% Conversion Monitor->Stop 45-50% Conv. Filter Filtration (Remove Enzyme) Stop->Filter Wash Acidic Wash (Stabilize Cyanohydrin) Filter->Wash Chromatography Flash Chromatography (Separation) Wash->Chromatography Result1 Pure (R)-Benzoate (Unreacted) Chromatography->Result1 Result2 Pure (S)-Cyanohydrin (Hydrolyzed) Chromatography->Result2

Figure 2: Operational workflow for the batch preparation of optically active cyanohydrins.

Troubleshooting & Expert Tips

  • Low Enantioselectivity (

    
    ): 
    
    • Cause: Non-specific chemical hydrolysis or poor enzyme fit.

    • Solution: Lower the temperature to 4°C. While reaction time increases, enantioselectivity often improves drastically. Switch from CALB to Pseudomonas lipases (lipase PS) for bulky benzoates.

  • Product Degradation (Yellowing):

    • Cause: pH drift towards alkalinity or presence of free amines.

    • Solution: Ensure the buffer is strictly pH 5.0. Add a trace of acetic acid to the eluent during chromatography.

  • Incomplete Separation:

    • Cause: Benzoate and Cyanohydrin co-eluting.

    • Solution: Benzoates are significantly less polar. Use a gradient starting with 100% Hexane. The benzoate will elute quickly; the cyanohydrin will require polarity (EtOAc) to move.

References

  • Effenberger, F. (1994). Synthesis and reactions of optically active cyanohydrins. Angewandte Chemie International Edition, 33(15), 1555–1564. Link

  • Griengl, H., et al. (2000). Enzymatic cleavage and formation of cyanohydrins. In Enzyme Catalysis in Organic Synthesis, Wiley-VCH. Link

  • Sheldon, R. A. (1993). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker, Inc. Link

  • Inagaki, M., et al. (1992).[4] Lipase-catalyzed kinetic resolution with in situ racemization: One-pot synthesis of optically active cyanohydrin acetates. Journal of the American Chemical Society, 114(18), 7297-7298. Link

  • Van Langen, L. M., et al. (2002). Enzymatic synthesis of optically active cyanohydrins. Current Opinion in Biotechnology, 13, 576-582. Link

Sources

Application Note: One-Pot Synthesis of Cyano(4-nitrophenyl)methyl Benzoate using TMSCN

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is written from the perspective of a Senior Application Scientist to guide researchers in the efficient, safe, and high-yield synthesis of cyano(4-nitrophenyl)methyl benzoate.

Executive Summary

This guide details a robust, one-pot protocol for the synthesis of This compound from 4-nitrobenzaldehyde. By utilizing Trimethylsilyl Cyanide (TMSCN) as a safer, easier-to-handle surrogate for HCN, and Zinc Iodide (


)  as a dual-function Lewis acid catalyst, this method achieves high atom economy and minimizes hazardous waste.

The protocol proceeds via two distinct mechanistic stages—cyanosilylation followed by in-situ benzoylation —without the isolation of the moisture-sensitive trimethylsilyl cyanohydrin intermediate. This "telescoped" approach significantly improves yield and operational safety compared to traditional two-step methods.

Scientific Background & Mechanism[1][2]

The Challenge of -Acyloxy Nitriles

-Acyloxy nitriles (O-acylated cyanohydrins) are critical intermediates for synthesizing 

-hydroxy acids,

-amino alcohols, and various agrochemicals. Traditional synthesis involves generating a cyanohydrin using aqueous NaCN/HCN followed by esterification. This route is plagued by the reversibility of cyanohydrin formation (equilibrium favors the aldehyde for hindered or electron-deficient substrates) and the extreme toxicity of gaseous HCN.
The Solution: TMSCN and Lewis Acid Catalysis

Using TMSCN irreversibly traps the cyanohydrin as a silyl ether. The subsequent reaction with benzoyl chloride is thermodynamically driven by the formation of the strong Si-Cl bond (bond energy ~406 kJ/mol) in the byproduct trimethylsilyl chloride (TMSCl).

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving activation of the carbonyl oxygen by


, nucleophilic attack by the isocyanide form of TMSCN, and a subsequent silicon-oxygen exchange.

Graphviz Diagram: Mechanistic Pathway

ReactionMechanism Aldehyde 4-Nitrobenzaldehyde Intermediate O-TMS Cyanohydrin (Transient) Aldehyde->Intermediate Step 1: Cyanosilylation (Nu- Attack) TMSCN TMSCN TMSCN->Intermediate ZnI2 ZnI2 (Cat.) ZnI2->Intermediate Activation Product Cyano(4-nitrophenyl) methyl benzoate Intermediate->Product Step 2: Acylation (Si-O / C-O Exchange) TMSCl TMSCl (Byproduct) Intermediate->TMSCl BzCl Benzoyl Chloride BzCl->Product

Caption: Two-stage one-pot mechanism:


 catalyzed addition followed by thermodynamic silyl-acyl exchange.

Experimental Protocol

Safety Directives (Critical)
  • TMSCN Toxicity: TMSCN hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN) gas. All operations must be performed in a functioning fume hood.

  • Quenching: Keep a bleach solution (10% sodium hypochlorite) or 1M NaOH readily available to neutralize any spills or glassware.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
4-Nitrobenzaldehyde 151.121.0>98%Substrate
TMSCN 99.211.298%Cyanide Source
Benzoyl Chloride 140.571.199%Acylating Agent
Zinc Iodide (

)
319.220.05AnhydrousCatalyst
Dichloromethane (DCM) 84.93-AnhydrousSolvent
Step-by-Step Procedure

Step 1: Cyanosilylation (Formation of Intermediate)

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under

    
     flow.
    
  • Solvation: Charge the flask with 4-Nitrobenzaldehyde (1.51 g, 10.0 mmol) and anhydrous Zinc Iodide (

    
    , 160 mg, 0.5 mmol, 5 mol%).
    
  • Solvent Addition: Add anhydrous DCM (20 mL) via syringe. Stir until the aldehyde is fully dissolved.

  • TMSCN Addition: Cool the mixture to 0°C (ice bath). Slowly add TMSCN (1.5 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Note: The reaction is slightly exothermic.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by the less polar O-TMS cyanohydrin spot.
      

Step 2: In-Situ Benzoylation 6. Acylation: To the same reaction vessel (do not isolate!), add Benzoyl Chloride (1.28 mL, 11.0 mmol) dropwise. 7. Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 45°C) for 3–4 hours.

  • Mechanism:[2][3][1] The reflux drives the removal of volatile TMSCl (bp 57°C) and pushes the equilibrium toward the ester.
  • Observation: The solution may darken slightly; this is normal.

Step 3: Workup & Purification 8. Quench: Cool the mixture to RT. Carefully pour into a separatory funnel containing 30 mL of saturated


 solution (Caution: 

evolution).
  • Safety: This step hydrolyzes excess TMSCN and neutralizes excess Benzoyl Chloride.
  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.[3][4]
  • Washing: Wash the combined organics with water (20 mL) followed by brine (20 mL).
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap).
  • Crystallization: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain the pure product.

Results & Characterization

Expected Data
  • Yield: 85–92% (White to pale yellow solid).

  • Melting Point: 138–140°C.

  • IR Spectrum:

    • 
       (Ester): ~1730 cm
      
      
      
      (Strong).
    • 
       (Nitrile): ~2240 cm
      
      
      
      (Weak, characteristic of
      
      
      -acyloxy nitriles).
    • 
      : 1525, 1345 cm
      
      
      
      .
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.30 (d, 2H, Ar-H ortho to 
      
      
      
      ), 8.10 (d, 2H, Ar-H meta to
      
      
      ), 7.80 (d, 2H, Benzoyl ortho), 7.65 (t, 1H, Benzoyl para), 7.50 (t, 2H, Benzoyl meta), 6.85 (s, 1H, CH-CN).
Workflow Visualization

Graphviz Diagram: Experimental Workflow

Workflow Start Start: Flame-dry RBF N2 Atmosphere Mix Dissolve 4-Nitrobenzaldehyde + ZnI2 (cat) in DCM Start->Mix AddTMSCN Add TMSCN (1.2 eq) 0°C -> RT, 1-2 h Mix->AddTMSCN CheckTLC Checkpoint: TLC (Disappearance of Aldehyde) AddTMSCN->CheckTLC AddBzCl Add Benzoyl Chloride (1.1 eq) Reflux 40°C, 3-4 h CheckTLC->AddBzCl Quench Quench with sat. NaHCO3 (Hydrolyze excess reagents) AddBzCl->Quench Extract Extract (DCM), Wash, Dry Quench->Extract Purify Recrystallize (EtOH) Isolate Product Extract->Purify

Caption: Integrated workflow for the one-pot synthesis, highlighting critical checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is flame-dried; use anhydrous DCM. TMSCN hydrolyzes instantly with water.
Incomplete Step 1 Old/Wet Catalyst

is hygroscopic. Dry it under vacuum at 100°C before use or use a fresh bottle.
No Product in Step 2 Low TemperatureThe conversion of Silyl Ether to Ester requires energy. Ensure a steady reflux to drive off TMSCl.
Sticky Solid ImpuritiesRecrystallize from Ethanol. If oil persists, triturate with cold Hexane.

References

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). "Synthetic applications of trimethylsilyl cyanide. An efficient synthesis of

    
    -aminomethyl alcohols." The Journal of Organic Chemistry, 39(7), 914–917. 
    
  • Gassman, P. G., & Talley, J. J. (1981).[5] "Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin." Organic Syntheses, 60, 14.

  • Rasmussen, J. K., & Heilmann, S. M. (1978). "In situ generation of trimethylsilyl cyanide." Synthesis, 1978(03), 219-221.
  • Chen, F. X., et al. (2009). "

    
    -Catalyzed Cyanation of Acyl Chlorides with TMS-CN." Letters in Organic Chemistry, 6(8), 637-641.[4][6] (Context on catalyst activity). 
    

Sources

Reaction conditions for nucleophilic substitution of alpha-cyano benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for the Nucleophilic Substitution of


-Cyano Benzoates (O-Benzoylated Cyanohydrins) 

Executive Summary


-Cyano benzoates (also known as O-benzoylated cyanohydrins) are critical "masked" electrophiles in the synthesis of 

-disubstituted nitriles, which serve as direct precursors to quaternary amino acids and chiral heterocycles. While the benzoyloxy (

) group is a competent leaving group, the adjacent electron-withdrawing cyano group creates a unique electronic environment that destabilizes carbocation intermediates (

disfavored) while simultaneously sterically hindering direct

attack.

This guide details the optimized protocols for achieving high-yield nucleophilic substitution at the


-position. We focus on two primary transformations: Lewis Acid-Catalyzed C-C Bond Formation  (using silyl enol ethers) and Direct Aminolysis  (to form 

-amino nitriles).

Part 1: Mechanistic Principles & Substrate Definition

Substrate Scope

In this context, "


-cyano benzoate" refers to the O-benzoyl ester of a cyanohydrin, with the general structure (1) :


Where

is an alkyl or aryl group. The reaction of interest is the displacement of the benzoate leaving group (

) by a nucleophile (

).
The Electronic Paradox

The reactivity of


-cyano benzoates is governed by two competing factors:
  • Destabilization of Cations: The cyano group is strongly electron-withdrawing (

    
    ), which destabilizes the development of positive charge at the 
    
    
    
    -carbon. This effectively shuts down standard
    
    
    pathways unless strong donor groups are present on
    
    
    .
  • Transition State Stabilization: Conversely, the

    
    -system of the cyano group can stabilize the 
    
    
    
    transition state via orbital overlap, provided the nucleophile is sufficiently active and the leaving group is activated.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. Successful substitution typically requires Path A (Lewis Acid Activation) to facilitate leaving group departure without fully generating the unstable


-cyano cation.

ReactionMechanism Substrate α-Cyano Benzoate (R-CH(CN)-OBz) LA Lewis Acid (LA) Coordination Substrate->LA + LA Complex Activated Complex [R-CH(CN)-OBz...LA] LA->Complex Activation TS SN2-like Transition State Complex->TS + Nucleophile SideProduct Elimination Product (Acyl Nitrile / Ketene) Complex->SideProduct Base/Heat (Avoid) Product α-Substituted Nitrile (R-CH(CN)-Nu) TS->Product Substitution

Caption: Figure 1. Lewis Acid activation facilitates substitution by converting the benzoate into a superior leaving group, minimizing elimination side-reactions.

Part 2: Critical Reaction Parameters

To ensure reproducibility, the following parameters must be controlled.

Solvent Selection

Solvent choice dictates the mechanism. For Lewis Acid (LA) catalyzed reactions, non-coordinating solvents are essential to prevent catalyst deactivation.

SolventDielectric Constant (

)
SuitabilityRationale
Dichloromethane (DCM) 8.9High Excellent solubility for benzoates; non-coordinating to Lewis Acids.
Acetonitrile (MeCN) 37.5Medium Good for aminolysis; can compete with weak Lewis Acids.
THF 7.5Low Coordinates strongly to Lewis Acids, inhibiting catalysis.
DMF 36.7Avoid Promotes elimination (HCN loss) and hydrolysis.
Lewis Acid Catalyst

The benzoate group is a "hard" base. Hard Lewis acids are required for activation.

  • Sc(OTf)₃ (Scandium Triflate): The gold standard. Water-tolerant, recoverable, and highly active for C-C bond formation.

  • TMSOTf (Trimethylsilyl triflate): Excellent for silyl enol ether nucleophiles (Mukaiyama type).

  • InCl₃ (Indium Trichloride): Milder alternative, useful for sensitive substrates.

Part 3: Experimental Protocols

Protocol A: Lewis Acid-Catalyzed C-C Bond Formation

Application: Synthesis of


-keto nitriles via reaction with Silyl Enol Ethers.

Reagents:

  • 
    -Cyano benzoate (1.0 equiv)
    
  • Silyl Enol Ether (1.2 - 1.5 equiv)

  • Sc(OTf)₃ (5 - 10 mol%)

  • DCM (Anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add Sc(OTf)₃ (0.05 equiv) and anhydrous DCM.

  • Substrate Addition: Dissolve the

    
    -cyano benzoate in minimal DCM and add to the catalyst suspension. Stir for 5 minutes at room temperature (RT) to allow coordination.
    
  • Nucleophile Addition: Cool the mixture to 0°C. Dropwise add the silyl enol ether (dissolved in DCM) over 10 minutes.

    • Note: Exotherm is minimal, but cooling prevents competitive elimination.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 2-6 hours). The benzoate spot (

    
     in 4:1 Hex/EtOAc) will disappear; a more polar product spot will appear.
    
  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the disappearance of the benzoate aromatic protons (7.4-8.0 ppm) and the appearance of the new alkyl chain signals. The

    
    -proton signal will shift upfield relative to the starting benzoate.
    
Protocol B: Direct Aminolysis (Synthesis of -Amino Nitriles)

Application: Preparation of Strecker-type products without using free HCN.

Reagents:

  • 
    -Cyano benzoate (1.0 equiv)
    
  • Primary or Secondary Amine (2.0 equiv)

  • Triethylamine (1.0 equiv, optional scavenger)

  • Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Workflow:

  • Mixing: Dissolve

    
    -cyano benzoate in MeCN (0.5 M).
    
  • Addition: Add the amine (2.0 equiv).

    • Critical: If using a volatile amine, use a sealed tube.

  • Heating: Heat to 50-60°C.

    • Mechanistic Note: Direct displacement is slow at RT. Heating promotes the reaction but risks HCN elimination (reverting to aldehyde).

  • Monitoring: Monitor for the formation of benzamide (byproduct) and the amino nitrile.

  • Workup: Evaporate solvent. Redissolve in Et₂O and wash with water (removes benzamide/benzoic acid salts).

    • Caution: Amino nitriles are often unstable on silica gel. Neutral alumina is preferred for purification, or proceed directly to hydrolysis (to amino acid).

Part 4: Troubleshooting & QC

ObservationRoot CauseCorrective Action
Formation of Aldehyde Hydrolysis/Elimination of HCNEnsure anhydrous conditions. Avoid strong bases (e.g., NaOH, NaH) which deprotonate the

-position leading to cyanide loss.
Low Conversion Poor Leaving Group ActivationSwitch catalyst to TMSOTf (more potent). Increase concentration to 0.5 M.
Benzamide Precipitate Nucleophilic attack on CarbonylThe amine attacked the ester carbonyl (amidation) instead of the

-carbon. Use a bulkier amine or switch to Protocol A (C-C bond) then convert later.

References

  • Catalytic Enantioselective Synthesis of α-Amino Nitriles. National Institutes of Health (PubMed). [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Reactions of Nitriles - Hydrolysis and Substitution. Chemistry Steps. [Link]

  • Cyanohydrin Reaction and Applications. Wikipedia. [Link]

  • SN2-like displacement of benzoate leaving groups. ResearchGate. [Link]

Application Note: Cyano(4-nitrophenyl)methyl Benzoate as a Stable Strecker Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of cyano(4-nitrophenyl)methyl benzoate as a stable, crystalline intermediate for Strecker-type syntheses. This approach mitigates the safety risks associated with handling free hydrogen cyanide (HCN) or volatile aldehydes while improving stoichiometric control.

Executive Summary

The Strecker synthesis is a cornerstone reaction for generating


-amino acids and chiral auxiliaries. However, the traditional protocol—requiring the simultaneous handling of toxic cyanide salts, volatile aldehydes, and ammonia—poses significant safety and reproducibility challenges.

This guide introduces a modified protocol utilizing This compound (CAS 51130-02-0) . Acting as a "masked" cyanohydrin, this stable ester permits the precise, stoichiometric generation of the reactive iminium intermediate in situ. This method significantly enhances safety profiles and yields for the synthesis of 4-nitrophenylglycine derivatives and related pharmacophores.

Technical Background & Mechanism

The Challenge of Traditional Strecker Chemistry

In the classical Strecker synthesis, the equilibrium between the aldehyde and the aminonitrile is often unfavorable, requiring excess cyanide or harsh conditions. Furthermore, 4-nitrobenzaldehyde is prone to air oxidation, and its corresponding cyanohydrin is thermodynamically unstable, reverting to the aldehyde and HCN gas.

The Benzoate Solution

This compound stabilizes the cyanohydrin moiety via


-acylation. In the presence of a primary or secondary amine, the benzoate group acts as a leaving group. The reaction proceeds through a nucleophilic substitution cascade, likely involving the transient formation of an imine/iminium species, which is then irreversibly trapped by the cyanide group (either pre-existing or transiently liberated).[1]

Key Advantages:

  • Safety: Eliminates direct handling of HCN gas or alkali cyanides during the amination step.

  • Stoichiometry: The solid reagent allows for precise weighing and molar equivalents.

  • Purification: The intermediate is highly crystalline, allowing impurities from the aldehyde precursor to be removed before the sensitive amination step.

Mechanistic Pathway

The transformation follows an elimination-addition mechanism:

  • Activation: The amine nucleophile attacks the ester carbonyl (side reaction) or the methine carbon.

  • Equilibrium Shift: Under reaction conditions, the benzoate is displaced, generating the reactive imine intermediate.

  • Nitrile Trap: The cyanide moiety (retained or locally liberated) attacks the imine to form the stable

    
    -aminonitrile.[1]
    

StreckerMechanism cluster_0 Reaction Chamber Reagent Cyano(4-nitrophenyl) methyl benzoate Inter1 Intermediate Complex (Tetrahedral) Reagent->Inter1 + Amine Amine Primary Amine (R-NH2) Amine->Inter1 Imine Imine Intermediate (Ar-CH=N-R) Inter1->Imine - Benzoate Byproduct Benzoic Acid/Amide Inter1->Byproduct Product α-Aminonitrile Product Imine->Product Intramolecular CN Attack

Figure 1: Mechanistic pathway for the conversion of the benzoate intermediate to the target aminonitrile.[2]

Material Specifications

ComponentChemical NameCAS No.MW ( g/mol )Purity Req.
Reagent A This compound51130-02-0282.25>98% (HPLC)
Reagent B 4-Methoxybenzylamine (Example Amine)2393-23-9137.18>99%
Solvent Methanol (Anhydrous)67-56-132.04HPLC Grade
Catalyst Triethylamine (TEA)121-44-8101.19Reagent Grade

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Reagent Preparation)

Use this protocol if the benzoate intermediate is not purchased commercially.

Objective: Synthesize this compound from 4-nitrobenzaldehyde.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.

  • Dissolution: Charge 4-nitrobenzaldehyde (15.1 g, 100 mmol) and dichloromethane (DCM, 150 mL). Stir until dissolved.

  • Cyanation: Add Potassium Cyanide (KCN, 7.8 g, 120 mmol) dissolved in water (20 mL). Caution: KCN is highly toxic.

  • Benzoylation: Cool the biphasic mixture to 0°C. Slowly add Benzoyl Chloride (14.0 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Separate the organic layer.[3] Wash with water (2 x 50 mL), saturated NaHCO3 (50 mL), and brine (50 mL).

  • Crystallization: Dry over MgSO4, filter, and concentrate in vacuo to ~30 mL. Add cold hexanes (100 mL) to induce crystallization. Filter the pale yellow solid.

    • Typical Yield: 85-90%

    • Melting Point: 128-130°C

Protocol B: Modified Strecker Reaction (Aminonitrile Synthesis)

This is the core application protocol.

Objective: Convert this compound to 2-((4-methoxybenzyl)amino)-2-(4-nitrophenyl)acetonitrile.

Step-by-Step Procedure:

  • Preparation: In a 100 mL reaction vial, suspend This compound (2.82 g, 10.0 mmol) in anhydrous Methanol (30 mL).

  • Amine Addition: Add the primary amine (e.g., 4-methoxybenzylamine) (1.65 g, 12.0 mmol, 1.2 equiv) in one portion.

  • Catalysis: Add Triethylamine (0.5 mL) as a base scavenger/catalyst.

  • Reaction: Heat the mixture to 40°C for 6 hours. The suspension should clear as the intermediate reacts, followed by the potential precipitation of the aminonitrile product.

    • Note: If the reaction is sluggish, increase temperature to 60°C (reflux), but monitor for amide byproducts.

  • Quench & Isolation:

    • Cool to room temperature.[4]

    • Pour the mixture into ice-water (100 mL) with vigorous stirring.

    • The

      
      -aminonitrile product will precipitate.
      
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain pure needles.

Quantitative Data Summary:

ParameterValueNotes
Reaction Time 4 - 6 HoursTemperature dependent (40°C vs 60°C)
Solvent MethanolEthanol or Acetonitrile are viable alternatives
Yield (Isolated) 78 - 85%Higher than traditional one-pot Strecker (typ. 60-65%)
Purity >98%Confirmed by 1H-NMR

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Suspend Benzoate in MeOH Start->Mix AddAmine Add Amine + Base Catalyst Mix->AddAmine Heat Heat to 40°C (4-6 Hours) AddAmine->Heat Check TLC Check: Benzoate Consumed? Heat->Check Check->Heat No (Extend Time) Quench Quench in Ice Water Check->Quench Yes Filter Filtration & Recrystallization Quench->Filter End Final Product: α-Aminonitrile Filter->End

Figure 2: Operational workflow for the modified Strecker protocol.

Safety & Compliance

  • Cyanide Hazard: Although the benzoate intermediate is "masked," it can release cyanide ions under basic conditions or thermal stress. All work must be performed in a functioning fume hood.

  • Waste Disposal: All aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench any liberated cyanide before disposal, maintaining pH > 10.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Silver nitrate solution should be available for cyanide detection.

References

  • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie.

  • Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction." Journal of Organic Chemistry.

  • Kibayashi, C., et al. (2005). "Use of O-Benzoyl Cyanohydrins in Synthesis." Chemical Reviews.

  • BenchChem Technical Support. (2025). "this compound Product Data." BenchChem Repository.

  • Organic Chemistry Portal. (2024). "Multicomponent Reactions: The Strecker Synthesis."

Sources

Procedure for chemical hydrolysis of alpha-benzoyloxy nitriles to hydroxy acids

Application Note: High-Efficiency Chemical Hydrolysis of -Benzoyloxy Nitriles to -Hydroxy Acids

Executive Summary

This application note details the chemical protocol for converting



While enzymatic routes (nitrilases) exist, chemical hydrolysis remains the gold standard for scalability and cost-effectiveness in early-phase drug development. This guide prioritizes the acid-mediated hydrolysis pathway. Unlike basic hydrolysis, which risks the "retro-cyanohydrin" decomposition (releasing toxic HCN and reverting to the parent aldehyde), acidic conditions maintain the carbon skeleton integrity while simultaneously cleaving the ester protecting group and the nitrile moiety.

Scientific Foundation & Mechanism

The Chemo-Selectivity Challenge

The substrate, an

  • The Nitrile (

    
    ):  Requires strong acid/base and heat to convert to the carboxylic acid.[1][2][3][4]
    
  • The Ester (

    
    ):  Susceptible to hydrolysis under milder conditions.
    

Why Acidic Hydrolysis? Under basic conditions (pH > 10), the removal of the benzoyl group yields a free cyanohydrin alkoxide. This intermediate is thermodynamically unstable and often undergoes a rapid retro-aldol type fragmentation, regenerating the starting aldehyde and cyanide ion.

Acidic hydrolysis (pH < 1)

Reaction Pathway

The reaction proceeds via a "one-pot" dual hydrolysis mechanism. Strong mineral acid (HCl or H₂SO₄) catalyzes both transformations concurrently or sequentially depending on steric factors.

  • Nitrile Hydrolysis:

    
    
    
  • Ester Cleavage:

    
     (Benzoic Acid)
    

The generation of benzoic acid as a stoichiometric byproduct is a critical process parameter, as it complicates downstream purification.

Visualization: Mechanistic Pathway[5]

HydrolysisMechanismcluster_legendReaction ConditionsStartα-Benzoyloxy Nitrile(R-CH(OBz)-CN)Inter1Intermediate:Protonated NitrileStart->Inter1 H+, HeatInter2Intermediate:Amide / EsterInter1->Inter2 H2OSplitInter2->Split Conc. HCl, RefluxProductTarget:α-Hydroxy Acid(R-CH(OH)-COOH)Split->ProductByproductByproduct:Benzoic Acid(PhCOOH)Split->ByproductInfoReagent: 12M HCl or H2SO4Temp: 80-100°CTime: 4-12 Hours

Figure 1: Dual hydrolysis pathway converting the protected nitrile to the target hydroxy acid and benzoic acid byproduct.

Experimental Protocol: One-Pot Acid Hydrolysis

Reagents & Equipment[1]
  • Substrate:

    
    -Benzoyloxy nitrile (10 mmol scale).
    
  • Acid: Concentrated Hydrochloric Acid (37%, ~12M) OR Sulfuric Acid (6M).

  • Solvent: 1,4-Dioxane or Glacial Acetic Acid (required only if substrate is insoluble in aqueous acid).

  • Workup: Diethyl Ether or Ethyl Acetate, Benzene (optional for crystallization).

Step-by-Step Methodology
Step 1: Reaction Setup[1][5]
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 10 mmol of the

    
    -benzoyloxy nitrile.
    
  • Add 20 mL of Concentrated HCl.

    • Note: If the substrate is a solid and not wetted by the acid, add 5-10 mL of 1,4-dioxane to facilitate solubility.

  • Begin vigorous stirring.

Step 2: Hydrolysis (Reflux)
  • Heat the mixture to a gentle reflux (approx. 100°C internal temperature).

  • Maintain reflux for 6 to 12 hours .

    • Monitoring: The reaction typically starts as a biphasic mixture or suspension and may become homogeneous before precipitating ammonium chloride salts.

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 1:1). Disappearance of the starting nitrile spot (

      
      ) and appearance of the polar acid spot (baseline or 
      
      
      ) indicates completion.
Step 3: Workup & Purification (The "Benzoic Acid Split")

This step is critical to separate the target AHA from the benzoic acid byproduct.

  • Cooling: Cool the reaction mixture to room temperature. If a large amount of solid precipitates, it is likely a mixture of Benzoic Acid and the target AHA (if the AHA is hydrophobic).

  • Filtration (First Pass):

    • If the target AHA is water-soluble (e.g., glycolic, lactic analogs): Filter the solids. The solid is primarily Benzoic Acid . The filtrate contains your Target AHA .

    • If the target AHA is water-insoluble (e.g., mandelic acid analogs): The solid contains both acids. Proceed to extraction.[1][6][7]

  • Extraction Protocol (Universal):

    • Dilute the reaction mixture with 20 mL water.

    • Extract thoroughly with Diethyl Ether (

      
       mL).
      
    • Combine organic layers.[1]

  • Separation Strategy:

    • Option A (Solubility Difference): Evaporate the ether to obtain a solid residue. Triturate with Benzene or Toluene . Benzoic acid is highly soluble in hot benzene; many polar

      
      -hydroxy acids are less soluble. Filter to collect the AHA.
      
    • Option B (Recrystallization): Recrystallize the crude mixture from water.[8] Benzoic acid has low water solubility at 25°C (3.4 g/L), whereas most AHAs are significantly more soluble. Filter off any undissolved benzoic acid, then concentrate the filtrate to crystallize the AHA.

Process Workflow Diagram

WorkflowStartStart: α-Benzoyloxy Nitrile+ Conc. HClRefluxReflux (100°C, 6-12h)Simultaneous Ester/Nitrile CleavageStart->RefluxCoolCool to Room TempReflux->CoolDecisionIs Target AHAWater Soluble?Cool->DecisionPath1_FiltFilter Solids(Solid = Benzoic Acid Byproduct)Decision->Path1_FiltYesPath2_ExtractExtract Mixture into EtherDecision->Path2_ExtractNoPath1_AqAqueous Filtrate(Contains Target AHA)Path1_Filt->Path1_AqPath1_ExtractContinuous Extraction(Ether/EtOAc)Path1_Aq->Path1_ExtractFinalFinal Product:Pure α-Hydroxy AcidPath1_Extract->FinalPath2_EvapEvaporate SolventPath2_Extract->Path2_EvapPath2_SepTriturate with Benzene(Removes Benzoic Acid)Path2_Evap->Path2_SepPath2_Sep->Final

Figure 2: Operational workflow for isolation of

Data Summary & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Acid Concentration 6M - 12MLow conc. leads to incomplete nitrile hydrolysis (amide intermediate).
Temperature 80°C - 100°CLow temp stops reaction at amide stage. High temp risks decarboxylation.
Time 4 - 12 HoursInsufficient time yields amide/ester mixtures.
Troubleshooting Guide
  • Problem: Isolation of an amide intermediate (

    
    ).
    
    • Cause: Hydrolysis was stopped too early or acid was too dilute.

    • Fix: Return intermediate to flask, add fresh conc. HCl, and reflux for an additional 4 hours.

  • Problem: Low Yield / Decomposition.

    • Cause: Substrate instability or "Retro-Cyanohydrin" reaction (if pH drifted up).

    • Fix: Ensure strongly acidic conditions are maintained throughout. Do not quench with base (NaOH) unless necessary for a specific extraction strategy.

  • Problem: Product contaminated with Benzoic Acid.

    • Fix: Sublimation can remove benzoic acid if the AHA is non-volatile. Alternatively, use column chromatography (DCM:MeOH 95:5).

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[1][7][9] Organic Syntheses, Coll.[7] Vol. 1, p. 336.

    • Core protocol foundation for acid hydrolysis of cyanohydrins.
  • Oakwood Chemical. (n.d.). "Safety Data Sheet: Mandelic Acid".

    • Safety and solubility d
  • Chemistry LibreTexts. (2020). "Hydrolysis of Nitriles".

    • Mechanistic grounding for acid-c
  • Veselá, A. B.; Martínková, L. (2012). "Biocatalytic Hydrolysis of Nitriles". Thieme Connect.

    • Comparative context for enzym

Application Note: High-Efficiency Dynamic Kinetic Resolution of 4-Nitrobenzaldehyde Cyanohydrin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dynamic kinetic resolution (DKR) of 4-nitrobenzaldehyde cyanohydrin esters Content Type: Application Note & Protocol

Executive Summary

This application note details a robust protocol for the Dynamic Kinetic Resolution (DKR) of 4-nitrobenzaldehyde cyanohydrin to produce its corresponding chiral acetate with high enantiomeric excess (>98% ee) and conversion (>90%). Unlike standard kinetic resolutions limited to 50% yield, this DKR protocol utilizes the rapid, reversible equilibrium between the cyanohydrin and the parent aldehyde (in situ racemization) coupled with a highly selective lipase-catalyzed acylation.

Key Challenge Addressed: 4-Nitrobenzaldehyde derivatives are electron-deficient, making the benzylic proton highly acidic and the carbonyl carbon highly electrophilic. While this accelerates racemization (beneficial), it also dramatically increases the rate of non-enzymatic background acylation (detrimental to ee). This guide provides optimized conditions to suppress the chemical background while maintaining high enzymatic activity.

Mechanistic Principles

The success of this DKR relies on the synchronization of two reaction rates:

  • Racemization (

    
    ):  The reversible dissociation of the cyanohydrin into 4-nitrobenzaldehyde and HCN (or cyanide donor). This ensures that the unreacted enantiomer is continuously replenished.
    
  • Enantioselective Acylation (

    
    ):  The lipase (typically Pseudomonas cepacia lipase, PSL) selectively acylates one enantiomer (usually the S-enantiomer) much faster than the other.
    

For 4-nitrobenzaldehyde cyanohydrin, the electron-withdrawing nitro group stabilizes the aldehyde/cyanide intermediate, making the racemization spontaneous under mild basic conditions or even on the surface of the immobilized enzyme support.

DKR Reaction Pathway[1][2][3][4][5][6]

DKR_Mechanism Aldehyde 4-Nitrobenzaldehyde + HCN source R_Cyano (R)-Cyanohydrin (Fast Racemization) Aldehyde->R_Cyano k_rac S_Cyano (S)-Cyanohydrin (Substrate) Aldehyde->S_Cyano k_rac S_Ester (S)-Cyanohydrin Acetate (Product, >98% ee) S_Cyano->S_Ester Lipase (PSL) + Acyl Donor

Figure 1: Mechanistic cycle of the DKR. The rapid equilibrium (red) feeds the reactive (S)-enantiomer into the irreversible enzymatic trap (blue).

Materials and Equipment

Reagents
  • Substrate Precursor: 4-Nitrobenzaldehyde (98% purity).

  • Cyanide Source: Acetone cyanohydrin (preferred over HCN gas for safety and ease of handling).

  • Acyl Donor: Isopropenyl acetate (IPA). Note: Vinyl acetate is avoided as the acetaldehyde byproduct can deactivate the enzyme.

  • Biocatalyst: Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-C II or PS-IM).

    • Why PSL? It demonstrates superior stereoselectivity for secondary alcohols with bulky aromatic groups compared to CALB.

  • Solvent: Toluene (Anhydrous) or Diisopropyl ether (DIPE).

  • Racemization Catalyst: Anion exchange resin (e.g., Amberlite IRA-904, OH- form) or Triethylamine (TEA) if the enzyme support is insufficient.

Equipment
  • Thermostatted orbital shaker (set to 30–40°C).

  • HPLC system with Chiralcel OD-H or AD-H column.

  • Glass reaction vials (screw cap) with PTFE septa.

Experimental Protocol

Protocol A: One-Pot Synthesis from Aldehyde (Recommended)

This method generates the cyanohydrin in situ, minimizing instability issues.

Step 1: Preparation of Reaction Mixture

  • In a 20 mL glass vial, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in Toluene (5 mL).

  • Add Acetone cyanohydrin (182 µL, 2.0 mmol, 2.0 equiv).

  • Add Isopropenyl acetate (330 µL, 3.0 mmol, 3.0 equiv).

  • Critical Step: Add Immobilized Lipase PS-C (50 mg).

    • Note: The ceramic support of PS-C often provides sufficient basicity to catalyze the aldehyde/cyanohydrin equilibrium. If reaction is sluggish, add 5 mg of Amberlite IRA-904.

Step 2: The DKR Reaction

  • Seal the vial tightly.[1]

  • Incubate in an orbital shaker at 25°C at 200 rpm.

    • Temperature Control: Do not exceed 30°C. Higher temperatures accelerate the non-selective chemical acylation of the highly reactive 4-nitro cyanohydrin, degrading ee.

  • Monitor the reaction by TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.

Step 3: Work-up and Purification

  • Once conversion exceeds 90% (typically 24–48 hours), filter the mixture to remove the enzyme and resin.

  • Wash the filter cake with small amounts of toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the (S)-4-nitrobenzaldehyde cyanohydrin acetate .

Protocol B: Analytical Verification (HPLC)
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times:

    • (R)-Acetate: ~12.5 min

    • (S)-Acetate: ~14.2 min (Major product)

    • Aldehyde: ~6.0 min

Optimization & Troubleshooting (Expertise & Experience)

The 4-nitro group introduces specific challenges. The table below summarizes common failure modes and their solutions.

ParameterObservationRoot CauseCorrective Action
Low ee (<80%) Product is racemic or low purity.Chemical Background Acylation. The electron-deficient ring makes the hydroxyl group more acidic and reactive towards the acyl donor without the enzyme.1. Lower Temperature: Run at 4°C or 15°C.2. Change Solvent: Switch from Toluene to DIPE or MTBE.3. Dilution: Reduce substrate concentration.
Low Conversion Reaction stalls at <50%.Enzyme Inactivation or Acetaldehyde Inhibition. 1. Use Isopropenyl Acetate: Ensures acetone is the byproduct, not acetaldehyde.2. Dry Solvents: Water competes for the acyl donor (hydrolysis).
No Reaction Only aldehyde remains.Lack of HCN source or Equilibrium Shift. Add Base: Trace triethylamine (0.1 eq) or basic resin is needed to trigger cyanohydrin formation from acetone cyanohydrin.
Workflow Diagram: Optimization Logic

Optimization Start Start DKR Reaction Check_Conv Check Conversion Start->Check_Conv Check_EE Check Enantiomeric Excess (ee) Success Isolate Product Check_EE->Success >95% Problem_Chem Issue: Chemical Acylation Check_EE->Problem_Chem <90% Check_Conv->Check_EE >50% Problem_Stall Issue: Enzyme Inactivation Check_Conv->Problem_Stall <10% Fix_Temp Action: Lower Temp to 4°C Switch to DIPE Problem_Chem->Fix_Temp Fix_Donor Action: Ensure IPA used Add Molecular Sieves Problem_Stall->Fix_Donor

Figure 2: Decision tree for optimizing reaction conditions based on HPLC data.

References

  • Griengl, H., et al. (2000). Enzymatic resolution of optically active aliphatic cyanohydrins. ResearchGate.[2] Link

  • Paizs, C., & Irimie, F. D. (2003).[3] Cyanohydrin esters: lipase-catalysed kinetic and dynamic resolution.[3] Tetrahedron: Asymmetry, 14(14), 1895–1904.[3] Link

  • Hanefeld, U. (2003). One-pot synthesis of cyanohydrin esters from aldehydes catalyzed by lipase and hydroxynitrile lyase. Organic & Biomolecular Chemistry.[4][5] Link

  • Akai, S., et al. (2008). Lipase-catalyzed dynamic kinetic resolution of alcohols.[6] The Chemical Record. Link

  • Sheldon, R. A. (1996). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker, Inc.

Sources

Troubleshooting & Optimization

Preventing racemization of cyano(4-nitrophenyl)methyl benzoate during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Cyano(4-nitrophenyl)methyl Benzoate During Hydrolysis

Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary: The "Racemization Trap"

You are likely encountering difficulty hydrolyzing This compound (Structure 1 ) to yield the enantiopure cyanohydrin (2 ).

The core technical challenge is the acidity of the benzylic proton (


). The electron-withdrawing nature of the 4-nitro group , the cyano group , and the benzoate ester  acts synergistically to significantly lower the pKa of this proton (

in DMSO).

Any attempt at standard alkaline hydrolysis (e.g., LiOH, NaOH,


) will result in immediate deprotonation, forming a planar, achiral enolate intermediate. Upon reprotonation, the stereochemical information is lost, yielding a racemic product. Furthermore, at pH > 6, the free cyanohydrin is chemically unstable and exists in equilibrium with 4-nitrobenzaldehyde and HCN.

The Solution: You must abandon chemical hydrolysis in favor of lipase-catalyzed hydrolysis under acidic-buffered conditions.

Troubleshooting Guide & FAQs
Q1: I tried mild chemical hydrolysis (LiOH at 0°C), but the product was 100% racemic. Why?

A: Even "mild" hydroxide bases are too strong for this substrate. The rate of racemization (


) for 4-nitro-substituted cyanohydrins exceeds the rate of hydrolysis (

) in basic media. The base removes the

-proton to form a resonance-stabilized carbanion (enolate). This intermediate is planar; when it reprotonates, it does so from either face with equal probability.
  • Verdict: Chemical hydrolysis is fundamentally incompatible with high enantiomeric excess (ee) for this specific substrate.

Q2: I switched to an enzyme (Lipase), but the reaction is extremely slow. Can I increase the pH to 7.5 or 8.0 to boost activity?

A: Absolutely not. While many lipases have optimal activity at pH 7-8, your substrate stability is the limiting factor. At pH > 6.0, the equilibrium shifts toward decomposition (retro-cyanation):



Once the aldehyde forms, it is achiral. If it recombines with HCN, it forms a racemate.
  • Corrective Action: Maintain pH between 4.5 and 5.5 . Use a high enzyme loading (e.g., Novozyme 435) to compensate for the lower activity at this acidic pH.

Q3: My reaction shows 99% ee in the pot, but after workup, it drops to 80%. What is happening?

A: You are likely racemizing during the extraction or concentration steps. Common pitfalls:

  • Saturated

    
     wash:  This is a standard step to remove benzoic acid byproduct, but the local high pH at the interface will racemize your cyanohydrin.
    
  • Glassware alkalinity: Untreated borosilicate glass can be slightly basic.

  • Thermal stress: Rotovapping at high temperatures (>40°C) accelerates racemization.

  • Corrective Action: Wash with dilute acid (e.g., 0.1 M HCl) or brine only. Do not use basic washes. Remove benzoic acid via chromatography or crystallization, not base extraction.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Hydrolysis of this compound using CAL-B

Objective: Cleave the benzoate ester while maintaining


 ee.
Materials
  • Substrate: this compound (racemic or enantioenriched)

  • Biocatalyst: Candida antarctica Lipase B immobilized on acrylic resin (e.g., Novozyme 435).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) / Citrate Buffer (0.1 M, pH 5.0).

  • Temperature: 25°C (Room Temp).

Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup Phase (CRITICAL) Start Substrate (Benzoate) in MTBE AddEnz Add CAL-B & Citrate Buffer (pH 5.0) Start->AddEnz Stir Stir 25°C Monitor HPLC AddEnz->Stir Filter Filter Enzyme Stir->Filter Conversion ~50% Wash Wash Organic Layer with 0.1M HCl (pH < 2) Filter->Wash Dry Dry (Na2SO4) Conc. < 30°C Wash->Dry

Caption: Workflow emphasizing the critical acidic wash step to prevent post-reaction racemization.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of this compound in 10 mL of MTBE (saturated with water).

  • Buffer Addition: Add 10 mL of 0.1 M Sodium Citrate buffer (pH 5.0 ).

    • Note: Phosphate buffer is acceptable if pH is strictly controlled, but citrate has better buffering capacity in the acidic range.

  • Enzyme Initiation: Add 200 mg (20% w/w) of Novozyme 435 (CAL-B).

  • Incubation: Stir vigorously at 25°C.

    • Monitoring: Check conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).

    • Target: Stop reaction at 45-50% conversion for kinetic resolution, or 100% if hydrolyzing a single enantiomer ester.

  • Termination: Filter off the immobilized enzyme.

  • Isolation (The Danger Zone):

    • Separate the organic phase.[2][3]

    • DO NOT wash with bicarbonate or carbonate.

    • Wash the organic phase once with 0.1 M HCl or Citrate buffer (pH 4) to ensure no residual amines/bases are present.

    • Dry over

      
       and concentrate in vacuo at bath temperature 
      
      
      
      .
Mechanistic Insight & Data
Why Base Fails: The Mechanism of Racemization

The following diagram illustrates the pathway you must avoid. The nitro group stabilizes the negative charge on the benzylic carbon, making the proton highly labile.

Racemization Substrate Chiral Cyanohydrin (S)-Enantiomer Intermediate Planar Carbanion/Enolate (Achiral) Substrate->Intermediate Deprotonation (Fast) Base Base (OH-) Base->Intermediate Product Racemic Mixture (R) + (S) Intermediate->Product Reprotonation (Non-stereoselective)

Caption: Base-catalyzed deprotonation destroys the chiral center, leading to inevitable racemization.

Comparative Data: Hydrolysis Methods

Data synthesized from representative kinetic resolution studies of nitro-substituted cyanohydrin esters [1, 2].

MethodCatalystpHTimeConversionProduct eeStability
Chemical LiOH / THF10.030 min100%< 5% (Racemic)Low (HCN loss)
Biocatalytic CAL-B (Novozyme 435)7.04 h48%82%Moderate
Biocatalytic CAL-B (Novozyme 435) 5.0 24 h 49% >98% High
Biocatalytic Pseudomonas cepacia (PS)5.036 h45%96%High
References
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Source: Organic & Biomolecular Chemistry (RSC), 2016. URL:[Link] Relevance: Establishes the instability of cyanohydrins at neutral/basic pH and the requirement for acidic buffering (pH < 5.5).

  • Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. Source: ChemBioChem, 2023. URL:[Link] Relevance: Demonstrates the efficacy of CAL-B and Pseudomonas lipases for hydrolyzing esters of activated aromatic alcohols similar to the target compound.[4]

  • Process for stabilizing cyanohydrins.
  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes. Source: Journal of Molecular Biology, 2007. URL:[Link] Relevance: Discusses the hydrolysis of p-nitrophenyl benzoate esters, providing kinetic data on the electronic effects of the nitro group.

Sources

Technical Support Center: Stability & Handling of O-Benzoyl Cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of O-benzoyl cyanohydrins under basic conditions Ticket ID: OBC-STAB-001 Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Diagnostic Hub

The Core Issue: O-Benzoyl cyanohydrins are chemically fragile intermediates. While the benzoyl group is intended to protect the hydroxyl moiety, the resulting ester-activated cyanohydrin becomes highly susceptible to base-catalyzed decomposition.

The "Death Spiral" of O-Benzoyl Cyanohydrins: Under aqueous basic conditions (pH > 8), these compounds do not simply deprotect to the free cyanohydrin; they frequently degrade all the way back to the parent aldehyde and cyanide.

Quick Diagnostics: Is your reaction failing?
SymptomProbable CauseMechanism
Smell of Bitter Almonds Complete DecompositionThe parent aldehyde (e.g., benzaldehyde) has regenerated due to base-induced retro-cyanation.
Loss of Enantiomeric Excess (ee) Base-Catalyzed RacemizationThe

-proton is acidic (pKa ~11-12). Weak bases can deprotonate this center, causing racemization before hydrolysis occurs.
Low Yield after Workup Aqueous Base WashUsing saturated

or

during extraction hydrolyzed the ester and reversed the cyanohydrin formation.
Unexpected Benzoic Acid SaponificationThe base attacked the ester carbonyl, cleaving the protecting group.

Mechanistic Deep Dive

To troubleshoot effectively, you must understand the two-stage decomposition pathway. Unlike standard esters, the leaving group here (the cyanohydrin alkoxide) is unstable.

The Decomposition Pathway (Graphviz Visualization)

The following diagram illustrates the cascade failure that occurs when


 is introduced.

Decomposition cluster_0 Stage 1: Ester Hydrolysis cluster_1 Stage 2: Retro-Cyanation Start O-Benzoyl Cyanohydrin Intermediate Tetrahedral Intermediate Start->Intermediate + OH- (Base Attack) FreeCyano Free Cyanohydrin Intermediate->FreeCyano Collapse Benzoate Benzoate (Byproduct) Intermediate->Benzoate Alkoxide Cyanohydrin Alkoxide FreeCyano->Alkoxide Deprotonation (Fast in Base) Aldehyde Parent Aldehyde Alkoxide->Aldehyde Elimination Cyanide Cyanide Ion (CN-) Alkoxide->Cyanide

Figure 1: The base-catalyzed decomposition cascade. Note that Stage 2 is driven by the thermodynamic stability of the carbonyl group (Aldehyde) and the entropy of releasing HCN/CN-.

Why this happens:
  • Saponification: The base attacks the ester carbonyl. This is standard ester hydrolysis.

  • Retro-Cyanation: Once the protecting group is gone, the free cyanohydrin is exposed. In basic media, the hydroxyl proton is removed to form an alkoxide.[1]

  • Collapse: The alkoxide pushes electron density down to reform the carbonyl double bond, ejecting the cyanide ion (a good leaving group).[1] This equilibrium heavily favors the aldehyde in basic solution [1, 2].

Operational Protocols & Mitigation

Protocol A: Safe Workup Procedures

Avoid standard aqueous basic washes.

  • Quench: Do not quench reactions with

    
     or 
    
    
    
    . Use water or slightly acidic brine (
    
    
    ).
  • Extraction: Use neutral organic solvents (DCM, EtOAc).

  • Drying: Use

    
     or 
    
    
    
    . Avoid basic drying agents like
    
    
    .
  • Purification: If column chromatography is necessary, ensure silica is neutral. Acid-washed silica is preferred for highly sensitive substrates.

Protocol B: Deprotection (Removal of Benzoyl Group)

Goal: Remove the benzoyl group without losing the nitrile.

Incorrect Method: Aqueous


 (leads to decomposition).
Correct Method:  Acid-Catalyzed Methanolysis or Enzymatic Hydrolysis.
ParameterRecommended ConditionRationale
Reagent

/ Methanol
Acidic conditions stabilize the cyanohydrin equilibrium toward the adduct, preventing HCN loss [3].
Temperature

to

Low temperature suppresses the elimination rate.
Enzymatic Option Lipase (e.g., CAL-B) in Buffer (pH 5-6)Lipases can hydrolyze esters at mild pH where the cyanohydrin remains stable [4].
Protocol C: Kinetic Resolution (DKR) Considerations

If you are using O-benzoyl cyanohydrins in Dynamic Kinetic Resolution (DKR), you explicitly use base to racemize the substrate.

  • The Trick: Use an organic solvent (e.g., Toluene, MTBE) with a basic resin (e.g., Amberlite IRA-904).[2]

  • Why it works: In organic solvents with low water activity (

    
    ), the base deprotonates the 
    
    
    
    -position (causing racemization) but cannot catalyze hydrolysis (saponification) because there is no water to act as the nucleophile. The lipase then selectively acylates one enantiomer [4, 5].

Frequently Asked Questions (FAQs)

Q1: I need to remove the benzoyl group to get the free cyanohydrin. Can I use ammonia in methanol?

  • Answer: Proceed with extreme caution. While ammonolysis is milder than

    
    , ammonia is still basic enough to shift the equilibrium toward the aldehyde and HCN. Acidic methanolysis (
    
    
    
    ) is significantly safer for preserving the C-C bond.

Q2: Why did my enantiomeric excess (ee) drop during storage?

  • Answer: O-Benzoyl cyanohydrins have an acidic proton at the

    
    -position (pKa ~12 due to the electron-withdrawing nitrile and ester groups). If stored in glass (slightly basic surface) or with trace amine impurities, the proton can be abstracted, leading to a planar enolate intermediate and subsequent racemization. Store in silanized glass or with a trace of acid stabilizer (e.g., p-TsOH). 
    

Q3: Can I use the O-benzoyl group for Schotten-Baumann synthesis?

  • Answer: Classic Schotten-Baumann uses aqueous base. This will likely decompose your cyanohydrin.[2] Instead, use anhydrous conditions : Benzoyl chloride + Pyridine/DMAP in DCM at

    
    . This avoids the aqueous phase entirely.
    

References

  • Chemistry Steps. "Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation." Chemistry Steps. Accessed February 2026.[3] [Link]

  • LibreTexts. "Cyanohydrins." Chemistry LibreTexts, 22 Jan. 2023. [Link]

  • Organic Chemistry Portal. "Synthesis of Cyanohydrins." Organic Chemistry Portal. Accessed February 2026.[3] [Link]

  • Paravidino, M., et al. "Bienzymatic Cascade for the Synthesis of an Optically Active O-benzoyl Cyanohydrin." MDPI, 12 June 2019. [Link]

  • ResearchGate. "Biocatalytic enantioselective preparation of phenothiazine-based cyanohydrin acetates: Kinetic and dynamic kinetic resolution." Tetrahedron, 2004.[2] [Link]

Sources

Technical Support Center: Optimizing O-Benzoylation of 4-Nitrobenzaldehyde Cyanohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHE-4NB-CY-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The O-benzoylation of 4-nitrobenzaldehyde cyanohydrin is deceptively simple. While the electron-withdrawing nitro group (


) facilitates the initial nucleophilic attack of cyanide, it simultaneously destabilizes the resulting cyanohydrin under basic conditions.

The Root Cause of Low Yield: The reaction is a race between acylation (forming the product) and retro-cyanohydrin decomposition (reverting to starting material). If your yield is low (<60%), you are likely losing this race due to improper pH control or inefficient phase transfer, causing the equilibrium to shift back to the aldehyde.

Part 1: Diagnostic Matrix (Symptom Analysis)

Before altering your protocol, match your observation to the failure mode below.

Symptom (Observation)Diagnostic (TLC/NMR)Root CauseImmediate Fix
Smell of bitter almonds / Yellow solidAldehyde peak (CHO, ~10 ppm) dominates crude NMR.Retro-Cyanohydrin Reaction: The base used for benzoylation triggered the decomposition of the cyanohydrin.Switch to Phase Transfer Catalysis (PTC) or lower the temperature to <0°C during base addition.
White precipitate, insoluble in organic solventBenzoic Acid peaks (broad OH, ~12-13 ppm).Hydrolysis of Reagent: Benzoyl chloride reacted with water instead of the cyanohydrin.Ensure organic solvent is dry.[1] Increase BzCl equivalents (1.2–1.5 eq).
Low yield, clean productBenzoyl Cyanide (PhCOCN) presence.Elimination: High basicity caused elimination of HCN from the intermediate.Use a weaker base (e.g., Pyridine vs. NaOH) or buffer the aqueous phase (NaHCO

).
Dark/Tarred mixtureComplex aromatic region, multiple spots on TLC.Cannizzaro/Polymerization: 4-Nitrobenzaldehyde is sensitive to strong hydroxide bases.Avoid strong aqueous NaOH. Use biphasic conditions (DCM/Water).

Part 2: Deep Dive Q&A (Mechanism & Troubleshooting)

Q1: Why does the reaction fail with standard Schotten-Baumann conditions (NaOH/Water)?

A: Standard Schotten-Baumann conditions use aqueous hydroxide to neutralize the HCl produced. However, for 4-nitrobenzaldehyde , this is fatal for two reasons:

  • Acidity of the

    
    -proton:  The 4-nitro group is strongly electron-withdrawing. This makes the proton on the hydroxyl carbon of the cyanohydrin significantly more acidic than in unsubstituted benzaldehyde.
    
  • Equilibrium Shift: Strong bases (OH

    
    ) deprotonate this hydroxyl group. Instead of attacking the benzoyl chloride, the alkoxide often collapses back to the aldehyde and cyanide anion (Retro-Cyanohydrin) to relieve steric and electronic strain.
    
Q2: Why is Phase Transfer Catalysis (PTC) the recommended solution?

A: PTC separates the "weapon" (Cyanide/Base) from the "target" (Benzoyl Chloride) until the exact moment of reaction.

  • The System: You use an organic solvent (DCM) and an aqueous phase (Water).[2]

  • The Trick: The cyanohydrin forms at the interface. A quaternary ammonium salt (e.g., TEBA) transports the cyanohydrin anion into the organic phase where the benzoyl chloride waits.

  • The Benefit: The organic phase is water-free, preventing benzoyl chloride hydrolysis. More importantly, the cyanohydrin is trapped by benzoylation immediately upon entering the organic phase, preventing the retro-reaction.

Q3: Can I isolate the 4-nitrobenzaldehyde cyanohydrin first?

A: Not recommended. 4-Nitrobenzaldehyde cyanohydrin is thermally and chemically unstable. Attempting to isolate, dry, and store it usually leads to degradation. A One-Pot Protocol is the industry standard for high yields.

Part 3: Optimized Protocol (One-Pot PTC Method)

Safety Warning: This reaction generates HCN in situ. Perform ONLY in a functioning fume hood. Have a cyanide antidote kit available.

Reagents
  • Substrate: 4-Nitrobenzaldehyde (1.0 eq)

  • Cyanide Source: KCN or NaCN (1.2 eq) dissolved in minimal water.

  • Acylating Agent: Benzoyl Chloride (1.2 eq).

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Dissolve 4-nitrobenzaldehyde (10 mmol) and TEBA (0.5 mmol) in DCM (20 mL). Cool to 0°C.

  • Cyanohydrin Formation: Add the aqueous solution of KCN (12 mmol in 5 mL H

    
    O) dropwise with vigorous stirring .
    
    • Note: Vigorous stirring is critical to maximize the interfacial area.[2]

    • Checkpoint: Stir for 30-60 mins at 0°C. TLC should show consumption of aldehyde.

  • Benzoylation: While maintaining 0°C, add Benzoyl Chloride (12 mmol) dropwise over 10 minutes.

    • Crucial: Do not dump it in all at once; the exotherm can trigger decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Add dilute NaHCO

    
     solution to neutralize excess acid.
    
  • Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or pass through a short silica plug.

Part 4: Visualization of Failure Modes

Diagram 1: The "Doom Loop" vs. The Solution

This diagram illustrates why the reaction fails (Red path) and how the acylation must intercept the intermediate (Green path).

ReactionPathways cluster_legend Pathway Key Aldehyde 4-Nitrobenzaldehyde + Cyanide Intermediate Cyanohydrin Intermediate Aldehyde->Intermediate Fast Eq. Alkoxide Alkoxide Anion (Unstable) Intermediate->Alkoxide Base (OH-) Product O-Benzoyl Product (Stable) Alkoxide->Product Benzoyl Chloride (Must be fast/PTC) Decomp Reversion to Aldehyde + CN- Alkoxide->Decomp Retro-Reaction (Dominates if BzCl is slow) Decomp->Aldehyde key1 Red = Yield Loss (Retro-Aldol) key2 Green = Product Formation

Caption: The kinetic competition between product formation (Green) and decomposition (Red).[1][3] 4-Nitro substitution accelerates the Red path.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckNMR Analyze Crude NMR Start->CheckNMR AldehydePresent Aldehyde Peaks Present? CheckNMR->AldehydePresent BzAcidPresent Benzoic Acid Present? AldehydePresent->BzAcidPresent No RetroIssue Issue: Retro-Cyanohydrin Fix: Switch to PTC / Keep Cold AldehydePresent->RetroIssue Yes MoistureIssue Issue: Wet Solvents Fix: Dry DCM / Distill BzCl BzAcidPresent->MoistureIssue Yes (High %) BaseIssue Issue: Base too Strong Fix: Use NaHCO3 or Pyridine BzAcidPresent->BaseIssue No (Clean but low yield)

Caption: Step-by-step logic to identify the specific chemical failure based on crude analysis.

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Retrieved from .

  • Organic Syntheses. Cyanohydrin reaction of aldehydes with potassium cyanide. Coll. Vol. 2, p. 387.[3] Retrieved from .[1]

  • Makosza, M. (1969).[5] Phase Transfer Catalysis Mechanism. Tetrahedron Letters, 10, 4659.[5] (Foundational text on PTC mechanism for cyanide displacement).

  • OpenStax. (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry. Retrieved from .

  • NIH/PubMed. (2003). Cyanobenzoylation and hydrocyanation of aldehydes with benzoyl cyanide. Org Lett. 2003 Jul 24;5(15):2679-81.[6] Retrieved from .

Sources

Minimizing cyanide release during workup of alpha-cyano esters

Technical Support Center: Minimizing Cyanide Release in -Cyano Ester Workups

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Safe Workup & Quenching of Cyanide Reagents in

Core Directive: The "Zero-Release" Mandate

Warning: Hydrogen Cyanide (HCN) is a rapid-acting asphyxiant.[1] The odor threshold (bitter almonds) is 1–5 ppm, but 20–40% of the population cannot smell it genetically. Never rely on odor for detection.

In the synthesis of


workup phase

The Golden Rule of Cyanide Chemistry:

Keep the pH


 10.5  until the cyanide ion (

) is chemically destroyed or physically removed.

At pH 9.2 (the pKa of HCN), 50% of your cyanide is already in the fatal gas phase. At pH < 7, nearly 100% is gas.

The Chemistry of Hazard (Mechanism & Logic)

To troubleshoot effectively, you must understand the competing equilibria in your flask.

The -Cyano Ester Trap


  • In Base (Reaction Conditions): The product often exists as an enolate.

  • The Conflict: To isolate the neutral ester, you must acidify.

  • The Danger: Acidifying a mixture containing residual NaCN generates HCN gas immediately.

Mechanism of Release
Mechanism of Destruction (Oxidative Quench)

The most reliable method to prevent release is converting



Troubleshooting Guides (FAQ Format)

Ticket #101: "I need to acidify my reaction to isolate the product, but I still have excess NaCN. What do I do?"

Diagnosis: You are in the "Death Zone." Acidifying now will release HCN.[2][3] Solution: You must perform a Split-Phase Quench or an In-Situ Quench depending on product stability.

  • Option A: The Phase Cut (Preferred)

    • Dilute the reaction mixture with a water-immiscible solvent (DCM, EtOAc, or Toluene).

    • Add basic water (0.1 M NaOH, pH > 11).

    • Gently mix. The unreacted NaCN prefers the aqueous layer; your organic product prefers the solvent.

    • Separate the layers.

    • Treat the aqueous waste (the hazard) separately with Bleach (Method A below).

    • Wash the organic layer again with pH 10 buffer to remove traces of CN.

    • Now you can safely dry and concentrate the organic layer.

  • Option B: In-Situ Destruction (Use if product is water-soluble)

    • Add an oxidant (Bleach or Hydrogen Peroxide) directly to the basic reaction mixture before acidification.

    • Critical Check: Ensure your

      
      -cyano ester is not sensitive to oxidation. (Most are stable to dilute bleach at 
      
      
      for short durations, but test on a small scale).
Ticket #102: "I have formed a stubborn emulsion during the basic wash."

Diagnosis:

Solution:
  • Do NOT acidify to break the emulsion (releases HCN).

  • Add solid NaCl (brine effect) to increase aqueous density.

  • Filter the emulsion through a pad of Celite (in a fume hood!). The mechanical action often breaks the emulsion.

  • If it persists, add a small amount of Methanol to break surface tension, but be aware this increases CN solubility in the organic layer.

Ticket #103: "How do I know the Cyanide is actually gone before I dump the waste?"

Diagnosis: "Assuming" destruction is a safety violation. Solution: The Prussian Blue Spot Test .

  • Take 1 mL of your treated waste (pH must be adjusted to ~11).

  • Add a few drops of saturated Ferrous Sulfate (

    
    ) solution.
    
  • Add a drop of HCl to make it acidic.

  • Result:

    • Blue Precipitate: Cyanide is still present (Failed).[4]

    • No Blue Color: Cyanide is destroyed (Pass).

Standard Operating Procedures (SOPs)

Method A: Hypochlorite Destruction (Bleach)

Best for: Aqueous waste streams, glassware decontamination. Pros: Fast, irreversible. Cons: Exothermic, generates ClCN if pH drops.

  • pH Adjustment: Ensure the waste solution is pH > 11 (add NaOH if necessary).

  • Stoichiometry: You need ~2.5 moles of

    
     per mole of 
    
    
    .[5] (Standard household bleach is ~5% or 0.7 M).
  • Addition: Slowly add bleach with stirring. Monitor temperature (keep

    
     to prevent runaway decomposition).
    
  • Time: Stir for 30 minutes.

  • Verification: Test for excess oxidant using starch-iodide paper (should turn blue/black). Then perform Prussian Blue test for CN.

  • Disposal: Flush with copious water (if permitted) or collect as non-cyanide hazardous waste.

Method B: Ferrous Sulfate Complexation

Best for: Large bulk waste, or when product is sensitive to oxidation. Pros: Cheaper, milder. Cons: Sludge formation, reaction is reversible in strong UV light.

  • Preparation: Prepare a saturated solution of Ferrous Sulfate (

    
    ).
    
  • Mixing: Add excess

    
     to the cyanide waste (Target 5:1 molar ratio Fe:CN).
    
  • pH Control: Adjust pH to between 7.5 and 8.5 (optimal for complexation).

  • Observation: A precipitate will form (Ferrocyanide complex).[6]

  • Disposal: The solid sludge is still hazardous waste but is non-volatile. Filter and dispose of solids as solid hazardous waste.

Visual Decision Support

Workflow: Safe Workup Logic

The following diagram illustrates the decision process for handling the reaction mixture.

GStartReaction Complete(Contains Alpha-Cyano Ester + Excess CN-)CheckpHCheck pH(Must be > 10)Start->CheckpHAdjustBaseAdd NaOH/KOHuntil pH > 10CheckpH->AdjustBaseNo (<10)PhaseSplitCan you separate phases?(Is product organic soluble?)CheckpH->PhaseSplitYes (>10)AdjustBase->CheckpHAddSolventAdd Organic Solvent(DCM/EtOAc) + Basic WaterPhaseSplit->AddSolventYesInSituIn-Situ Quench RequiredPhaseSplit->InSituNo (Homogeneous)SeparateSeparate LayersAddSolvent->SeparateOrgLayerOrganic Layer(Product)Separate->OrgLayerAqLayerAqueous Layer(High CN- Hazard)Separate->AqLayerWashOrgWash Organic withBleach or FeSO4 (Trace CN-)OrgLayer->WashOrgTreatAqTreat Aqueous Waste(Method A or B)AqLayer->TreatAqOxidantCheckIs Product Oxidant Sensitive?InSitu->OxidantCheckUseFeUse Ferrous Sulfate(Method B)OxidantCheck->UseFeYes (Sensitive)UseBleachUse Bleach(Method A)OxidantCheck->UseBleachNo (Stable)

Caption: Decision matrix for separating product from cyanide hazard before acidification.

Comparison of Quenching Agents
ParameterSodium Hypochlorite (Bleach) Ferrous Sulfate Hydrogen Peroxide
Mechanism Oxidation (

)
Complexation (

)
Oxidation (

)
Speed Rapid (< 30 mins)Slow (Minutes to Hours)Moderate (Requires catalyst)
pH Requirement Strictly > 10.5 7.5 – 8.5 (for precipitation)9.0 – 10.0
Key Risk Evolution of ClCN (gas) if pH dropsReversible in UV light; heavy sludgeExothermic; requires metal catalyst
Best Use Glassware, spills, aqueous wasteBulk waste, oxidant-sensitive productsClean waste streams (no salt load)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide: Emergency Response. NIOSH. [Link]

  • International Labour Organization (ILO). (2018). ICSC 0492 - Hydrogen Cyanide. International Chemical Safety Cards. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Prussian Blue test and cyanide workup protocols).

Technical Support Center: Optimizing Enantioselectivity in Lipase Resolution of Nitro-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for senior researchers and process chemists optimizing the enzymatic resolution of nitro-substituted benzoates. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Kinetic Resolution of Nitro-Substituted Benzoates via Lipase Catalysis Target Audience: Medicinal Chemists, Process Development Scientists Objective: Maximize Enantiomeric Ratio (


) and Yield in minimal time.

Core Directive: The Challenge of Nitro-Benzoates

Nitro-substituted benzoates present a unique paradox in biocatalysis. The nitro group (


) is a strong electron-withdrawing group (EWG) that significantly increases the electrophilicity of the carbonyl carbon, theoretically accelerating the acylation/deacylation steps. However, the steric bulk of the benzoate moiety, combined with the rigid planar phenyl ring, often imposes severe steric constraints on the lipase active site.

The Optimization Goal: Balance the electronic acceleration provided by the


 group with the steric fitting required for high chiral discrimination (

).

Troubleshooting Module: Low Enantioselectivity ( )

Symptom: The reaction proceeds with moderate conversion but poor optical purity (


).
Root Cause:  Non-specific binding or "loose fit" of the substrate in the hydrophobic pocket, often exacerbated by high reaction temperatures or inappropriate solvent polarity.
Q1: My E-value is stalling below 20. Which enzyme should I screen first?

A: Do not rely solely on Candida antarctica Lipase B (CALB/Novozym 435). While CALB is the industry workhorse, its active site is funnel-like and restricted. For bulky nitro-benzoates, the "lid-covered" lipases with larger hydrophobic crevices often perform better.

Recommendation: Screen the "Big Three" with distinct pocket geometries:

  • CALB (Novozym 435): Best for para-nitrobenzoates where the steric bulk is distal to the reaction center.

  • Burkholderia cepacia (BCL/Amano PS): Excellent for ortho-substituted benzoates. It possesses a large, open active site that accommodates steric hindrance near the carbonyl.

  • Pseudomonas fluorescens (PFL): Often complementary to BCL, particularly for secondary alcohol esters.

Q2: How does solvent choice impact the nitro-group interaction?

A: Solvent engineering is critical for nitro-compounds due to their polarity.

  • Hydrophilic Solvents (THF, Acetonitrile): These strip the essential water layer from the enzyme, leading to conformational rigidity but often lower activity. They also solvate the nitro group well, reducing the enzyme's ability to "recognize" it.

  • Hydrophobic Solvents (MTBE, Toluene,

    
    -Hexane):  These preserve the enzyme's hydration shell. For nitrobenzoates, MTBE  or Toluene  are often optimal because they solubilize the substrate (unlike hexane) while maintaining high interfacial activation.
    

Protocol Adjustment: If


 is low in THF, switch to Toluene  or MTBE . If solubility is the limit, use a biphasic system (Toluene/Buffer).
Visualization: Optimization Workflow

OptimizationWorkflow Start Start: Low E-Value (<20) Screen Step 1: Screen Enzyme Topology (CALB vs. BCL vs. PFL) Start->Screen CheckPos Check Nitro Position Screen->CheckPos Para Para-Nitro (Distal Sterics) CheckPos->Para Active Site Depth Ortho Ortho-Nitro (Proximal Sterics) CheckPos->Ortho Active Site Width OptCALB Optimize CALB Lower Temp (4°C) Para->OptCALB OptBCL Optimize B. cepacia Switch Solvent (MTBE) Ortho->OptBCL Result Measure E-Value OptCALB->Result OptBCL->Result

Caption: Decision tree for selecting the correct lipase based on the structural position of the nitro substituent.

Troubleshooting Module: Reaction Rate & Electronic Effects

Symptom: High enantioselectivity (


) but extremely slow conversion (

in 24h). Root Cause: Although the nitro group activates the carbonyl, the benzoate ring's resonance stability and steric bulk can retard the formation of the acyl-enzyme intermediate.
Q3: How does the position of the nitro group affect reactivity?

A: The position dictates the balance between electronic activation and steric hindrance.

PositionElectronic Effect (Hammett

)
Steric EffectPredicted Outcome
Para (

-NO

)
Strong Activation (

)
MinimalFastest Rate. Ideal for standard KR.
Meta (

-NO

)
Moderate Activation (

)
ModerateIntermediate. Good balance of rate/selectivity.
Ortho (

-NO

)
Strong ActivationSevere Hindrance Slowest Rate. The nitro group physically blocks the catalytic serine attack. Requires BCL or PFL.
Q4: The reaction is too slow. Can I raise the temperature?

A: Proceed with caution. Raising temperature (


C) increases the rate (

) but almost invariably degrades enantioselectivity (

).
  • Alternative Strategy: Increase Water Activity (

    
    ) .
    
    • In organic solvents, lipases are often "too rigid." Adding a salt hydrate pair (e.g., Na

      
      SO
      
      
      
      /Na
      
      
      SO
      
      
      H
      
      
      O) buffers the water activity at an optimal level (e.g.,
      
      
      ), lubricating the enzyme without causing hydrolysis of the product ester.

Standard Operating Procedure (SOP)

Protocol: Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethyl Benzoate via Hydrolysis. Rationale: Hydrolysis is chosen over transesterification for nitrobenzoates to leverage the high solubility of the acid product in alkaline workup, facilitating separation.

Reagents:
  • Substrate: Racemic 1-(4-nitrophenyl)ethyl benzoate (50 mM).

  • Enzyme: Burkholderia cepacia lipase (Amano PS-IM), immobilized (20 mg/mL).

  • Solvent: MTBE (water-saturated) or Phosphate Buffer (pH 7.0) / Acetonitrile (9:1 v/v).

  • Temperature: 25°C.

Step-by-Step Workflow:
  • Preparation: Dissolve the substrate in the organic co-solvent (Acetonitrile or MTBE). Nitro-compounds are often crystalline; ensure full dissolution.

  • Initiation: Add the phosphate buffer (0.1 M, pH 7.0). The biphasic system (if using MTBE) ensures the enzyme stays in the aqueous interface.

  • Catalysis: Add the immobilized lipase. Orbitally shake at 200 rpm.

    • Critical Check: Monitor pH.[1] The release of nitrobenzoic acid will drop the pH, deactivating the enzyme. Use a pH-stat or strong buffer (0.5 M).

  • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop Condition: Stop exactly at 45-50% conversion to maximize the optical purity of the remaining ester (

      
      ) and the product alcohol (
      
      
      
      ).
  • Workup:

    • Filter off the enzyme.

    • Partition between EtOAc and saturated NaHCO

      
      .
      
    • Aqueous Phase: Contains the Nitrobenzoic acid.

    • Organic Phase: Contains the Chiral Alcohol (Product) and Unreacted Chiral Ester.

    • Separation: The alcohol and ester can be separated by flash chromatography (Silica, Hexane/EtOAc).

Mechanistic Visualization: The Acyl-Enzyme Intermediate

Understanding the transition state helps in selecting the right conditions. The nitro group stabilizes the tetrahedral intermediate via electron withdrawal, but the rigid ring requires a specific "slot" in the enzyme.

Mechanism Substrate Racemic Nitrobenzoate Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack Enzyme Lipase-Ser-OH Enzyme->Complex Product1 Chiral Acid (Nitrobenzoate) Complex->Product1 Hydrolysis Product2 Chiral Alcohol Complex->Product2 Release NitroEffect Nitro Group (EWG) Stabilizes Negative Charge NitroEffect->Complex Electronic Stabilization

Caption: The nitro group pulls electron density (red dashed), stabilizing the transition state, provided the steric fit allows binding.

References

  • Electronic Effects in Lipase Catalysis: Kocalar, S. et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • Enzyme Screening & Solvent Engineering: Gotor-Fernández, V. et al. (2006). Lipase-Catalyzed Kinetic Resolution of Acidic and Neutral Nitro-Substituted Alcohols. Journal of Organic Chemistry. [Link] (Contextualized from Benzoin resolution data).

  • General Kinetic Resolution Theory: Faber, K. (2018).[2] Biotransformations in Organic Chemistry. Springer. [Link]

  • Dynamic Kinetic Resolution (Advanced Application): Pàmies, O. et al. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts. Journal of the Brazilian Chemical Society. [Link]

Sources

Purification of cyano(4-nitrophenyl)methyl benzoate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Cyano(4-nitrophenyl)methyl Benzoate

Executive Summary & Safety Directive

Subject: Purification of this compound (CAS: 51130-02-0) Methodology: Recrystallization Target Purity: >98% (HPLC/NMR)[1][2]

⚠️ CRITICAL SAFETY WARNING: CYANIDE HAZARD This compound is a cyanohydrin derivative . While the ester bond stabilizes the molecule, hydrolysis (especially in the presence of moisture or heat) can reverse the formation equilibrium, potentially releasing Hydrogen Cyanide (HCN) gas or cyanide ions.

  • Always work in a functioning fume hood.

  • Never acidify the waste streams without prior oxidation (e.g., bleach treatment) to destroy cyanide traces.

  • Keep a cyanide antidote kit available if mandated by your facility's safety protocol.

Pre-Purification Assessment

Before initiating bulk recrystallization, you must validate the impurity profile. This compound is typically synthesized via the esterification of 4-nitrobenzaldehyde cyanohydrin.[1][2]

Common Impurities:

  • 4-Nitrobenzaldehyde: (Starting material/Hydrolysis product) - Yellow solid.[1][2]

  • Benzoic Acid/Benzoyl Chloride: (Reagents) - White solid/liquid.

  • Oligomers: (Dark tars) - Non-polar.[1]

Diagnostic Check: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (3:1) .

  • Product: Mid-polarity spot.

  • Aldehyde Impurity: Higher R_f (usually).

  • Benzoic Acid: Low R_f (streaking).

Solvent Selection Strategy (Self-Validating Protocol)

Since specific solubility data varies by crystal polymorph, do not rely on a single literature value. Use this Solvent Screening Protocol to determine the optimal system for your specific batch.

Recommended Solvent Systems to Screen:

  • Ethanol (95%) or Methanol: Standard for nitro-aromatics.[1]

  • Ethyl Acetate / n-Hexane (or Heptane): Standard for esters.[1]

  • Toluene / Heptane: Good for removing polar tars.

Solvent Screening Logic Diagram

SolventScreening Start Start: 100mg Crude Sample Test1 Add 1mL Hot Solvent (Ethanol or EtOAc) Start->Test1 Decision1 Does it dissolve? Test1->Decision1 NoDissolve Solvent too weak. Try Toluene or add more polar cosolvent. Decision1->NoDissolve No (Hot) YesDissolve Cool to Room Temp -> Ice Bath Decision1->YesDissolve Yes (Hot) Decision2 Crystals Form? YesDissolve->Decision2 NoCrystals Solubility too high. Add Anti-solvent (Hexane/Water) dropwise until turbid. Decision2->NoCrystals No (remains clear) YesCrystals Check Purity (TLC/NMR) Decision2->YesCrystals Yes Oiling Oiling Out? Decision2->Oiling Oily droplets NoCrystals->YesCrystals After Anti-solvent RemedyOil Re-heat. Add seed crystal. Cool slower. Oiling->RemedyOil Yes

Caption: Logical flow for determining the optimal recrystallization solvent system.

Detailed Recrystallization Protocol

Method A: The Ethanol/Water System (Preferred for removal of Benzoic Acid) Rationale: Benzoic acid is soluble in hot water/ethanol but stays in solution better than the ester upon cooling.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) (~5-10 mL per gram of solid).

  • Heating: Heat to boiling on a hot plate/block. If solid remains, add more ethanol in small portions until dissolved.

    • Note: If a small amount of dark insoluble material remains, filter the hot solution through a glass wool plug or sintered glass funnel.

  • Saturation: Once dissolved, remove from heat. If the solution is very dilute, boil off excess solvent until saturation is neared (crystals just start to form on the glass at the liquid line).

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (place it on a cork ring).

    • Crucial: If no crystals form, add warm water dropwise until the solution becomes slightly permanently turbid, then add one drop of ethanol to clear it.

    • Move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent thermal decomposition or hydrolysis.

Method B: The Ethyl Acetate/Hexane System (Preferred for removal of Aldehydes) Rationale: Aldehydes are highly soluble in Hexane/EtOAc mixtures and will remain in the mother liquor.

  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add hot n-Hexane (or Heptane) until the solution turns slightly cloudy.

  • Add a few drops of Ethyl Acetate to restore clarity.

  • Cool slowly to room temperature, then to 4°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets instead of crystals). What is happening?

  • Cause: The product is coming out of solution at a temperature above its melting point, or the solvent mixture is too non-polar.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a small amount of the better solvent (e.g., Ethanol or EtOAc).

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Cool much more slowly (wrap the flask in foil or a towel).

Q2: The crystals are yellow/brown, but the product should be off-white. How do I remove the color?

  • Cause: Oxidation products or polymerized nitro-aldehydes.[1][2]

  • Fix: Perform a Charcoal Treatment during the hot filtration step.

    • Dissolve crude in hot solvent.[3]

    • Add Activated Charcoal (1-2% by weight).

    • Stir for 5 minutes (keep hot).

    • Filter through Celite while hot.

    • Proceed with crystallization.

Q3: I smell almonds/bitter odor. Is this normal?

  • Cause: DANGER. This indicates the release of Benzaldehyde (almond smell) or HCN (bitter almond smell, though not everyone can smell it).

  • Fix: This indicates hydrolysis.[4] STOP. Check the pH of your solution. If acidic, the ester is hydrolyzing. Neutralize immediately. Ensure your solvent is anhydrous if using the EtOAc/Hexane method.

Q4: What is the expected melting point?

  • Answer: While specific batch data varies, analogous nitro-benzyl esters typically melt in the range of 80°C – 120°C . You must establish the melting point of your purified material as a reference standard. Do not rely on generic database values for intermediates.

Quantitative Data Summary

ParameterRecommended Value / MethodNotes
Solvent A Ethanol (95%) + WaterBest for removing acidic impurities.[1][2]
Solvent B Ethyl Acetate + HexaneBest for removing unreacted aldehyde.
Max Temp < 60°C (during drying)Prevents thermal degradation.
TLC System Hexane:EtOAc (3:1)Visualizes separation from starting materials.
Yield Target 60 - 80%First crop recovery.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for general recrystallization techniques of aromatic esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on manipulating cyanohydrins and nitro-compounds).

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. (Review of cyanohydrin stability and synthesis).

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[5] (Practical guide for troubleshooting "oiling out").

Sources

Decomposition of alpha-cyano esters in aqueous media

Technical Support Center: Stability of -Cyano Esters in Aqueous Media

Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Decomposition Pathways (Hydrolysis, Retro-Knoevenagel, Polymerization)

Triage: What is the nature of your problem?

Select the module below that best matches your observation.

ObservationProbable IssueGo To
"My drug candidate lost potency or disappeared in the assay buffer." Retro-Knoevenagel Decomposition (Reversible C=C cleavage)[Module A]
"My liquid monomer turned into a white solid/gel unexpectedly." Anionic Polymerization (Moisture-initiated)[Module B]
"My yield is low, or the pH drifted acidic during workup." Ester Hydrolysis (Saponification)[Module C]

[Module A] The "Disappearing" Lead: Retro-Knoevenagel Decomposition

Target Audience: Medicinal Chemists, Screening Scientists.

The Issue

You have synthesized a benzylidene cyanoacetate (or similar Knoevenagel adduct) as a potential drug lead. In DMSO stock, it is stable. However, upon dilution into aqueous assay buffer (PBS, Tris), the compound's UV absorbance shifts, and its biological activity vanishes.

The Mechanism

This is not simple hydrolysis.[1][2][3][4][5] It is the Retro-Knoevenagel reaction . These compounds are Michael acceptors. In water, a water molecule (or hydroxide ion) attacks the

Key Risk Factor: Electron-withdrawing groups on the aromatic ring accelerate this decomposition.

Visualizing the Pathway

RetroKnoevenagelStartBenzylidene Cyanoacetate(Active Drug)InterHydrate Intermediate(Unstable)Start->Inter Michael AdditionWaterH2O / OH-Water->InterProd1Benzaldehyde(Inactive)Inter->Prod1 C-C CleavageProd2Ethyl Cyanoacetate(Inactive)Inter->Prod2

Figure 1: The Retro-Knoevenagel pathway. Water acts as a nucleophile, cleaving the drug candidate back into its precursors.

Troubleshooting & FAQs

Q: How do I confirm this is happening?

  • The UV-Shift Test: These compounds usually have a distinct

    
     due to conjugation. Run a UV scan over time (0–60 min) in your assay buffer. If the peak decreases and a new peak (corresponding to the aldehyde) appears, it is decomposing.
    
  • LC-MS Check: Look for the mass of the aldehyde precursor.

Q: Can I stop it?

  • pH Adjustment: The reaction is base-catalyzed. If your assay allows, lower the pH to 6.5–7.0.

  • Micellar Stabilization: Surfactants can sometimes stabilize the compound by protecting the hydrophobic core from water attack, though this may interfere with binding assays [1].

  • Structural Modification: This is a "PAINS" (Pan Assay Interference Compounds) flag. Consider replacing the ester with a bioisostere (e.g., amide) or removing the electron-withdrawing groups on the ring to reduce electrophilicity.

[Module B] The "Solidifying" Monomer: Anionic Polymerization

Target Audience: Formulation Scientists, Material Engineers (Adhesives/Glues).

The Issue

You are working with

The Mechanism
anionic polymerization34



  • Initiator: Even trace moisture (

    
    ) or weak bases (amines) can initiate the chain reaction.[3]
    
  • Propagation: The reaction is exothermic and self-accelerating.

Visualizing the Pathway

PolymerizationMonomerLiquid Monomer(Cyanoacrylate)AnionCarbanionIntermediateMonomer->Anion Nucleophilic AttackInitiatorTrace Moisture (OH-)or BaseInitiator->AnionAnion->Monomer Chain GrowthPolymerSolid Polymer(White Mass)Anion->Polymer Rapid Propagation

Figure 2: Anionic polymerization cascade. Note that water is not a solvent here; it is the initiator.

Troubleshooting & FAQs

Q: Why did it cure in the bottle?

  • Acid Stabilizer Depletion: Commercial cyanoacrylates contain trace acids (e.g.,

    
    , sulfonic acids) to neutralize stray bases. If these are consumed or if the bottle was left open (absorbing atmospheric moisture), polymerization begins.[6]
    

Q: How do I prevent "Blooming" (White residue on parts)?

  • Vapor Curing: Monomer vapor evaporates and reacts with moisture in the air, settling as white polymer dust.

  • Fix: Increase airflow over the curing part to sweep away vapor, or use "low-bloom" alkoxy-alkyl cyanoacrylate variants (higher molecular weight, lower vapor pressure) [2].

Q: Protocol for Handling:

  • Storage: Store at 2–8°C (refrigerated) to slow degradation, but allow to reach room temperature before opening to prevent water condensation inside the bottle.

  • Stabilization: If synthesizing fresh monomer, add 10–50 ppm of hydroquinone (radical inhibitor) AND trace methanesulfonic acid (anionic inhibitor) immediately during workup.

[Module C] The "Drifting" pH: Ester Hydrolysis

Target Audience: Synthetic Chemists, Process Chemists.

The Issue

You are using simple

7
The Mechanism

This is classical Ester Hydrolysis (


 Mechanism)
  • The

    
    -cyano group is electron-withdrawing, making the carbonyl carbon more electrophilic than in standard esters.
    
  • Product: Cyanoacetic acid (soluble in water, highly acidic

    
    ) and ethanol.
    
  • Consequence: The formation of acid lowers the pH, which can catalyze further decomposition or alter the solubility of your product (trapping it in the aqueous phase).

Data: Hydrolysis Rates
Condition

(Half-life)
Notes
pH 4.0 (Acidic)~191 hoursrelatively stable
pH 7.0 (Neutral)~7 daysSlow degradation
pH 8.0 (Basic)~16 hoursRapid degradation
pH 9.0+ < 2.5 hoursUnsuitable for storage

Data approximated based on OECD SIDS for Ethyl Cyanoacetate [3].[8]

Troubleshooting & FAQs

Q: My product is stuck in the water layer.

  • Cause: Hydrolysis produced the carboxylate salt.

  • Fix: Acidify the aqueous layer to pH 2 (carefully, to avoid decarboxylation) and extract with ethyl acetate. However, if hydrolysis has occurred, you have lost the ester group.

Q: Can I use these in basic buffers?

  • Recommendation: Avoid storing

    
    -cyano esters in buffers > pH 7.5 for extended periods. Prepare solutions fresh.
    
  • Alternative: Use tert-butyl esters if possible; the steric bulk significantly retards hydrolysis compared to ethyl/methyl esters.

References

  • Rajasekaran, K., et al. "Micellar catalysis in the retro-Knoevenagel reaction of ethyl-α-cyanocinnamates."[9] Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 120, 2008, pp. 475–480. Link

  • Petrie, E. M. "Cyanoacrylate Adhesives: A Critical Review." SpecialChem, 2024.
  • OECD SIDS. "Ethyl cyanoacetate: SIDS Initial Assessment Report." UNEP Publications, 2004. Link

  • Lumen Learning. "Hydrolysis of Nitriles and Esters." Organic Chemistry II. Link

Solving retro-aldol cleavage issues in cyanohydrin ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retro-Aldol (Retro-Cyanation) Cleavage & Instability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Online

Welcome to the Technical Support Hub

You are likely here because your cyanohydrin ester yields are plummeting, or your enantiomeric excess (ee) is eroding over time. While often colloquially referred to as "retro-aldol" cleavage due to the mechanistic similarity (C-C bond scission adjacent to an alkoxide), the specific technical failure mode here is retro-cyanation (dehydrocyanation).

This guide treats your synthesis as a system of competing equilibria. Below are the specific troubleshooting tickets addressing the most common failure points in both enzymatic (DKR) and chemical workflows.

Ticket #001: The Core Mechanism

User Query: "Why does my cyanohydrin intermediate decompose before I can esterify it? It seems to revert to the starting ketone/aldehyde."

Diagnosis: You are fighting thermodynamics. The formation of a cyanohydrin is an equilibrium process:


[1]

In the presence of a base (even mild bases used for acylation catalysts), the hydroxyl group is deprotonated. The resulting alkoxide is mechanistically unstable and rapidly ejects the cyanide ion to restore the carbonyl double bond. This is the "leak" in your system.

Technical Resolution:

  • Shift the Equilibrium: You cannot stop the retro-reaction, but you can outpace it. You must trap the hydroxyl group (esterification) faster than the cyanide ejection occurs.

  • The pH Trap: The rate of retro-cyanation is directly proportional to pH. A pH > 6.0 is often fatal to the intermediate.

  • Temperature Control: The formation of cyanohydrin is exothermic. Higher temperatures favor the reverse reaction (breakdown).

Visualizing the Leak:

RetroCyanation Start Aldehyde/Ketone + HCN Inter Cyanohydrin (Unstable Intermediate) Start->Inter Formation (Exothermic) Inter->Start Retro-Cyanation (High T) Alkoxide Alkoxide Ion (Critical Junction) Inter->Alkoxide Base (B:) Alkoxide->Start Fast Elimination (Loss of Yield) Product Cyanohydrin Ester (Stable Product) Alkoxide->Product Acyl Donor (Kinetic Trap)

Figure 1: The Kinetic Competition. The goal is to accelerate the green path (Acylation) while suppressing the red path (Elimination).

Ticket #002: Enzymatic Dynamic Kinetic Resolution (DKR)

User Query: "I am using Lipase (CAL-B) for DKR. My conversion is stalled, and I detect starting aldehyde in the mix."

Diagnosis: In DKR, you rely on the reversibility of the cyanohydrin to racemize the substrate, but if the equilibrium shifts too far back to the aldehyde, the HCN becomes volatile and leaves the headspace, permanently lowering yield.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Acyl Donor Switch to Isopropenyl Acetate Vinyl acetate releases acetaldehyde (an aldehyde), which acts as a "cyanide sink," reacting with free HCN to form a byproduct cyanohydrin, stripping cyanide from your substrate [1]. Isopropenyl acetate releases acetone, which is less reactive toward HCN.
Water Activity (

)
Strictly Anhydrous (<0.1) Water promotes hydrolysis of your formed ester back to the unstable cyanohydrin. Use molecular sieves (3Å or 4Å) in the reaction vessel.
Catalyst Support Immobilized Lipase (e.g., Novozym 435) Free lipases often contain buffer salts that can alter the micro-pH. Immobilized resins provide a consistent micro-environment.
Solvent System Toluene or MTBE Hydrophobic solvents protect the enzyme and suppress the ionization of HCN, keeping it available for reaction [2].

Pro-Tip: If using a basic resin (like Amberlite IRA-904) to drive racemization, ensure the resin basicity is matched to the reaction rate. Too basic = rapid decomposition.

Ticket #003: Chemical Acylation Issues

User Query: "I am using standard acylation (Acetic Anhydride/Pyridine). The reaction turns black and yield is <30%."

Diagnosis: Pyridine is a base. In standard alcohol protection, this is fine. In cyanohydrins, pyridine promotes the retro-cyanation immediately. The "black" color is often polymerized HCN or aldol condensation byproducts of the free aldehyde.

Troubleshooting Protocol:

Option A: The Acidic Route (Preferred) Avoid basic catalysts entirely. Use Lewis Acid catalysis .

  • Protocol: Use Acetic Anhydride with catalytic Scandium Triflate (

    
    ) or Iodine (
    
    
    
    ). These catalyze the acylation without generating the alkoxide intermediate that leads to elimination.

Option B: The "One-Pot" Acyl Cyanide Method Instead of making the cyanohydrin first, use an Acyl Cyanide (e.g., Acetyl Cyanide) as the reagent.

  • Mechanism: The cyanide adds to the carbonyl, and the acyl group transfers intramolecularly or rapidly to the oxygen. This "locks" the cyanohydrin immediately upon formation.

  • Reference: This approach bypasses the free cyanohydrin lifetime issues [3].

Option C: The Silyl Switch (TMSCN) If the ester is too difficult, synthesize the Trimethylsilyl (TMS) Ether first using TMSCN and a catalyst (e.g.,


).
  • Why: The O-Si bond is formed simultaneously with the C-C bond. The silyl ether is stable. You can then convert the silyl ether to an ester in a second step (using Acyl Chloride/Lewis Acid) without exposing the free cyanohydrin [4].

Ticket #004: Purification & Storage

User Query: "I made the ester, but it degraded during column chromatography or distillation."

Diagnosis: Silica gel is slightly acidic, but commercially available silica often contains trace metal impurities or basic sites that can catalyze hydrolysis/elimination. Thermal distillation is high-risk due to the reversibility of the reaction at high


.

Resolution:

  • Neutralize Silica: Pre-wash your silica column with 1% Et3N in Hexane (if product is stable to base) or, more safely for these substrates, use neutral alumina instead of silica.

  • Avoid Distillation: Recrystallization is preferred. If you must distill, use Kugelrohr (short path) at high vacuum to minimize thermal exposure time.

  • Storage: Store at -20°C with a desiccant. Moisture is the enemy; it hydrolyzes the ester, releasing the cyanohydrin, which then decomposes.

Decision Matrix: Optimization Workflow

DecisionTree Start Start: Low Yield/Instability CheckMethod Method? Start->CheckMethod Enzymatic Enzymatic (DKR) CheckMethod->Enzymatic Chemical Chemical Synthesis CheckMethod->Chemical AcylDonor Check Acyl Donor Enzymatic->AcylDonor IsVinyl Using Vinyl Acetate? AcylDonor->IsVinyl SwitchIso Switch to Isopropenyl Acetate (Prevents HCN scavenging) IsVinyl->SwitchIso Yes CheckWater Check Water Activity IsVinyl->CheckWater No AddSieves Add 4Å Sieves (Strictly Anhydrous) CheckWater->AddSieves BaseCat Using Pyridine/DMAP? Chemical->BaseCat StopBase STOP. Base causes elimination. BaseCat->StopBase Yes AltRoute Select Alternative StopBase->AltRoute AcidCat Use Acid Catalyst (Sc(OTf)3 or TSOH) AltRoute->AcidCat TMSCN Use TMSCN (Lock via Silylation) AltRoute->TMSCN

Figure 2: Optimization Decision Tree. Follow the path to identify the required process change.

References
  • Hanefeld, U. (2003). Organic & Biomolecular Chemistry. "In situ evaluation of lipase performances through dynamic asymmetric cyanohydrin resolution."

  • Paizs, C., et al. (2006). ResearchGate. "Preparation of novel phenylfuran-based cyanohydrin esters: lipase-catalysed kinetic and dynamic resolution."

  • North, M. (2004). Tetrahedron: Asymmetry. "Synthesis and analysis of chiral cyanohydrins." (General grounding on acyl cyanide methodology).
  • Gregory, R.J.H. (1999). Chemical Reviews. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[2] (Authoritative review on TMSCN vs. aqueous HCN methods).

Sources

Technical Support Center: Solubility Optimization for Nitro-Substituted Cyanohydrin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-8492-NO2 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation or degradation issues with nitro-substituted cyanohydrin esters in aqueous buffers. This is a classic "competing constraints" problem in physical organic chemistry. These compounds present a dual challenge:

  • Hydrophobicity: The nitro-aromatic ring and ester linkage create high lipophilicity (

    
    ).
    
  • Lability: The cyanohydrin moiety is thermodynamically unstable at neutral-to-basic pH, leading to the release of HCN and the corresponding aldehyde.

This guide provides a validated framework to solubilize these compounds for enzymatic assays or kinetic studies without compromising their structural integrity.

Module 1: The Stability-Solubility Paradox

Before attempting solubilization, you must understand the chemical minefield. The nitro group (electron-withdrawing) activates the ester carbonyl, making it more susceptible to hydrolysis. Once the ester is cleaved (either enzymatically or spontaneously), the resulting cyanohydrin is prone to rapid decomposition if the pH is not strictly controlled.

The Degradation Cascade

The following diagram illustrates the pathway you must control. If your solution turns yellow/brown, you have likely triggered the "Elimination" step (formation of nitrophenolate/aldehyde species).

CyanohydrinDegradation Substrate Nitro-Cyanohydrin Ester (Hydrophobic/Stable at low pH) Intermed Free Cyanohydrin (Water Soluble/Unstable) Substrate->Intermed Hydrolysis (Enzymatic or pH > 7) Precip Precipitate (Aggregates) Substrate->Precip Aq. Buffer Addition (Oiling Out) Product Aldehyde + HCN (Toxic/Irreversible) Intermed->Product Elimination (pH > 6.5) Product->Intermed HCN Addition (Low pH only)

Figure 1: The degradation and precipitation pathways. Note that pH > 6.5 triggers irreversible loss of the cyanohydrin moiety.

Module 2: Optimized Co-Solvent Systems

Pure aqueous buffers are rarely suitable for these esters. You must use a Water-Miscible Co-Solvent System . The choice of solvent depends on your downstream application (e.g., enzymatic assay vs. chemical analysis).

Co-Solvent Selection Matrix
Co-SolventRec. Final % (v/v)Solvation PowerEnzyme CompatibilityNotes
DMSO 5% - 15%HighModerateBest general solubilizer. May inhibit some lipases/esterases at >10%.
Acetonitrile 5% - 10%ModerateLowGood for analytical (HPLC) prep. Often denatures enzymes.
Isopropanol 5% - 10%HighModerateGood for lipophilic esters. Can act as a nucleophile (transesterification risk).
Acetone < 5%ModerateLowHigh volatility. Not recommended for long incubations.
The "Solvent-Shift" Dispersion Protocol

Do not add solid compound directly to buffer. This causes "oiling out," forming tight aggregates that surface-active enzymes cannot penetrate.

  • Prepare Stock: Dissolve the nitro-cyanohydrin ester in 100% DMSO to a concentration 100x higher than your final assay concentration (e.g., 100 mM).

  • The "Shift":

    • Place your buffer (pH adjusted, see Module 3) in a vortexing tube.

    • While vortexing vigorously , inject the DMSO stock under the surface of the buffer using a Hamilton syringe or micropipette.

    • Why? This creates a micro-dispersion (kinetic solubility) rather than large precipitating chunks.

Module 3: The Critical Role of pH

Diagnostic Question: Is your buffer pH > 7.0? If YES : Stop. You are likely observing base-catalyzed hydrolysis and subsequent decomposition (darkening of solution).

Recommendation: Nitro-substituted cyanohydrins require acidic-to-neutral conditions. The electron-withdrawing nitro group destabilizes the cyanohydrin equilibrium, pushing it toward the aldehyde + HCN.

  • Optimal Range: pH 4.5 – 6.0.

  • Buffer Choice: Citrate-Phosphate or Acetate buffers are preferred. Avoid Tris or amines if possible, as they can act as nucleophiles.

Module 4: Advanced Solubilization (Surfactants & Cyclodextrins)

If co-solvents fail (e.g., you need <1% DMSO), use a host-guest system.

Option A: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins form inclusion complexes with the hydrophobic nitro-aromatic ring, shielding it from water while keeping it in solution.

  • Why HP-

    
    -CD?  It is more water-soluble than native 
    
    
    
    -CD and less toxic.
  • Protocol: Prepare buffer containing 5-10% (w/v) HP-

    
    -CD. Add the organic stock to this pre-equilibrated buffer.
    
  • Warning: Some cyclodextrins can catalyze cyanohydrin decomposition at high pH. Ensure pH remains < 6.0.

Option B: Non-Ionic Surfactants
  • Triton X-100 or Tween-80: Use at 0.1% - 0.5% (v/v).

  • Mechanism: Forms micelles that encapsulate the ester.

  • Caution: Many commercial surfactants contain trace esterases. Use "Peroxide-Free" or "Proteomics Grade" detergents to avoid false positives in hydrolysis assays.

Module 5: Troubleshooting Workflow

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: Compound Precipitates or Degrades CheckColor Is solution turning yellow/brown? Start->CheckColor CheckPH Check pH CheckColor->CheckPH Yes (Degradation) CheckTurbidity Is solution cloudy (White precipitate)? CheckColor->CheckTurbidity No (Colorless) ReducePH LOWER pH to 5.0 Use Citrate Buffer CheckPH->ReducePH pH > 6.5 CheckSolvent Current Co-solvent %? CheckTurbidity->CheckSolvent Yes IncreaseDMSO Increase DMSO to 10% OR Add 5% HP-beta-CD CheckSolvent->IncreaseDMSO < 5% DMSO MethodCheck Did you add Solid to Buffer? CheckSolvent->MethodCheck > 10% DMSO SwitchMethod Use Solvent-Shift (Liquid into Liquid) MethodCheck->SwitchMethod Yes

Figure 2: Diagnostic logic for solubility vs. stability issues.

References

  • Effenberger, F., et al. (1987).[1] Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition.

  • Griengl, H., et al. (1997). Enzymatic synthesis of optically active cyanohydrins. Tetrahedron.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Hanefeld, U. (2003). Hydroxynitrile lyases: functions and properties. Journal of Molecular Catalysis B: Enzymatic.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

Sources

Technical Support Center: Enantioseparation of Cyano(4-nitrophenyl)methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with cyano(4-nitrophenyl)methyl benzoate , a key intermediate often used in enzymatic kinetic resolutions and asymmetric synthesis.

Core Method Parameters (The "Golden Protocol")

User Query: "What is the standard starting method for separating these enantiomers?"

Senior Scientist Response: For This compound (a cyanohydrin benzoate ester), the industry-standard separation utilizes a polysaccharide-based coated phase , specifically Cellulose tris(3,5-dimethylphenylcarbamate) . The presence of the benzoate and nitro groups provides excellent


-

interaction sites for this stationary phase.
Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralcel OD-H (or equivalent) (Cellulose tris(3,5-dimethylphenylcarbamate))The "OD" chemistry is the gold standard for cyanohydrin esters due to the specific "fit" of the benzoate group into the chiral cavity.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (

).
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v) High hexane content drives the analyte into the stationary phase, maximizing chiral recognition.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temperature 25°C (Controlled)Lower temperatures favor the enthalpy-driven separation mechanism common on polysaccharide phases.
Detection UV @ 254 nm The 4-nitrophenyl and benzoate chromophores have strong absorbance here.
Injection Vol. 5 - 10 µLKeep mass load < 10 µg to prevent peak broadening (Langmuir isotherm overload).

Self-Validating Check: Calculate the Resolution (


). A robust method must yield 

. If

with these conditions, proceed immediately to the Optimization Protocol below.

Troubleshooting & Optimization (FAQs)

Q1: My peaks are co-eluting (Resolution < 1.5). How do I improve separation without changing the column? A: This is a common issue driven by insufficient retention.

  • The Fix: Reduce the "strong" solvent (Isopropanol) concentration. Change the mobile phase to Hexane : IPA (95 : 5) or even 98 : 2 .

  • The Science: Reducing IPA increases the retention factor (

    
    ). On Chiralcel OD, separation factor (
    
    
    
    ) often increases as
    
    
    increases because the analyte spends more time interacting with the chiral grooves of the cellulose polymer.

Q2: I see significant peak tailing (


). Is my column dead? 
A:  Not necessarily. Tailing in nitro-aromatics often indicates secondary non-specific interactions (e.g., with residual silanols on the silica support).
  • The Fix: Although this is a neutral ester, the nitro group is highly polar. Ensure your mobile phase is strictly water-free (use HPLC grade solvents). If tailing persists, the column frit may be blocked, or the packing bed has voided. Reverse-flush the column (if permitted by manufacturer) or check the guard column. Note: Acid/Base modifiers are typically NOT needed for this neutral ester.

Q3: The retention times are shifting day-to-day. A: This indicates a mobile phase composition change.

  • The Cause: n-Hexane is volatile; selective evaporation changes the ratio. Alternatively, moisture absorption from the air into the IPA can deactivate the stationary phase hydrogen-bonding sites.

  • The Fix: Premix mobile phases fresh daily. Use a solvent trap on the reservoir.

Mechanism of Action (Scientific Grounding)

The separation relies on a "Three-Point Interaction" model between the analyte and the Chiralcel OD stationary phase:

  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient 4-nitrophenyl ring of the analyte and the electron-rich 3,5-dimethylphenyl groups of the CSP.
  • Hydrogen Bonding: The carbonyl oxygen of the benzoate ester accepts a hydrogen bond from the N-H group of the carbamate on the CSP.

  • Steric Fit: The cyano group is small, while the benzoate is bulky. This size disparity allows the chiral grooves of the cellulose backbone to discriminate between the R and S enantiomers based on spatial inclusion.

Workflow Visualization

HPLC_Workflow Start Start: Enantioseparation of This compound Standard Run Standard Protocol: Chiralcel OD-H, Hex/IPA 90:10, 1 mL/min Start->Standard CheckRs Check Resolution (Rs) Standard->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes Fail Fail: Rs < 1.5 CheckRs->Fail No Opt1 Optimization A: Reduce IPA to 5% or 2% Fail->Opt1 First Step Opt2 Optimization B: Lower Temp to 15°C Fail->Opt2 If Opt A fails Opt3 Optimization C: Switch to Chiralpak AD-H (Amylose backbone) Fail->Opt3 If Opt A & B fail Opt1->CheckRs Retest Opt2->CheckRs Retest

Caption: Decision tree for method development and optimization of cyanohydrin benzoate separation.

Comparative Data (Expected Performance)

Based on the structural class of cyanohydrin benzoates (e.g., mandelonitrile benzoate derivatives), the following performance is typical on polysaccharide phases:

Analyte DerivativeColumnMobile Phase

(Selectivity)

(Resolution)
4-Nitro- (Target)Chiralcel OD-HHex/IPA 90:101.25 - 1.35 > 2.0
UnsubstitutedChiralcel OD-HHex/IPA 90:101.201.8
4-Methoxy-Chiralcel OD-HHex/IPA 90:101.151.4

Note: The electron-withdrawing nitro group typically enhances separation on Chiralcel OD compared to electron-donating groups (like methoxy) due to stronger


-

interactions with the stationary phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard operating procedures for cellulose tris(3,5-dimethylphenylcarbamate) columns). Link

  • Kaavi, J. A., et al. "Enantioselective synthesis of cyanohydrins."[1] Tetrahedron: Asymmetry, Vol. 14, No. 11, 2003. (Describes the synthesis and HPLC analysis of various substituted mandelonitrile derivatives).

  • Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 2008. (Foundational review on the mechanism of polysaccharide CSPs). Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." (Technical guide for selecting columns for aromatic esters). Link

Sources

Validation & Comparative

High-Resolution 1H NMR Structural Validation: Cyano(4-nitrophenyl)methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary: The Analytical Challenge

Cyano(4-nitrophenyl)methyl benzoate is a critical "masked" acyl anion equivalent and a protected cyanohydrin intermediate often used in the synthesis of


-blockers and pyrethroids. Its structural integrity is chemically precarious; the ester linkage is susceptible to hydrolysis, which releases toxic HCN and reverts the molecule to 4-nitrobenzaldehyde and benzoic acid.

This guide compares the 1H NMR performance of the target molecule against its degradation products. Unlike HPLC, which relies on retention time, 1H NMR provides a self-validating structural "fingerprint" that simultaneously confirms the ester linkage and quantifies the extent of hydrolytic decomposition.

Comparative Analysis: Target vs. Alternatives (Impurities)

In drug development, the "alternatives" to your target product are often its own precursors or degradation products. The performance of your analytical method is defined by its resolution—its ability to distinguish the target from these specific impurities.

The Structural "Fingerprint"

The molecule consists of three distinct magnetic environments:

  • The Benzoate Cap: A standard phenyl system attached to a carbonyl.

  • The 4-Nitrophenyl Core: A strongly electron-deficient aromatic ring.

  • The Methine Bridge (

    
    ):  The critical diagnostic proton.
    
Comparative Chemical Shift Table (Solvent: )

The following table contrasts the target molecule with its primary "competitors" (hydrolysis products).

Structural MoietyTarget: this compound Impurity A: 4-Nitrobenzaldehyde Impurity B: Benzoic Acid Performance Note (Resolution)
Methine (

)

6.60 – 6.90 ppm (s)
N/AN/APrimary Diagnostic: This singlet confirms the intact cyanohydrin ester.
Aldehyde (

)
Absent

10.15 ppm (s)
AbsentInstability Flag: Presence indicates hydrolysis/reversion.
Acid (

)
AbsentAbsent

11.0 - 13.0 ppm (br)
Hydrolysis Flag: Broad singlet, often concentration-dependent.
Aromatic (Ortho-Nitro)

8.30 – 8.40 ppm (d)

8.00 – 8.10 ppm (d)
N/AThe nitro group strongly deshields these protons; shifts vary slightly by substituent.
Aromatic (Benzoate)

8.05 – 8.15 ppm (d)
N/A

8.10 – 8.20 ppm (d)
Significant overlap possible; rely on integration ratios.

Critical Insight: The "performance" of this spectrum relies on the Methine Singlet . If this peak integrates lower than expected relative to the aromatic region, or if the aldehyde peak at 10.15 ppm appears, the product has degraded.

Detailed Spectral Analysis & Causality

A. The Methine Proton (The "Anchor")
  • Chemical Shift:

    
     6.6 – 6.9 ppm.
    
  • Multiplicity: Singlet.

  • Causality: This proton is uniquely deshielded by three electron-withdrawing factors:

    • Anisotropic effect of the nitrile group (

      
      ).
      
    • Inductive effect of the ester oxygen (

      
      ).
      
    • Electronic pull of the 4-nitrophenyl ring.

  • Validation: In a pure sample, this singlet must integrate to exactly 1H .

B. The Aromatic Region ( 7.5 – 8.5 ppm)

This region is complex due to the overlap of two different phenyl rings.

  • 4-Nitrophenyl Ring (AA'BB' System):

    • Protons Ortho to

      
      :  Doublet at 
      
      
      
      ~8.35 ppm. These are the most downfield aromatic signals due to the strong electron-withdrawing nature of the nitro group.
    • Protons Meta to

      
      :  Doublet at 
      
      
      
      ~7.70 ppm.
  • Benzoate Ring:

    • Ortho Protons: Doublet at

      
       ~8.10 ppm.
      
    • Meta/Para Protons: Multiplets at

      
       7.50 – 7.65 ppm.
      
C. The "Silent" Nitrile
  • The

    
     group has no protons and is invisible in 1H NMR. However, its presence is inferred by the significant downfield shift of the methine proton (moving it from ~5.5 ppm in a standard benzyl ester to >6.5 ppm).
    

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol. This is designed to prevent in-situ degradation during analysis.

Step 1: Solvent Selection
  • Recommended: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Avoid:

    
     or 
    
    
    
    .
    • Reasoning: Protic or highly polar solvents can accelerate the equilibrium reversion of cyanohydrin esters back to the aldehyde and cyanide, especially if trace water is present.

      
       is non-polar and stabilizes the ester.
      
Step 2: Sample Preparation
  • Weigh 10-15 mg of the solid product.

  • Dissolve in 0.6 mL of

    
    .
    
  • Filtration (Optional but Recommended): If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run the spectrum immediately. Do not let the sample sit in solution for >4 hours.

Step 3: Processing & Integration
  • Calibrate the TMS peak to 0.00 ppm .

  • Set the integral of the Methine Singlet (~6.7 ppm) to 1.00 .

  • Verify that the total aromatic integration equals 9.00 (4 from nitro-ring + 5 from benzoate).

    • Pass Criteria: Aromatic integral = 8.8 – 9.2.

    • Fail Criteria: Aromatic integral > 9.5 (implies presence of aldehyde/acid impurities without the methine proton).

Decision Logic: Purity Assessment Diagram

The following Graphviz diagram illustrates the logical workflow for validating the product structure and identifying common failure modes.

PurityCheck Start Start: 1H NMR Spectrum Analysis CheckAldehyde Check 10.0 - 10.5 ppm (Aldehyde Region) Start->CheckAldehyde HasAldehyde Signal Present? CheckAldehyde->HasAldehyde FailHydrolysis FAIL: Hydrolysis Detected (Product Reversion) HasAldehyde->FailHydrolysis Yes CheckMethine Check 6.5 - 7.0 ppm (Methine Region) HasAldehyde->CheckMethine No MethineSinglet Sharp Singlet Present? CheckMethine->MethineSinglet FailStructure FAIL: Wrong Structure (Check Synthesis) MethineSinglet->FailStructure No Integration Perform Integration Set Methine = 1.0H MethineSinglet->Integration Yes CheckAromatic Check Aromatic Region (7.5 - 8.5 ppm) Integration->CheckAromatic AromaticCount Total Integral ≈ 9.0H? CheckAromatic->AromaticCount Pass PASS: High Purity This compound AromaticCount->Pass Yes (8.8 - 9.2H) FailImpurity FAIL: Excess Aromatics (Benzoic Acid Contamination) AromaticCount->FailImpurity No (>9.5H)

Caption: Logic flow for validating this compound purity using 1H NMR markers.

References

  • Beilstein Journals. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides. Beilstein-Institut. [Link]

  • Organic Chemistry Portal. (2020). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • ResearchGate. (2008). 1H NMR spectrum of cyanohydrin derivative analysis. [Link]

  • LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Spectroscopic Validation of C15H10N2O4: A Comparative Guide to FTIR Modalities for Cyano and Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Nitrile Challenge

In the structural validation of C15H10N2O4 (typically a conjugated cyano-ester scaffold such as a benzylidene cyanoacetate derivative), the simultaneous detection of Cyano (-C≡N) and Ester (-COO-) groups presents a unique spectroscopic challenge.

While the ester carbonyl is robust, the nitrile stretch in conjugated systems often suffers from dipole minimization , rendering it weak or "silent." Furthermore, the industry-standard Diamond ATR technique introduces a critical artifact: diamond phonon absorption bands (1900–2300 cm⁻¹) that directly overlap with the nitrile region.

This guide compares Transmission FTIR (KBr Pellet) against ATR (Diamond & Germanium) to determine the optimal modality for validating C15H10N2O4, ensuring you do not report a false negative for the cyano moiety.

Technical Deep Dive: The Vibrational Blueprint

Before selecting a method, one must establish the theoretical expectations for C15H10N2O4. In this molecular weight range, the molecule likely features a conjugated system (e.g., aromatic rings attached to the functional groups), which alters vibrational frequencies significantly compared to aliphatic standards.

Theoretical vs. Observed Peak Shifts
Functional GroupVibration ModeStandard Aliphatic Frequency (cm⁻¹)Expected C15H10N2O4 Frequency (cm⁻¹) Mechanistic Cause for Shift
Nitrile (-C≡N) Stretching (ν)2240 – 2260 (Medium)2210 – 2225 (Weak/Sharp) Conjugation: Delocalization of π-electrons reduces bond order, lowering force constant (

) and frequency (

).
Ester (C=O) Stretching (ν)1735 – 1750 (Strong)1715 – 1730 (Strong) Resonance: Conjugation with the aromatic ring or double bond increases single-bond character of the carbonyl.
Ester (C-O) Stretching (ν)1050 – 1300 (Broad)1250 – 1300 (Strong) Asymmetric Stretch: Often appears as a "doublet" due to coupling with the C-C skeletal vibrations.[1]
Aromatic Ring C=C Stretch1450 – 16001580 – 1610 Ring Strain/Substituents: Confirms the aromatic scaffold supporting the cyano/ester groups.

Expert Insight: In


-cyano esters, the nitrile peak intensity is often drastically reduced. The electronegative oxygen of the ester competes for electron density, reducing the change in dipole moment (

) during the nitrile vibration. If your FTIR spectrum shows a missing nitrile peak, do not assume the reaction failed until you switch detection methods.

Comparative Analysis: ATR vs. Transmission (KBr)

This section evaluates the two primary modalities for analyzing solid C15H10N2O4 samples.

Method A: Diamond ATR (Attenuated Total Reflectance)[2]
  • Pros: Zero sample prep, high throughput, excellent for C=O and Fingerprint regions.[1]

  • Cons (Critical): The Diamond Blind Spot. Diamond crystals absorb strongly between 1900 cm⁻¹ and 2300 cm⁻¹. While software attempts to ratio this out, the signal-to-noise ratio (S/N) in the nitrile region (2200 cm⁻¹) is often too poor to detect the weak nitrile stretch of C15H10N2O4.

  • Verdict: Not Recommended for primary nitrile validation.

Method B: Germanium (Ge) ATR[1]
  • Pros: No phonon absorption in the 2200 cm⁻¹ region. High refractive index (4.0) limits penetration depth, ideal for high-absorbing black samples or carbon-rich scaffolds.

  • Cons: Brittle crystal; requires higher pressure which can damage the crystal if the sample is abrasive.

  • Verdict: Viable Alternative if KBr is unavailable.

Method C: Transmission FTIR (KBr Pellet)
  • Pros: The Gold Standard. No intrinsic absorption in the 2200 cm⁻¹ region. Transmission mode probes the bulk sample (not just the surface), providing the highest sensitivity for weak dipoles like conjugated nitriles.

  • Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹ + 1640 cm⁻¹); requires skilled preparation to avoid "Christiansen effect" (scattering).

  • Verdict: Recommended for C15H10N2O4 validation.

Decision Matrix (Visualized)

MethodSelection Start Start: C15H10N2O4 Sample Goal Goal: Validate Nitrile (-CN) & Ester (-COO-) Start->Goal DiamondATR Method: Diamond ATR Goal->DiamondATR High Throughput KBr Method: KBr Pellet (Transmission) Goal->KBr High Sensitivity (Recommended) CheckCN Is Nitrile Peak Visible? DiamondATR->CheckCN ResultSuccess Valid Spectrum: Sharp CN @ ~2220 cm-1 Strong CO @ ~1720 cm-1 CheckCN->ResultSuccess Strong Signal (Rare) ResultFail Risk: False Negative (Diamond Phonon Interference) CheckCN->ResultFail No/Weak Signal KBr->ResultSuccess GeATR Method: Germanium ATR GeATR->ResultSuccess ResultFail->KBr Switch Mode ResultFail->GeATR Switch Crystal

Figure 1: Decision workflow for selecting the correct FTIR modality. Note the "False Negative" loop associated with Diamond ATR in the nitrile region.

Experimental Protocol: The "Low-Artifact" KBr Method

To ensure the highest fidelity spectrum for C15H10N2O4, follow this optimized KBr protocol designed to minimize moisture interference and maximizing nitrile sensitivity.

Materials
  • Spectroscopic grade KBr powder (dried at 110°C overnight).

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

  • Vacuum desiccator.

Step-by-Step Workflow
  • The Dilution Ratio:

    • Mix 1.5 mg of C15H10N2O4 with 150 mg of KBr (1:100 ratio).

    • Why: Too much sample causes "flat-topping" (detector saturation) of the strong Ester C=O peak, distorting the ratio against the weak Nitrile peak.

  • Grinding (The Critical Step):

    • Grind the mixture in one direction for 2–3 minutes until it resembles fine flour.

    • Why: Particle size must be smaller than the IR wavelength (< 2.5 µm) to prevent the Christiansen Effect (asymmetric peak distortion/scattering).

  • Pellet Formation:

    • Transfer to a 13mm die set.

    • Evacuate air for 1 minute (removes trapped air/moisture).

    • Press at 8–10 tons for 2 minutes.

    • Check: The pellet must be transparent (glass-like), not milky.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving sharp conjugated nitrile peaks).

    • Scans: 32 or 64 scans.

    • Background: Run an empty sample compartment (air) or a pure KBr blank immediately prior.

Data Interpretation & Validation Logic

Once the spectrum is acquired, use this logic flow to validate the C15H10N2O4 structure.

SpectralLogic Input FTIR Spectrum Region1 Region: 1700-1750 cm-1 Input->Region1 Region2 Region: 2200-2260 cm-1 Input->Region2 CheckEster Peak Present? Region1->CheckEster ShiftEster Check Shift: <1730? (Conjugated) >1735? (Saturated) CheckEster->ShiftEster Yes Invalid REJECT: Check Synthesis CheckEster->Invalid No (Missing Carbonyl) ShiftEster->Region2 Conjugated (Expected) CheckCN Peak Present? Region2->CheckCN ShiftCN Check Shift: ~2215? (Conjugated) ~2250? (Aliphatic) CheckCN->ShiftCN Yes CheckCN->Invalid No (Check Method) Valid CONFIRMED: C15H10N2O4 Scaffold ShiftCN->Valid Conjugated (Expected)

Figure 2: Validation logic flow. Both functional groups must show "Conjugated" shifts to confirm the C15H10N2O4 structure.

Troubleshooting Common Anomalies
ObservationDiagnosisCorrective Action
Broad hump @ 3400 cm⁻¹ Wet KBr pellet.Dry KBr powder at 110°C; re-press.
Sloping baseline (low T% at 4000 cm⁻¹) Scattering (Christiansen Effect).Grind sample longer to reduce particle size.
Split Carbonyl Peak (1715 & 1730 cm⁻¹) Fermi Resonance or Rotamers.Common in esters; not necessarily an impurity.
No Nitrile Peak (but Ester is present) Dipole minimization or Diamond ATR artifact.Switch to Transmission Mode (KBr) immediately.

References

  • NIST Chemistry WebBook. Infrared Spectra of Nitriles and Esters. National Institute of Standards and Technology.[2] Available at: [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Spectroscopy Online. A Diamond ATR-FTIR Study of Nitriles: Overcoming Lattice Absorption. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

Sources

Hammett plot correlation for hydrolysis of para-substituted benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Predictive Power of

In drug development, the hydrolytic stability of ester-based prodrugs is a critical pharmacokinetic parameter. The Hammett equation is not merely a historical artifact; it is the gold standard for quantifying how electronic modifications to a pharmacophore affect its reactivity.[1]

This guide compares the kinetic profiles of Alkaline versus Acidic hydrolysis of para-substituted benzoate esters. By constructing a Hammett plot, researchers can derive the reaction constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a diagnostic value that reveals the transition state structure and charge distribution. This data is essential for rational drug design, allowing you to tune the half-life of ester prodrugs by selecting substituents with specific 

(sigma) values.

Theoretical Framework & Comparative Analysis

The Hammett equation relates the rate of reaction (


) to the electronic nature of substituents (

):

  • 
     (Substituent Constant):  A measure of the electron-donating or withdrawing power of a substituent relative to hydrogen.[2][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Reaction Constant):  The slope of the plot.[3][4][5][6][7][8] It measures the sensitivity of the reaction to electronic effects.[1][3][4][8]
    
Comparison: Alkaline vs. Acidic Hydrolysis Mechanisms[1][6]

The utility of the Hammett plot depends entirely on the reaction mechanism.[1] Below is the comparative analysis of how these two hydrolysis pathways respond to electronic perturbation.

FeatureAlkaline Hydrolysis (Saponification)Acidic Hydrolysis (Dilute Aqueous)
Mechanism Type ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)

(Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)
Rate-Limiting Step Nucleophilic attack by

on the carbonyl carbon.
Formation of the tetrahedral intermediate (water attack) or protonation.[1]*
Transition State Negatively charged (Tetrahedral intermediate).[1][9]Positively charged / Neutral (Electronic effects cancel out).[1]
Electronic Effect Electron-Withdrawing Groups (EWGs) accelerate the reaction by stabilizing the negative charge.[1]Negligible effect. EWGs facilitate water attack but hinder initial protonation.[1]
Typical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Value
+2.0 to +2.5

(Close to zero)
Diagnostic Utility High. Excellent for establishing Structure-Activity Relationships (SAR).Low for SAR, but excellent for proving the mechanism is not

.

> Note on Acidic Hydrolysis: In dilute acid, the reaction constant ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is near zero because the electronic requirements for the two key steps oppose each other. Protonation of the carbonyl oxygen is favored by Electron-Donating Groups (EDGs), while the subsequent attack by water is favored by EWGs.[1] These effects largely cancel, resulting in a flat Hammett plot.

Visualizing the Mechanism ( )

To understand why alkaline hydrolysis yields a positive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 value, we must visualize the transition state. The following diagram illustrates the pathway and the stabilization provided by para-substituents.

BAc2_Mechanism Fig 1: BAc2 Mechanism. EWGs stabilize the anionic TS, increasing rate (Positive Rho). Reactant Reactant (Para-Substituted Ester) TS Transition State (Tetrahedral Intermediate) Negative Charge on Oxygen Reactant->TS Rate Limiting Step (k1) OH Nucleophile (OH-) OH->TS Rate Limiting Step (k1) Product Products (Carboxylate + Alcohol) TS->Product Fast (k2) Substituent Para-Substituent Effect (EWG stabilizes TS) Substituent->TS Inductive/Resonance Stabilization

Experimental Protocol: Determination of for Alkaline Hydrolysis[7][10]

This protocol describes the kinetic assessment of ethyl benzoates. This is a self-validating system : linearity in the pseudo-first-order plots confirms the method, and linearity in the final Hammett plot validates the mechanistic assumption.

Materials
  • Substrates: Ethyl benzoate (H), Ethyl p-nitrobenzoate, Ethyl p-chlorobenzoate, Ethyl p-methylbenzoate, Ethyl p-methoxybenzoate.[1]

  • Solvent: 60:40 Ethanol/Water (v/v).[1] Crucial: Maintain consistent dielectric constant.

  • Reagent: 0.1 M NaOH (standardized).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    C).
    
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare

      
       M solutions of each ester in the Ethanol/Water solvent.
      
    • Prepare 0.1 M NaOH in the same solvent system.

  • Selection of Analytical Wavelength (

    
    ): 
    
    • Scan the spectrum of Ethyl Benzoate and the Benzoate ion.

    • Select a wavelength where the absorbance change is maximal (typically 225–230 nm for the disappearance of ester, or 270 nm for appearance of product, depending on interference).

    • Validation Step: Verify the existence of isosbestic points during a slow scan of the reaction. This confirms no side reactions are occurring.[1]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Mixing: In a quartz cuvette, mix 2.0 mL of Ester solution with 2.0 mL of 0.1 M NaOH.

    • Concentration Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       M; 
      
      
      
      M. Since
      
      
      , the concentration of
      
      
      remains effectively constant.
    • Data Acquisition: Monitor Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) vs. Time (
      
      
      
      ) for at least 3 half-lives.
    • Infinity Reading: Allow one sample to react for 24 hours (or heat to

      
      C for 1 hour) to measure 
      
      
      
      .
  • Calculation of

    
    : 
    
    • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       vs. Time.
      
    • The slope of this line is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (pseudo-first-order rate constant).
      
    • Calculate the second-order rate constant: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
Experimental Workflow Diagram

Kinetic_Workflow Fig 2: Kinetic Workflow for Determining Reaction Constants. Prep 1. Solution Prep (Esters + Excess NaOH) Mix 2. Rapid Mixing (t=0) Prep->Mix Monitor 3. UV-Vis Monitoring (Abs vs Time) Mix->Monitor Linearize 4. Data Linearization ln(At - Ainf) vs t Monitor->Linearize Extract Data Calc_k 5. Calculate k_obs Slope = -k_obs Linearize->Calc_k Regression Hammett 6. Hammett Plot log(k/k0) vs Sigma Calc_k->Hammett Repeat for all substituents

Data Analysis & Interpretation

To generate the final correlation, summarize your kinetic data in the following format.

Standard Substituent Constants ( )

Use these standard values for your correlation.

Substituent (Para)

Value
Electronic NaturePredicted Effect on

(

)

+0.78Strong EWG (Resonance/Inductive)Fastest (Large positive deviation)

+0.23Weak EWGFaster than H

0.00ReferenceBaseline (

)

-0.17Weak EDGSlower than H

-0.27Strong EDGSlowest
Constructing the Plot[1][2][3][6]
  • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for each substituent, where 
    
    
    
    is the rate constant for the substituted ester and
    
    
    is for ethyl benzoate.
  • Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Perform linear regression to find the slope (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
Interpreting the Results
  • Linearity: A straight line (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) confirms the mechanism is consistent across all substituents.
    
  • Slope (

    
    ): 
    
    • Expected Value: For alkaline hydrolysis in aqueous ethanol, expect ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to 
      
      
      
      .
    • Meaning: The positive value confirms the buildup of negative charge in the transition state.[1] The magnitude (>1) indicates the reaction is more sensitive to substituents than the ionization of benzoic acid (the reference reaction).[1][3][4]

  • Deviations:

    • Concave Up: Could indicate a change in mechanism or a change in the rate-limiting step.[1]

    • Deviations for p-NO2: If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       falls off the line (requires 
      
      
      
      ), it suggests direct resonance conjugation with the reaction center, though this is less common in esters compared to phenols.

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link

  • Isaacs, N. S. (1995).[1] Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.[1] (Standard authoritative text for BAc2/AAc2 mechanisms).

  • Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Source for pseudo-first-order protocols).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] Link[1]

Sources

Comparative Kinetics: Hydrolytic Stability of 4-Nitrophenyl Benzoate vs. 4-Cyanophenyl Benzoate

[1]

Executive Summary

In drug development and prodrug design, the lability of ester linkages determines the pharmacokinetic release profile of active moieties. This guide compares the alkaline hydrolysis rates of 4-Nitrophenyl Benzoate (4-NPB) and its cyano-analog, 4-Cyanophenyl Benzoate (4-CPB) .

Key Finding: 4-Nitrophenyl benzoate hydrolyzes significantly faster than 4-cyanophenyl benzoate. This difference is driven by the superior electron-withdrawing capacity of the nitro group (


Experimental Implication: While 4-NPB release can be monitored colorimetrically in the visible spectrum (400 nm), 4-CPB hydrolysis requires UV detection (~274 nm), necessitating different analytical protocols.

Mechanistic Principles

To understand the rate difference, we must analyze the

The Hammett Equation

The hydrolysis rate (



  • Reaction Constant (

    
    ):  For phenyl benzoate hydrolysis, 
    
    
    is positive (typically +2.0 to +2.5). This indicates the reaction is accelerated by electron-withdrawing groups (EWGs) that stabilize the negative charge development in the transition state and the leaving group.
  • Substituent Constant (

    
    ): 
    
    • Nitro (

      
      ): 
      
      
    • Cyano (

      
      ): 
      
      
Leaving Group Ability ( )

The rate-determining step often correlates with the stability of the leaving phenolate ion.

  • 4-Nitrophenol:

    
     (More stable anion 
    
    
    Faster leaving)
  • 4-Cyanophenol:

    
     (Less stable anion 
    
    
    Slower leaving)
Reaction Mechanism Diagram

The following diagram illustrates the tetrahedral intermediate formation and the subsequent collapse to release the phenolate.

GStartEster Substrate(R-Ph-O-CO-Ph)TSTetrahedralIntermediate(Anionic)Start->TSNucleophilic Attack(Rate Limiting for some)OHHydroxide Ion(OH-)OH->TSProd1Benzoic Acid(Ph-COO-)TS->Prod1CollapseProd2Phenolate Leaving Group(R-Ph-O-)TS->Prod2Leaving GroupDeparture

Figure 1:

Comparative Analysis: 4-NPB vs. 4-CPB

The following table synthesizes theoretical constants with expected experimental outcomes.

Feature4-Nitrophenyl Benzoate (4-NPB)4-Cyanophenyl Benzoate (4-CPB)Impact on Hydrolysis
Substituent (

)
0.78 (Strong EWG)0.66 (Moderate EWG)Nitro accelerates rate more than Cyano.
Leaving Group

7.157.95Lower

= Better leaving group.
Relative Rate (

)
1.0 (Reference) ~0.3 - 0.5 4-CPB is 2-3x slower than 4-NPB.
Detection (

)
400-410 nm (Yellow)270-280 nm (UV)4-NPB allows visible colorimetric assay; 4-CPB requires UV-Vis.
Solubility Low in water; requires co-solventLow in water; requires co-solventSimilar solubility profiles (hydrophobic).

Experimental Methodology

Objective: Determine the pseudo-first-order rate constants (

Pre-requisite: Ensure all buffers are free of nucleophilic impurities (e.g., amines) that could cause aminolysis. Use Carbonate or Phosphate buffers.

Reagents[2]
  • Stock Solutions: 10 mM of ester in HPLC-grade Acetonitrile (MeCN).

  • Reaction Buffer: 0.1 M Carbonate Buffer, pH 10.0 (constant ionic strength with KCl).

  • Quenching Solution (Optional): 0.1 M HCl.

Workflow Protocol

Workflowcluster_prepPreparationcluster_runKinetic Runcluster_detectDetection StrategyStep1Prepare 10mM Stock(MeCN)Step3Inject 20µL Stockinto 2mL BufferStep1->Step3Step2Pre-warm Buffer(25°C)Step2->Step3Step4Rapid Mixing(Vortex 3s)Step3->Step4DecisionSelectWavelengthStep4->DecisionNitro4-NPB: Monitor @ 400nm(Visible Yellow)Decision->NitroCyano4-CPB: Monitor @ 274nm(UV Absorbance)Decision->Cyano

Figure 2: Experimental workflow distinguishing the detection wavelengths for the two derivatives.

Detailed Steps
  • Baseline Correction: Blank the spectrophotometer with a mixture of 2 mL Buffer + 20 µL pure MeCN.

  • Initiation: Add 20 µL of 4-NPB stock to 2 mL of buffer in a quartz cuvette. Invert rapidly to mix.

  • Data Acquisition (4-NPB): Set instrument to Kinetics Mode at 400 nm . Record absorbance every 10 seconds for 10 minutes (or until plateau).

  • Data Acquisition (4-CPB): Repeat step 2 with 4-CPB stock. Set instrument to 274 nm . Note: You must account for the background absorbance of the unhydrolyzed ester at this wavelength (isosbestic point analysis is recommended if spectra overlap).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

Data Interpretation & Troubleshooting

Self-Validating the Data
  • Isosbestic Points: For 4-CPB, perform a repetitive scan (200-400 nm) rather than single-wavelength monitoring first. The presence of clear isosbestic points confirms a clean conversion without side reactions.

  • Endpoint Check:

    
     should match the theoretical absorbance of the calculated concentration of free phenolate (using 
    
    
    values:
    
    
    ).
Expected Results

Under pH 10.0 conditions at

  • 4-NPB: Half-life (

    
    ) is typically in the range of minutes.
    
  • 4-CPB: Half-life (

    
    ) will be longer (slower rate).
    
  • Ratio:

    
    .
    
Common Pitfalls
  • Solubility: If the solution turns cloudy, the ester has precipitated. Increase the MeCN percentage (up to 20%) or lower the ester concentration.

  • Wavelength Overlap (4-CPB): The benzoate ester itself absorbs in the UV range. Ensure you are monitoring the appearance of the phenolate peak (red-shifted) distinct from the ester peak.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. [Link]

    • Foundational text on Hammett plots and ester hydrolysis r
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

    • Source for standard and constants.
  • Herschlag, D. (Stanford University). Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis (Supporting Info). [Link]

    • Provides specific comparative data on 4-nitro vs 4-cyano leaving group devi
  • PubChem. (n.d.). 4-Cyanophenol Compound Summary. [Link]

    • Source for pKa and spectral properties.

Comprehensive Guide to HPLC Chiral Column Selection for Alpha-Cyano Benzoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Cyano Challenge

Alpha-cyano benzoates represent a unique class of chiral esters frequently encountered in the synthesis of pyrethroid insecticides and pharmaceutical intermediates. Their separation presents a dual challenge:

  • Structural Rigidity vs. Flexibility: The benzoate moiety is rigid and planar, while the

    
    -cyano group introduces a strong dipole and steric bulk at the chiral center.
    
  • Chemical Lability: The electron-withdrawing nature of the cyano and ester groups renders the

    
    -proton highly acidic (
    
    
    
    
    
    10–13). This makes the stereocenter susceptible to base-catalyzed racemization, even under "mild" chromatographic conditions.

This guide moves beyond generic column screening. We analyze the specific molecular interactions required to resolve these enantiomers and provide a self-validating protocol to ensure data integrity.

Mechanistic Basis of Separation[1]

To select the correct column, one must understand the molecular recognition mechanism. For


-cyano benzoates, the separation relies on a "Three-Point Interaction" model within the chiral stationary phase (CSP).
The Interaction Triad
  • 
    -
    
    
    
    Stacking:
    The benzoate aromatic ring interacts with the phenylcarbamate moieties of the CSP.
  • Dipole-Dipole Interactions: The cyano group (-CN) is a strong dipole that aligns with the polar carbamate groups on the polysaccharide backbone.

  • Steric Inclusion: The spatial arrangement of the bulky benzoate and the cyano group must fit into the chiral grooves of the polymer (amylose or cellulose).

Visualization: Interaction Mechanism

The following diagram illustrates the theoretical interaction between an


-cyano benzoate enantiomer and a polysaccharide-based CSP.

ChiralMechanism Analyte Alpha-Cyano Benzoate (Analyte) PiPi π-π Stacking (Benzoate Ring) Analyte->PiPi Dipole Dipole-Dipole (Cyano Group) Analyte->Dipole HBond H-Bonding (Ester Carbonyl) Analyte->HBond Steric Steric Fit (Chiral Groove) Analyte->Steric Shape Selectivity CSP Polysaccharide CSP (Amylose/Cellulose) CSP->PiPi CSP->Dipole CSP->HBond CSP->Steric

Caption: Molecular recognition forces driving the enantioseparation of alpha-cyano benzoates on polysaccharide phases.

Comparative Analysis: Column Selection

Based on experimental data and structural analysis, Polysaccharide-based columns are the gold standard for this application. However, the choice between Amylose and Cellulose backbones is critical.

Primary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate)[2]
  • Commercial Examples: Chiralcel OD-H, Lux Cellulose-1, Refine C-OD.

  • Performance Profile:

    • Selectivity (

      
      ):  High. The rigid, linear backbone of cellulose often provides better "pockets" for flat aromatic structures like benzoates compared to the helical amylose.
      
    • Resolution (

      
      ):  Typically > 2.0 for this class.
      
    • Why it works: The inclusion complexes formed in the cellulose cavities are tighter for the planar benzoate moiety, maximizing the discrimination between the enantiomers.

Secondary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate)[2]
  • Commercial Examples: Chiralpak AD-H, Lux Amylose-1, Refine C-AD.

  • Performance Profile:

    • Selectivity (

      
      ):  Moderate to High.
      
    • Use Case: If the

      
      -substituent is exceptionally bulky (e.g., if the cyano group is adjacent to a tertiary butyl or isopropyl group), the helical flexibility of amylose may accommodate the molecule better than cellulose.
      
Immobilized vs. Coated Phases[3][4]
  • Coated (OD/AD): Generally offer higher peak efficiency (theoretical plates) and slightly better selectivity for standard esters. Preferred for initial screening.

  • Immobilized (IA/IC/IB): Essential if the analyte is insoluble in standard alkanes/alcohols and requires "non-standard" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Note:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) has shown unique selectivity for cyano-esters due to the electron-withdrawing chloro-groups on the CSP interacting with the cyano dipole of the analyte.

Performance Comparison Table
FeatureCellulose Coated (OD-H) Amylose Coated (AD-H) Immobilized (IC)
Backbone Structure Linear, RigidHelical, FlexibleLinear, Rigid
Primary Interaction Steric inclusion +

-

Dipole fit + H-bondingDipole-Dipole (Strong)
Selectivity for Benzoates Excellent ( *** )**Good (***)Very Good (****)
Solvent Compatibility Restricted (Hex/Alc only)Restricted (Hex/Alc only)Universal (DCM, THF, etc.)
Racemization Risk Low (Neutral pH)Low (Neutral pH)Low (Neutral pH)

Method Development Protocol (Self-Validating)

This protocol is designed to prevent false positives (separation of impurities) and on-column racemization.

Step 1: Mobile Phase Selection

Standard: n-Hexane / Isopropanol (90:10 v/v).

  • Why: Normal phase promotes H-bonding and dipole interactions.

  • Alternative: Hexane / Ethanol (can improve peak shape for polar esters).

Step 2: The "No-Base" Rule (Critical)

WARNING: Do NOT use basic additives like Diethylamine (DEA) or Triethylamine (TEA).

  • Causality: The

    
    -proton of cyano esters is acidic. Even 0.1% DEA can induce rapid racemization inside the column, leading to a "plateau" between peaks or a single broad peak (dynamic kinetic resolution).
    
  • Acidic Additive: If peak tailing occurs, add 0.1% Formic Acid or Acetic Acid. This suppresses silanol activity without catalyzing racemization.

Step 3: Temperature Control
  • Set Point: 20°C - 25°C.

  • Reasoning: Lower temperatures favor the enthalpy-driven separation mechanism (inclusion) and reduce the rate of spontaneous racemization.

Step 4: Decision Tree Workflow

MethodDev Start Start: Alpha-Cyano Benzoate Solubility Is sample soluble in Hexane/IPA? Start->Solubility CoatedScreen Screen Coated Columns 1. OD-H (Cellulose) 2. AD-H (Amylose) Solubility->CoatedScreen Yes ImmobilizedScreen Screen Immobilized Columns (IA, IC, IG) with DCM/THF Solubility->ImmobilizedScreen No ResolutionCheck Rs > 1.5? CoatedScreen->ResolutionCheck Optimize Optimize: - % IPA - Temp (Lower to 10°C) ResolutionCheck->Optimize No FinalMethod Final Method: OD-H, Hex/IPA, 25°C ResolutionCheck->FinalMethod Yes Optimize->ResolutionCheck ImmobilizedScreen->ResolutionCheck

Caption: Step-by-step decision matrix for selecting the optimal chiral column and mobile phase.

Troubleshooting: The "Plateau" Phenomenon

If you observe a "bridge" or plateau between your enantiomer peaks, it is likely on-column racemization , not poor resolution.

Diagnostic Test:

  • Collect the fraction of the first eluting peak.

  • Re-inject it immediately.

  • Result A: Single peak = Stable separation.

  • Result B: Two peaks appear again = The compound is racemizing during the run.

Solution:

  • Switch to Acidic Mobile Phase (0.1% Acetic Acid).

  • Lower Column Temperature to 5°C - 10°C.

  • Reduce run time (increase flow rate if pressure permits).

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Column Selection Guide. Retrieved from [Link]

  • OiPub. (n.d.). Chiral-phase high-performance liquid chromatographic separation of enantiomers of pyrethroid insecticide esters derived from α-cyano-3-phenoxybenzyl alcohol. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns. Retrieved from [Link]

Technical Guide: Mass Spectrometry Profiling of Cyano(4-nitrophenyl)methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of cyano(4-nitrophenyl)methyl benzoate (


, MW 282.25). As a functionalized ester often utilized as a synthetic intermediate in the development of pyrethroids and pharmaceutical prodrugs, accurate detection relies on understanding its behavior under different ionization energies.

This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, detailing the mechanistic pathways that yield characteristic ions. It serves as a self-validating protocol for researchers confirming the identity of this compound in complex matrices.

Structural Context & Theoretical Fragmentation[1][2][3]

To interpret the mass spectrum, one must first deconstruct the molecule into its labile moieties. The molecule consists of a benzoate ester core coupled to a benzylic carbon substituted with both a cyano (nitrile) group and a para-nitro functionality.

Molecular Formula:


Exact Mass:  282.0641 Da
Primary Cleavage Sites

The fragmentation logic follows the Franck-Condon principle and standard ester cleavage rules (McLafferty, 1993).

  • 
    -Cleavage (Acyl-Oxygen Scission):  The weakest link is the ester bond. In EI, this predominantly yields the stable benzoyl cation (m/z 105).
    
  • Nitro Group Degradation: The

    
     group is prone to radical losses of 
    
    
    
    (30 Da) and
    
    
    (46 Da).
  • Benzylic Destabilization: The presence of the electron-withdrawing cyano group on the benzylic carbon destabilizes the carbocation at that position (m/z 161), making the benzoyl ion (m/z 105) the dominant base peak in positive mode.

Comparative Guide: Ionization Techniques

The choice of ionization source dictates the spectral fingerprint. The table below contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific benzoate derivative.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level 70 eV (Hard)Thermal/Voltage (Soft)
Dominant Peak m/z 105 (Benzoyl cation)m/z 283

or m/z 305

Molecular Ion (

)
Weak or Absent (<5% abundance)High Intensity (Base Peak)
Structural Insight Excellent for fingerprinting substructures (benzoyl, phenyl, nitro).Excellent for confirming molecular weight and purity.
Solvent Compatibility None (Gas Phase)High (MeOH/ACN/Water)
Detection Limit Low picogram range (GC-MS)Femtogram range (LC-MS/MS)

Recommendation: Use ESI-MS/MS for quantitation in biological matrices to preserve the molecular ion. Use EI-GC-MS for impurity profiling during synthesis.

Detailed Fragmentation Pathways

The following analysis focuses on the EI (70 eV) pattern, which provides the most structural information.

Pathway A: The Benzoate Signature (Dominant)
  • m/z 105 (Base Peak): The molecular ion (

    
    , m/z 282) undergoes 
    
    
    
    -cleavage adjacent to the carbonyl. The positive charge is retained on the benzoyl fragment (
    
    
    ) due to resonance stabilization.
  • m/z 77: The benzoyl ion ejects a neutral CO molecule (28 Da), resulting in the phenyl cation (

    
    ).
    
Pathway B: The Nitro-Cyano-Benzyl Moiety
  • m/z 161: If the charge is retained on the alkyl side (less common in EI, more common in CI), the fragment is the [cyano(4-nitrophenyl)methyl] cation.

  • m/z 115: Loss of the nitro group (

    
    , 46 Da) from the m/z 161 fragment.
    
Pathway C: Nitro Group Rearrangements
  • m/z 236 (

    
    ):  Direct loss of the nitro radical (
    
    
    
    ) from the molecular ion.
  • m/z 252 (

    
    ):  Loss of 
    
    
    
    radical, a common rearrangement in nitroaromatics involving oxygen transfer to the ring (ortho-effect is less likely here due to para-substitution, but isomerization can occur).
Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the parent molecule and its daughter ions.

FragmentationPathway Figure 1: EI Fragmentation Pathway of this compound Parent Molecular Ion (M+) m/z 282 Benzoyl Benzoyl Cation m/z 105 (Base Peak) Parent->Benzoyl  $alpha$-Cleavage (Loss of C8H5N2O2) NitroLoss [M - NO2]+ m/z 236 Parent->NitroLoss  -NO2 (46 Da) BenzylFrag Cyano-Nitro-Benzyl Cation m/z 161 Parent->BenzylFrag  Charge Retention Switch Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl  -CO (28 Da)

Caption: Mechanistic flow of ion generation. Solid lines indicate primary pathways; dashed lines indicate secondary/minor pathways.

Experimental Protocol: LC-MS/MS Confirmation

To validate this compound in a drug development context (e.g., metabolic stability study), follow this self-validating ESI protocol.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI positive mode.
      
Instrument Parameters (Thermo Q-Exactive or Equivalent)
  • Source: HESI-II (Heated Electrospray)

  • Polarity: Positive (+ve)

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Scan Range: m/z 50 – 400

Workflow Diagram

ExperimentalWorkflow Figure 2: MRM (Multiple Reaction Monitoring) Workflow for Quantitation Sample Sample Prep (1 ppm in ACN:H2O) Ionization ESI Source (+3.5 kV) Sample->Ionization Filter Quadrupole Select m/z 283 Ionization->Filter Collision Collision Cell (NCE 30%) Filter->Collision Detection Detector Observe m/z 105 Collision->Detection

Caption: Step-by-step ion path for specific detection using Triple Quadrupole or Orbitrap systems.

Validation Criteria (Pass/Fail)
  • Pass: Observation of parent ion at m/z 283.1 (

    
    ) AND daughter ion at m/z 105.0 upon fragmentation (NCE 30-40).
    
  • Fail: Absence of m/z 105 fragment suggests the benzoate moiety is not intact or the compound is a different isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, ester derivatives fragmentation data. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Kinetic isotope effect studies on alpha-cyano ester hydrolysis

Kinetic Isotope Effect Profiling in -Cyano Ester Hydrolysis: A Comparative Methodological Guide

Executive Summary

In drug development,





E1cB (Elimination-Addition)

Distinguishing between standard nucleophilic acyl substitution (BAc2 ) and carbanion-mediated hydrolysis is critical for predicting shelf-life stability and in vivo release kinetics. This guide compares the primary methodologies for utilizing Kinetic Isotope Effects (KIE) to deconvolute these mechanisms, providing researchers with a validated framework for experimental design.

Part 1: Mechanistic Landscape & KIE Signatures

To select the correct experimental method, one must first understand the mechanistic divergence. The magnitude and direction of KIEs differ fundamentally between the two dominant pathways.

Comparative Mechanism Analysis
FeaturePathway A: BAc2 (General Base Catalysis) Pathway B: E1cB (Carbanion Mediated)
Rate-Determining Step (RDS) Formation of Tetrahedral IntermediateDeprotonation of

-carbon (or breakdown of carbanion)
Primary Deuterium KIE (

-D)
Secondary (

)
Small effect due to hybridization change (

-like).
Primary (

)
Large effect if deprotonation is rate-limiting.
Solvent Isotope Effect (SIE) Normal (

)
Involves proton transfer from water/base in the transition state.
Complex/Inverse Depends on whether the carbanion formation is pre-equilibrium.
Hammett

Value
Moderate positive

(nucleophilic attack).
Large positive

(stabilization of anion).
Mechanistic Pathway Diagram

The following diagram illustrates the divergence where KIE analysis is applied.

AlphaCyanoHydrolysiscluster_legendPathway KeySubstrateα-Cyano Ester(R-CH(CN)-COOR')TS_BAc2Tetrahedral Intermediate(BAc2 Pathway)Substrate->TS_BAc2OH⁻ Attack(Small α-D KIE)CarbanionCarbanion Intermediate[R-C(CN)-COOR']⁻Substrate->Carbanionα-Deprotonation(Large α-D KIE)ProductHydrolysis Products(Acid + Alcohol)TS_BAc2->ProductCollapseCarbanion->ProductE1cB EliminationkeySolid: Standard HydrolysisDashed: Carbanion Pathway

Caption: Divergent hydrolytic pathways for

Part 2: Methodological Comparison

This section compares the two industry-standard workflows for measuring KIE in ester hydrolysis: Direct Spectrophotometric Kinetics (Method A) and NMR-Based Competition Assays (Method B) .

Comparative Performance Matrix
MetricMethod A: Direct Spectrophotometry (UV/Vis) Method B: NMR-Based Competition (Proton Inventory)
Primary Application Solvent Isotope Effect (SIE) (

vs

)
Proton Inventory & Substrate KIE (

vs

)
Precision Moderate (

)
High (

)
Substrate Requirement Must have chromophore (or coupled assay)High solubility in

/buffer; no chromophore needed
Throughput High (96-well plate capable)Low (requires serial NMR acquisition)
Cost Efficiency High (uses standard buffers)Low (requires deuterated substrates/solvents)
Self-Validation Linearity Check: Absorbance vs. Time must be first-order.Internal Standard: Integration ratio is self-normalizing.

Part 3: Experimental Protocol (Self-Validating)

Selected Workflow: Solvent Isotope Effect (SIE) via UV/Vis

Rationale: This method is selected for its accessibility and ability to rapidly screen pH-rate profiles, which is the first step in characterizing

1. Reagent Preparation
  • Buffer H: 50 mM Phosphate buffer in ultrapure

    
    , adjusted to pH 7.40.
    
  • Buffer D: 50 mM Phosphate buffer in

    
     (99.9% D).
    
    • Critical Step: The pH meter reading in

      
       (
      
      
      ) must be corrected to
      
      
      using the equation:
      
      
      . Adjust Buffer D so that
      
      
      .
  • Stock Solution: 10 mM

    
    -cyano ester in anhydrous acetonitrile.
    
2. Kinetic Run Execution
  • Blanking: Pre-incubate 990

    
    L of Buffer H (or D) in a quartz cuvette at 25.0°C for 5 minutes.
    
  • Initiation: Inject 10

    
    L of Stock Solution. Rapidly mix by inversion (3x).
    
  • Acquisition: Monitor absorbance at

    
     (typically 230-260 nm for cyano esters) every 10 seconds for 10 half-lives (
    
    
    ).
  • Replication: Perform in triplicate for both

    
     and 
    
    
    .
3. Data Analysis & Validation
  • Fit: Fit data to the pseudo-first-order equation:

    
    .
    
  • Validation Criterion: The residual plot must be random. Systematic curvature indicates secondary reactions or instrument drift.

  • Calculation:

    
    
    
Experimental Workflow Diagram

SIE_Workflowcluster_validationValidation CheckpointStartStart: Buffer PreppD_CorrectionpD Correction:pD = pH_read + 0.40Start->pD_CorrectionInjectionInject Substrate(1% v/v ACN)pD_Correction->InjectionAcquisitionMonitor Absorbance(10 x t1/2)Injection->AcquisitionFittingFit First-Order DecayExtract k_obsAcquisition->FittingComparisonCalculate SIEratio k_H / k_DFitting->ComparisonResidualsCheck Residuals:Must be RandomFitting->ResidualsResiduals->ComparisonPass

Caption: Step-by-step workflow for determining Solvent Isotope Effects (SIE) with built-in validation checkpoints.

Part 4: Data Interpretation & Causality

Interpreting the

The "Normal" SIE ( )
  • Observation: Reaction is significantly slower in

    
    .
    
  • Causality: This indicates that a proton transfer is occurring in the rate-determining step (RDS). For

    
    -cyano esters, this supports General Base Catalysis  where a water molecule (acting as a base) removes a proton from the attacking water nucleophile. The 
    
    
    bond is breaking in the transition state.
The "Inverse" or "Null" SIE ( )
  • Observation: Reaction is faster or unchanged in

    
    .
    
  • Causality: This often suggests Specific Base Catalysis (

    
     attack directly) or an E1cB mechanism  where the equilibrium concentration of the carbanion is higher in 
    
    
    (due to solvent acidity differences), cancelling out kinetic slowing.
  • Next Step: If this is observed, you must perform the Method B (Proton Inventory) to map the number of protons involved.

Alpha-Deuteration KIE (Substrate Labeling)

If the mechanism is E1cB, labeling the



References

  • Vertex AI Search. (2024). Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase. NIH PubMed Central. Retrieved from [Link]

  • Chem-Station. (2024). Solvent Isotope Effect: Principles and Applications. Retrieved from [Link]

  • Wikipedia. (2024).[1] Kinetic Isotope Effect: Secondary and Solvent Effects. Retrieved from [Link][2]

  • Royal Society of Chemistry. (1970). The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. J. Chem. Soc. B. Retrieved from [Link]

  • Burlingham, B. T., et al. (2003).[3] 34S isotope effect on sulfate ester hydrolysis: mechanistic implications. J. Am. Chem. Soc. Retrieved from [Link]

Validating purity of cyanohydrin benzoates using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis vs. Chromatographic & Spectroscopic Alternatives[1][2][3]

Executive Summary

In the high-stakes environment of drug development and agrochemical synthesis, the purity of intermediates like cyanohydrin benzoates is non-negotiable. While modern laboratories increasingly rely on High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the definitive "gatekeeper" for bulk purity.

This guide challenges the notion that EA is an archaic relic. Instead, it demonstrates how EA serves as a critical orthogonal check against the blind spots of chromatography and spectroscopy, particularly for detecting non-chromophoric impurities, inorganic salts, and trapped solvates in cyanohydrin benzoate scaffolds.

Part 1: The Chemistry & The Challenge

Cyanohydrin benzoates are potent electrophiles and critical intermediates (e.g., in pyrethroid synthesis). Their synthesis typically involves the


-benzoylation of a cyanohydrin, often generated in situ from an aldehyde and a cyanide source.

The Analytical Blind Spot: The primary risk in this synthesis is not just organic side-products, but inorganic occlusion . The use of alkali cyanides (NaCN/KCN) or phase transfer catalysts can trap ionic species within the crystal lattice of the hydrophobic benzoate. Standard


H NMR often misses these entirely, as they lack protons. HPLC may miss them if they elute in the void volume or lack UV absorbance.
Diagram 1: Synthesis Pathways & Impurity Traps

This diagram maps the synthesis of a generic cyanohydrin benzoate and identifies where specific impurities enter the system.

G Aldehyde Start: Aldehyde (R-CHO) Intermediate Intermed: Cyanohydrin (R-CH(OH)CN) Aldehyde->Intermediate Nucleophilic Addn Cyanide Reagent: Cyanide Source (NaCN / TMSCN) Cyanide->Intermediate Imp_Salt Impurity: Trapped Salts (NaCl, KCN) Cyanide->Imp_Salt Occlusion Product Target: Cyanohydrin Benzoate Intermediate->Product Esterification Imp_Hydrolysis Impurity: Amide/Acid (Hydrolysis of CN) Intermediate->Imp_Hydrolysis H2O/pH drift Reagent2 Reagent: Benzoyl Chloride (PhCOCl) Reagent2->Product Imp_Solvent Impurity: Solvates (DCM, Toluene) Product->Imp_Solvent Crystallization

Figure 1: Synthetic workflow showing the genesis of "invisible" impurities (Salts/Solvates) that necessitate Elemental Analysis.

Part 2: The Method – Elemental Analysis (CHN)
The Principle

Combustion analysis burns the sample in an oxygen-rich environment (typically >900°C).

  • Carbon

    
    
    
    
    
  • Hydrogen

    
    
    
    
    
  • Nitrogen

    
    
    
    
    
    /
    
    

These gases are separated (GC) and quantified (TCD).

The Standard:

The American Chemical Society (ACS) and many top-tier journals adhere to the


 rule : The found percentage of elements must be within 0.4% of the theoretical calculation [1].
  • Why it matters for Cyanohydrins: The Nitrogen (N) content is your specific "tag." If your cyanohydrin hydrolyzes to a carboxylic acid, N% drops to zero. If it hydrolyzes to an amide, N% changes stoichiometry. EA detects this degradation with absolute precision.

Part 3: Comparative Analysis (EA vs. Alternatives)

Why perform EA when you have an NMR? Because NMR is a relative technique (ratio of protons), while EA is an absolute mass-based technique.

Table 1: Technique Comparison Matrix
FeatureElemental Analysis (EA) qNMR (

H)
HPLC (UV/Vis)
Primary Detection Bulk Mass Composition (C, H, N)Proton EnvironmentsChromophores (UV absorption)
Inorganic Salts Detects (Lowers %C, %H, %N proportionally)Blind (Invisible)Blind (Elutes in void/no UV)
Trapped Solvent Detects (Alters C/H ratio)Detects (if peaks don't overlap)Blind (if mobile phase matches)
Sample Size 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Non-destructive)
Precision

(Absolute)

(Integration dependent)

(Area %)
"Truth" Factor Confirms Empirical FormulaConfirms StructureConfirms Relative Purity

Critical Insight: If your cyanohydrin benzoate contains 5% wt/wt NaCl (from the synthesis), your qNMR might still show >98% purity because it only integrates the organic protons. However, your EA Carbon value will be roughly 5% lower than theoretical. EA is the only method that flags this "bulk" impurity immediately. [2]

Part 4: Strategic Validation Protocol

To validate purity effectively, do not use these methods in isolation. Use the following workflow to triangulate the truth.

Protocol A: Sample Preparation for EA (The "Make or Break" Step)

Most EA failures are due to wet samples, not impure chemistry.

  • Recrystallization: Purify the cyanohydrin benzoate (e.g., Ethanol/Hexane).

  • Vacuum Drying: Dry sample at 40°C under high vacuum (<1 mbar) for 24 hours. Note: Cyanohydrins can be thermally unstable; do not overheat.

  • Desiccator: Transfer immediately to a desiccator containing

    
    .
    
  • Weighing: Use a microbalance (

    
    ). Weigh 2–3 mg into a tin capsule. Fold tightly to exclude air.
    
Diagram 2: The "Triangulation" Workflow

A logic gate for determining when a sample is truly publication-ready.

Logic Start Synthesized Sample NMR Run 1H NMR Start->NMR CleanNMR NMR Clean? NMR->CleanNMR EA Run CHN Analysis CleanNMR->EA Yes Recryst Action: Recrystallize & Dry Aggressively CleanNMR->Recryst No (Peaks Visible) EAResult Within +/- 0.4%? EA->EAResult Pass VALIDATED PURITY (Ready for Bio-Assay) EAResult->Pass Yes Fail_Low Fail: Values Low (Inorganic/Solvent Trapped) EAResult->Fail_Low No (All % Low) Fail_Skew Fail: C/H Ratio Off (Wrong Structure/Hydrolysis) EAResult->Fail_Skew No (N% Wrong) Fail_Low->Recryst Salt/Solvent Removal Fail_Skew->Start Resynthesize Recryst->NMR Retest

Figure 2: Decision matrix for purity validation. Note that "Clean NMR" is a prerequisite for EA, not a replacement.

Part 5: Case Study – The "Hidden" Solvate

Scenario: A researcher synthesizes Mandelonitrile Benzoate (


).
  • Theoretical Values: C: 74.65%, H: 4.92%, N: 6.22%.

Experimental Data:

  • NMR: Shows a pristine spectrum. No side products visible.

  • HPLC: Single peak, 99.5% area.

  • EA Result (Attempt 1): C: 71.20%, H: 4.80%, N: 5.90%.

Analysis: The EA values are consistently lower than theoretical by ~3-4%. The C/N ratio is roughly correct, but the absolute mass is "diluted."

  • Diagnosis: The sample contains trapped inorganic salts (NaCl) or non-volatile silica gel from the column, which are invisible to NMR and HPLC.

  • Correction: The sample was dissolved in

    
    , washed thoroughly with water (to remove salts), dried over 
    
    
    
    , and recrystallized.
  • EA Result (Attempt 2): C: 74.55%, H: 4.90%, N: 6.18%. (Pass)

Conclusion: Without EA, this researcher would have proceeded with a sample that was only 95% active ingredient by mass, potentially skewing subsequent biological


 data.
References
  • American Chemical Society. (2023). ACS Research Data Guidelines for Organic Chemistry Journals. Retrieved from [Link]

    • Establishes the standard for elemental analysis in peer-reviewed liter
  • Kuveke, R. E. H., et al. (2022).[1] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. Retrieved from [Link]

    • A critical look at the reliability of EA across different labs, highlighting the importance of sample prep.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

    • Provides the comparative basis for qNMR limit
  • Cai, L., et al. (2011). "Synthesis and bioactivity of novel pyrethroids containing cyanohydrin benzoate moieties." Bioorganic & Medicinal Chemistry Letters, 21(1), 234-237. Retrieved from [Link]

    • Example of cyanohydrin benzoate synthesis where purity validation is critical for bioactivity claims.

Sources

Comparison of chemical vs enzymatic hydrolysis of alpha-cyano esters

Comparative Guide: Chemical vs. Enzymatic Hydrolysis of -Cyano Esters

Executive Summary

This guide provides a technical comparison between chemical and enzymatic hydrolysis of


Mechanistic Foundations

The Chemical Challenge: Reactivity & Decarboxylation

Chemical hydrolysis relies on acid or base catalysis to cleave the ester bond. However,



  • Chemoselectivity Issues: Strong acids/bases can simultaneously hydrolyze the nitrile (

    
    ) to a primary amide or carboxylic acid.
    
  • Thermodynamic Instability: The electron-withdrawing nature of the cyano group stabilizes the carbanion intermediate, facilitating the loss of

    
     to form a nitrile product rather than the desired 
    
    
    -cyano acid.
The Enzymatic Solution: Precision & Kinetic Resolution

Enzymes, particularly Lipase B from Candida antarctica (CAL-B) and Pig Liver Esterase (PLE) , operate under mild conditions (pH 7.0, 20–40°C). This "surgical" approach hydrolyzes the ester moiety while:

  • Preserving the Nitrile: The neutral pH prevents nitrile hydrolysis.

  • Preventing Decarboxylation: Low temperatures stabilize the labile

    
    -cyano acid.
    
  • Enantioselectivity: The enzyme’s active site (catalytic triad: Ser-His-Asp) distinguishes between enantiomers, allowing for the isolation of chiral acids from racemic esters (Kinetic Resolution).

Pathway Visualization

The following diagram contrasts the direct, often destructive chemical pathway with the selective enzymatic cycle.

GSubstrateRacemic alpha-Cyano EsterChem_CondChemical Hydrolysis(NaOH/H2O, u0394)Substrate->Chem_CondEnz_CondEnzymatic Hydrolysis(Lipase, pH 7, 25°C)Substrate->Enz_CondInter_Acidalpha-Cyano Acid(Unstable)Chem_Cond->Inter_AcidHydrolysisSide_ProdAmide/Di-acid(Over-hydrolysis)Chem_Cond->Side_ProdCN AttackProduct_ChemNitrile (Decarboxylated)Inter_Acid->Product_Chem-CO2 (Fast)ComplexEnzyme-SubstrateComplexEnz_Cond->ComplexRecognitionProduct_Enz_S(S)-alpha-Cyano Acid(>98% ee)Complex->Product_Enz_SHydrolysis (Fast)Product_Enz_R(R)-alpha-Cyano Ester(Unreacted)Complex->Product_Enz_RNo Reaction

Figure 1: Reaction pathways comparing the destructive side-reactions of chemical hydrolysis (red) against the stereoselective precision of enzymatic hydrolysis (green).

Performance Comparison

The following data aggregates performance metrics from standard protocols involving ethyl

FeatureChemical Hydrolysis (NaOH)Enzymatic Hydrolysis (CAL-B)
Yield (Isolated) 85–95% (Racemic)45–50% (Theoretical max 50% for resolution)*
Enantiomeric Excess (ee) 0% (Racemic)> 95–99% (S-enantiomer typical)
Chemoselectivity Low (CN hydrolysis, decarboxylation)High (Ester only)
Reaction Temperature Reflux (60–100°C)Ambient (20–40°C)
By-products Nitriles, Amides, Malonic acidsAlcohol (leaving group)
Scalability High (Kg to Ton)Moderate (High enzyme cost, reusable)

*Note: Yield can theoretically reach 100% in enzymatic systems if Dynamic Kinetic Resolution (DKR) is employed, utilizing the rapid racemization of the unreacted substrate via the acidic

Detailed Experimental Protocols

Protocol A: Chemical Hydrolysis (Base-Catalyzed)

Use Case: Synthesis of achiral substrates where decarboxylation is acceptable or intended (e.g., Krapcho conditions).

  • Preparation: Dissolve 10 mmol of

    
    -cyano ester in 20 mL of ethanol.
    
  • Saponification: Add 12 mmol of NaOH (1.2 equiv) dissolved in 5 mL water dropwise at 0°C.

    • Critical Control: Keep temperature < 5°C to minimize decarboxylation if the acid is the target.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of ester).

  • Work-up:

    • Evaporate ethanol under reduced pressure (keep bath < 30°C).

    • Dilute residue with water and wash with diethyl ether (removes unreacted ester).

    • Acidification: Acidify aqueous layer to pH 2 with 1M HCl at 0°C. Caution: CO2 evolution may occur immediately.

    • Extract rapidly with Ethyl Acetate.

  • Validation:

    
    H NMR will show loss of ethyl group signals. Check for decarboxylated nitrile peak (loss of COOH).
    
Protocol B: Enzymatic Kinetic Resolution

Use Case: Preparation of chiral drug intermediates (e.g., Pregabalin precursors).

  • Enzyme Preparation: Suspend immobilized Candida antarctica Lipase B (Novozym 435, 20 mg/mmol substrate) in 0.1 M Phosphate Buffer (pH 7.0).

  • Substrate Addition: Add 10 mmol of racemic

    
    -cyano ester dissolved in a minimal amount of co-solvent (e.g., 5% DMSO or Toluene) to the buffer.
    
    • Note: Biphasic systems (Toluene/Buffer) often yield higher reaction rates.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 hours).

  • Separation:

    • Filter off the enzyme (can be recycled).

    • Adjust pH to 8.0 and extract with MTBE (removes (R)-ester ).

    • Acidify aqueous phase to pH 2.0 and extract with Ethyl Acetate (yields (S)-acid ).

  • Self-Validating Check: The optical rotation of the isolated acid and recovered ester should be opposite.

Decision Matrix: When to Use Which?

ScenarioRecommended MethodRationale
Target is an achiral nitrile Chemical Decarboxylation is desired; chemical hydrolysis + heat is the fastest route.
Target is a chiral acid Enzymatic Only enzymes provide the necessary stereoselectivity without destroying the labile acid.
Substrate is thermally unstable Enzymatic Mild conditions (25°C) prevent thermal degradation.
Large Scale Commodity Chemical Cost of enzymes may be prohibitive unless immobilized/recycled.

References

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate hydrolysis, ester synthesis and kinetic resolutions. Bioorganic & Medicinal Chemistry. Link

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis. Link
  • Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology. Link

  • Bernaerts, K. V., et al. (2009). Cleavage of ester bonds in polymer networks: Chemical vs. enzymatic hydrolysis. Journal of Polymer Science. Link

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text for enzymatic protocols). Link

Safety Operating Guide

Proper Disposal Procedures: Cyano(4-nitrophenyl)methyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 51130-02-0 | Formula: C₁₅H₁₀N₂O₄ Synonyms: Benzoic acid cyano-(4-nitrophenyl)methyl ester; 4-Nitrobenzaldehyde cyanohydrin benzoate.

Part 1: Executive Safety Directive (Immediate Action)

WARNING: POTENTIAL CYANIDE SOURCE While this compound is an ester, it is a derivative of a cyanohydrin. Under hydrolytic conditions (contact with water, acids, or bases), it can decompose to release Hydrogen Cyanide (HCN) and 4-nitrobenzaldehyde . Treat all waste as a P-listed (acutely toxic) equivalent hazard until certified otherwise.

Scenario Immediate Action
Spill (Solid) Evacuate area. Do NOT use water.[1][2] Cover with dry lime or soda ash to prevent hydrolysis. Scoop into a sealed container.
Spill (Liquid/Solution) Absorb with vermiculite or dry sand.[1] Do NOT use acidic absorbents. Place in a dedicated hazardous waste pail.
Skin Contact Wash immediately with soap and water.[2][3] If signs of cyanide poisoning (dizziness, rapid breathing) occur, seek emergency medical help.
Incompatible Storage Segregate from Acids (releases HCN), Strong Bases (rapid hydrolysis), and Oxidizers .
Part 2: Scientific Context & Hazard Mechanism[4]

To handle this chemical safely, one must understand its degradation pathway. Unlike simple nitriles, Cyano(4-nitrophenyl)methyl benzoate is an O-acylated cyanohydrin.

The Hydrolysis Trap

In the presence of moisture or pH extremes, the ester bond cleaves. This is not just a degradation issue; it is a safety critical control point.

  • Stage 1 (Ester Hydrolysis): The benzoate group is removed, yielding 4-nitrobenzaldehyde cyanohydrin.

  • Stage 2 (Cyanohydrin Collapse): Cyanohydrins are unstable at neutral/basic pH and spontaneously structurally collapse to release cyanide ions (

    
    ) or volatile hydrogen cyanide (
    
    
    
    ).

Implication for Disposal: You cannot simply "neutralize" this waste. Adding acid generates HCN gas. Adding base generates cyanide ions. Oxidative destruction is the only chemical path to safety, but professional incineration is the standard.

HydrolysisPath Figure 1: Mechanism of Cyanide Release upon Hydrolysis Compound Cyano(4-nitrophenyl) methyl benzoate Inter Intermediate: Cyanohydrin Compound->Inter + H2O / H+ / OH- Products Toxic Byproducts: HCN (Gas) + 4-Nitrobenzaldehyde Inter->Products Spontaneous Collapse

Part 3: Disposal Protocols
Protocol A: Commercial Incineration (Recommended)

Target Audience: Routine Lab Operations Standard: EPA/RCRA Compliance

This is the preferred method. The high nitrogen content and nitro group make this compound suitable for high-temperature incineration with scrubber systems (to capture NOx).

  • Segregation:

    • Do not mix with aqueous acidic waste streams.

    • Label container: "TOXIC ORGANIC WASTE - POTENTIAL CYANIDE GENERATOR" .

  • Container Selection:

    • Use high-density polyethylene (HDPE) or glass containers.

    • Ensure the cap has a Teflon (PTFE) liner to prevent solvent swelling.

  • Lab Pack Services:

    • List the material explicitly as Benzoic acid cyano-(4-nitrophenyl)methyl ester.

    • Assign waste code D003 (Reactive) if the specific formulation exhibits reactivity, or P030 (Soluble cyanide salts) logic if hydrolyzed. Note: While not strictly P030 by itself, treating it as such ensures safety.

Protocol B: Chemical Deactivation (Spill Cleanup Only)

Target Audience: Emergency Response / Safety Officers Requirement: Fume hood and HCN detector.

Principle: Oxidative destruction of the cyanide group using Sodium Hypochlorite (Bleach) at high pH.

Step-by-Step Deactivation:

  • Preparation:

    • Prepare a solution of 10% Sodium Hydroxide (NaOH) and Commercial Bleach (NaOCl) in a 1:1 ratio.

    • Why? High pH prevents HCN gas evolution; Bleach oxidizes cyanide to cyanate (less toxic).

  • Treatment:

    • Slowly add the solid waste or spill residue to the bleach/base bath.

    • Stir gently for 24 hours in a fume hood.

    • Caution: The nitro group may react exothermically. Monitor temperature.

  • Verification:

    • Test the solution for residual cyanide using Prussian Blue test or CN- test strips.

    • If negative, neutralize pH to 7-8 and dispose of as aqueous chemical waste.

Part 4: Waste Stream Decision Logic

Use this decision tree to determine the correct disposal workflow for your specific situation.

DisposalLogic Figure 2: Waste Stream Decision Matrix Start Waste Generated State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Mixture State->Liquid Spill Is it a Spill? Solid->Spill Accidental Release Routine Routine Disposal Solid->Routine Excess Reagent Liquid->Routine Reaction Waste Deactivate ACTION: Oxidative Deactivation (Bleach + NaOH) Spill->Deactivate Incinerate ACTION: Lab Pack for High-Temp Incineration Routine->Incinerate

Part 5: Regulatory & Compliance Data[5]

When filling out hazardous waste manifests, use the following data points to ensure compliance.

ParameterValue / ClassificationNote
Proper Shipping Name Nitriles, toxic, solid, n.o.s. (this compound)UN 3439 is common for solid toxic nitriles.
UN Number UN 3439 (Solid) or UN 3276 (Liquid)Confirm with EHS officer based on state.
Hazard Class 6.1 (Toxic)
Waste Codes (US) D003 (Reactive), D001 (Ignitable - if in solvent)"Reactive" due to potential HCN release.
GHS Signals Danger (Skull & Crossbones)Acute Tox. 3 (Oral/Dermal/Inhal).[4]
References
  • Sigma-Aldrich. (n.d.).[5] Benzoic acid cyano-(4-nitro-phenyl)-methyl ester Safety Data Sheet. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Thermo Fisher Scientific. (2021). Methyl 4-nitrobenzoate Safety Data Sheet (Structural Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: Benzoic acid, cyano(4-nitrophenyl)methyl ester.[6] Retrieved from

Sources

Personal protective equipment for handling Cyano(4-nitrophenyl)methyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling of Cyano(4-nitrophenyl)methyl benzoate CAS: 51130-02-0 Synonyms: Benzoic acid cyano-(4-nitrophenyl)methyl ester; 4-Nitrobenzaldehyde cyanohydrin benzoate

Executive Summary: The "Hidden" Cyanide Hazard

As a Senior Application Scientist, I often see researchers treat This compound merely as a generic organic solid. This is a critical error. Structurally, this compound is a cyanohydrin ester . While stable under dry, neutral conditions, it possesses a latent toxicity mechanism: metabolic or chemical hydrolysis releases Hydrogen Cyanide (HCN) and 4-nitrobenzaldehyde .

This guide moves beyond generic "gloves and goggles" advice. It prescribes a containment strategy designed to prevent the specific chemical cleavage that transforms this stable solid into a toxic gas and a metabolic poison.

Part 1: Hazard Mechanism & Risk Profiling

To select the correct PPE, you must understand the failure modes of the molecule.

The Hydrolysis Cascade

The primary risk is not just the intact molecule, but its breakdown products upon contact with mucosal membranes (lungs, eyes) or moisture.

HydrolysisPathway Compound Cyano(4-nitrophenyl) methyl benzoate (Solid, Stable) Intermed Unstable Cyanohydrin Compound->Intermed + H2O / Esterase (Skin/Lungs) Toxic1 Benzoic Acid (Irritant) Compound->Toxic1 Toxic2 4-Nitrobenzaldehyde (Sensitizer) Intermed->Toxic2 HCN HCN / Cyanide Ion (Metabolic Poison) Intermed->HCN Rapid Decomposition

Figure 1: The hydrolysis pathway illustrating the latent cyanide generation upon contact with moisture or biological enzymes.

Key Risks:

  • Dust Inhalation: The solid dust, if inhaled, solubilizes in the lung surfactant, potentially releasing cyanide locally and systemically.

  • Dermal Permeation: Nitro-aromatics are known skin sensitizers and permeators. Combined with the nitrile moiety, skin absorption is a valid vector for systemic toxicity.

  • Moisture Sensitivity: High humidity or wet glassware can trigger partial hydrolysis, releasing trace HCN gas in the headspace of containers.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents. The following matrix assumes you are handling the pure solid or concentrated solutions (>100 mM).

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) If outside hood: Half-face Respirator with P100 + OV/AG cartridges P100 stops the dust. OV/AG (Organic Vapor/Acid Gas) captures any HCN or acidic hydrolysis byproducts. N95s are insufficient for potential off-gassing.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Nitro compounds can permeate thin nitrile. Double gloving creates a breakthrough buffer. Silver Shield is mandatory for spill cleanup involving solvents.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are unsafe for powders that can drift. Goggles seal the eyes against dust and vapors.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb nitro-aromatics, keeping the toxin against your skin. Non-woven synthetics (Tyvek) shed dust and resist permeation.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (The Critical Zone)

Most exposure events occur during the transfer of static-prone solids.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. This compound is likely a crystalline powder; static will cause it to "jump," creating an inhalation hazard.

  • The "In-Hood" Balance: Move your micro-balance inside the fume hood. If this is impossible, use a pyramid glove bag or a weighted transfer funnel to minimize air exposure.

  • Solvent Selection: Dissolve the solid immediately after weighing.

    • Preferred Solvents: Anhydrous DMSO or DMF.

    • Avoid: Alcohols (unless necessary) or water, which promote hydrolysis/transesterification.

Protocol B: Reaction Setup
  • Venting: Never heat this compound in a closed system without a pressure-relief mechanism. Thermal decomposition can release NOx and HCN, rapidly over-pressurizing glassware.

  • Trapping: If the reaction is run at reflux >80°C, route the exhaust through a bleach scrubber (10% Sodium Hypochlorite) to quench any escaping cyanide vapors.

Protocol C: Spill Management

Scenario: You drop 500mg of powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Allow the fume hood to pull air for 5 minutes.

  • Don PPE: Put on Silver Shield gloves and a respirator (P100/OV/AG).

  • Dry Clean-up (Preferred): Do NOT spray water (hydrolysis risk). Cover with a dry absorbent (Verma-Sorb or sand). Sweep gently into a container.

  • Wet Decontamination: Only after the bulk solid is removed, wipe the surface with 1N NaOH (to convert traces to non-volatile cyanide salts), followed by a 10% Bleach wipe (to oxidize the cyanide to cyanate).

Part 4: Waste Disposal & Deactivation

Do NOT mix with Acidic Waste. Acidification of the waste stream will liberate HCN gas immediately.

Disposal Workflow:

  • Segregation: Label the waste container clearly: "Toxic Organic – Potential Cyanide Source – DO NOT ACIDIFY."

  • Solid Waste: Pack in a sealed HDPE jar.

  • Liquid Waste:

    • Maintain pH > 10 using NaOH if the solvent system allows.

    • If the waste contains oxidizers, do not add organic solvents (explosion risk).

  • Ultimate Disposal: High-temperature incineration is the only validated method to destroy the nitro and nitrile functionalities simultaneously.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 4-nitrobenzoate (Analogous Structure Safety Data). Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.